molecular formula C13H21N B13080647 (2-Methylpropyl)(1-phenylpropyl)amine

(2-Methylpropyl)(1-phenylpropyl)amine

カタログ番号: B13080647
分子量: 191.31 g/mol
InChIキー: CHKAGFZILMAFOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Methylpropyl)(1-phenylpropyl)amine is a chemical compound of interest in organic and medicinal chemistry research. As a secondary amine featuring a phenylpropyl backbone, it serves as a valuable synthetic intermediate and building block for the development of novel molecular entities. This compound is part of a class of nitrogen-containing molecules that are frequently utilized in pharmaceutical research. Structurally similar amines are often investigated for their potential biological activity and are commonly used in the synthesis of more complex molecules, such as those found in candidates for central nervous system (CNS) active drugs . The structure allows for further functionalization, making it a versatile reagent for constructing compound libraries in drug discovery efforts. Handling and Safety: This chemical should be handled by trained professionals in a controlled laboratory setting. As with many amine compounds, it may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves and eye protection. Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

分子式

C13H21N

分子量

191.31 g/mol

IUPAC名

2-methyl-N-(1-phenylpropyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3

InChIキー

CHKAGFZILMAFOC-UHFFFAOYSA-N

正規SMILES

CCC(C1=CC=CC=C1)NCC(C)C

製品の起源

United States
Foundational & Exploratory

Physicochemical properties of (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of (2-Methylpropyl)(1-phenylpropyl)amine: A Technical Guide for Preclinical Drug Development

Executive Summary

In early-stage drug discovery, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredient (API). (2-Methylpropyl)(1-phenylpropyl)amine—often utilized in its hydrochloride salt form—is a sterically hindered secondary amine scaffold. Characterized by a highly lipophilic profile and minimal polar surface area, this compound is an ideal structural motif for driving passive membrane permeability, particularly for targets requiring blood-brain barrier (BBB) penetration or intracellular engagement. This whitepaper details the compound's core physicochemical parameters and establishes the self-validating experimental workflows required to accurately profile its behavior in biological systems.

Structural and Physicochemical Profile

The molecular architecture of (2-Methylpropyl)(1-phenylpropyl)amine features an isobutyl group and an alpha-ethylbenzyl group flanking a secondary amine. This steric bulk shields the nitrogen atom, subtly modulating its basicity while significantly enhancing the overall lipophilicity of the molecule.

Table 1: Core Physicochemical Parameters

Parameter Value Causality & Pharmacokinetic Implication
CAS Number 1311315-22-6 (HCl Salt) Standard identifier for the stable, easily handled hydrochloride salt form[1].
Molecular Weight 227.77 g/mol (HCl Salt) Low molecular weight (<500 Da) strictly adheres to Lipinski’s Rule of 5, favoring oral bioavailability.
LogP 3.8051 High lipophilicity drives partitioning into lipid bilayers, ensuring rapid passive diffusion[1].
TPSA 12.03 Ų Exceptionally low Topological Polar Surface Area (<90 Ų) strongly predicts excellent CNS penetration[1].
H-Bond Donors 1 Minimal hydrogen bonding reduces desolvation energy penalties during membrane transit.

| H-Bond Acceptors | 1 | Limits interaction with aqueous dipole networks, further driving the compound into hydrophobic phases[1]. |

Mechanistic Behavior in Aqueous and Lipid Microenvironments

Because (2-Methylpropyl)(1-phenylpropyl)amine is a secondary amine, its behavior in vivo is entirely governed by the pH of the surrounding microenvironment. At physiological pH (7.4), the compound exists in a dynamic equilibrium between its protonated (ionized) and unprotonated (free base) forms.

While the protonated species ensures adequate aqueous solubility for systemic circulation, it is the highly lipophilic free base that actually partitions into and traverses cell membranes. Understanding this pH-dependent partitioning (LogD) is critical for predicting absorption and distribution.

G Aq Aqueous Phase (pH 7.4) BH Protonated Amine (BH+) Highly Soluble Aq->BH Solvation B_aq Free Base (B_aq) Sparingly Soluble Aq->B_aq Solvation BH->B_aq Ka (Ionization) B_org Free Base (B_org) Highly Lipophilic B_aq->B_org P (Partitioning) Oct Organic Phase (1-Octanol) Oct->B_org Solvation

Figure 1: pH-dependent ionization and biphasic partitioning equilibrium of the secondary amine.

Self-Validating Experimental Workflows

To accurately profile a highly lipophilic amine, experimental protocols must be designed as self-validating systems to prevent data artifacts. Below are the definitive methodologies for evaluating this compound.

Ionization Profiling (pKa) via Potentiometric Titration

The exact pKa of the secondary amine dictates its ionization state across the gastrointestinal tract. Potentiometric titration is the standard method for this determination[2].

  • The Causality of the Setup: Why perform the titration under an inert Argon or Nitrogen atmosphere? Atmospheric CO₂ readily dissolves in aqueous solutions to form carbonic acid. For a basic secondary amine, this introduces a competing acidic equilibrium that artificially depresses the pH, skewing the calculated pKa[2].

  • Step-by-Step Methodology:

    • Prepare a 1–5 mM solution of (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride in highly purified water[2].

    • Add 0.15 M KCl to the solution to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration[2].

    • Submerge a standardized combined glass electrode into the stirring solution under a continuous Argon purge[2].

    • Titrate with small, precise volumes of a strong base (e.g., 0.1 M KOH) to deprotonate the amine, recording the pH curve to calculate the pKa[2].

Lipophilicity (LogP) via Biphasic Shake-Flask Method

While in silico predictions estimate a LogP of ~3.8051[1], the shake-flask method remains the gold standard for empirical validation[3].

  • The Causality of the Setup: Why is centrifugation a mandatory step? Vigorous shaking generates microscopic emulsions of octanol within the water phase. Because the compound is highly lipophilic, even trace amounts of suspended octanol will trap massive amounts of the drug. If not separated via centrifugation, the apparent aqueous concentration is artificially inflated, leading to a severe underestimation of the LogP[3].

  • Step-by-Step Methodology:

    • Mutually saturate n-octanol and an aqueous buffer (pH adjusted to ensure the compound is entirely in its un-ionized free base form) for 24 hours[3].

    • Dissolve a known mass of the compound into the biphasic system.

    • Agitate the flask mechanically to achieve thermodynamic equilibrium between the two phases[3].

    • Centrifuge the mixture to forcefully break any micro-emulsions and achieve complete phase separation.

    • Extract aliquots from both phases and quantify the concentration of the compound using Liquid Chromatography (LC-UV or LC-MS/MS)[3].

Transcellular Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active carrier-mediated transport, providing a pure metric of the compound's structural permeability[4].

  • The Causality of the Setup: How do we trust the data? A highly lipophilic compound can degrade or alter the artificial lipid bilayer. We introduce Lucifer Yellow into the donor compartment. Lucifer Yellow is a highly hydrophilic marker with near-zero passive permeability. If it is detected in the acceptor compartment, it acts as a self-validating negative control, proving the artificial membrane has ruptured and the well's data must be discarded[5].

  • Step-by-Step Methodology:

    • Prepare the donor plate by dissolving the test compound (typically 10 μM) and Lucifer Yellow in a physiological buffer (5% DMSO in PBS, pH 7.4)[4],[5].

    • Coat the PVDF filter of the acceptor plate with a tailored tri-layer of phospholipids dissolved in an organic solvent to mimic the target biological barrier[4],[5].

    • Assemble the donor/acceptor "sandwich" and incubate for 5 hours at room temperature to allow for passive diffusion[4].

    • Separate the plates and quantify the concentration of the test compound in the acceptor well via LC-MS/MS[4].

    • Measure the acceptor well via fluorometry; complete rejection of Lucifer Yellow validates membrane integrity[5].

G Prep Donor Compartment (Compound + Marker) Membrane Artificial Lipid Membrane (PVDF + Phospholipids) Prep->Membrane Apply Incubate Incubation (5 hours, RT) Membrane->Incubate Passive Diffusion Acceptor Acceptor Compartment (Buffer Collection) Incubate->Acceptor Permeation Analyze LC-MS/MS Quantification Acceptor->Analyze Extract & Measure

Figure 2: PAMPA workflow demonstrating passive diffusion and membrane integrity validation.

Conclusion

(2-Methylpropyl)(1-phenylpropyl)amine is a highly lipophilic, low-polar-surface-area building block that offers exceptional passive membrane permeability. By leveraging rigorous, self-validating experimental workflows—such as inert-atmosphere potentiometric titration, centrifugation-controlled shake-flask partitioning, and integrity-monitored PAMPA—drug development professionals can accurately map its physicochemical profile. This ensures its successful integration into complex molecular scaffolds targeted at challenging biological compartments.

References

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) | Source: Evotec | URL: [Link]

  • Title: Methods for Determination of Lipophilicity | Source: Encyclopedia.pub | URL: [Link]

  • Title: Physicochemical profiling in drug research and development | Source: SciSpace | URL: [Link]

Sources

(2-Methylpropyl)(1-phenylpropyl)amine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Valerian (Valeriana officinalis) Constituents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pharmacological effects of the key bioactive constituents found in Valeriana officinalis, commonly known as Valerian. The focus is on elucidating the interactions of these compounds with central nervous system targets, providing a basis for their well-documented anxiolytic and sedative properties. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction: Valerian as a Phytotherapeutic Agent

Valeriana officinalis has a long history of use in traditional medicine for treating anxiety, insomnia, and restlessness. Its therapeutic effects are attributed to a complex interplay of various chemical constituents, rather than a single active compound. The primary focus of modern research has been on understanding how these molecules modulate inhibitory and excitatory neurotransmission. This guide will delve into the specific molecular targets and signaling pathways affected by the most prominent of these compounds.

Core Pharmacodynamics: Modulation of GABAergic Neurotransmission

The primary mechanism of action for the key constituents of Valerian is the potentiation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. This action is primarily mediated through interactions with the GABA-A receptor, a ligand-gated ion channel.

Valerenic Acid and its Derivatives

Valerenic acid, a sesquiterpenoid, is one of the most studied active components of Valerian. It allosterically modulates the GABA-A receptor, binding to a specific site on the β subunit. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the binding affinity of Valerian constituents to the GABA-A receptor.

  • Materials:

    • Synaptosomal membranes prepared from rat brain tissue.

    • [³H]-Muscimol (a high-affinity GABA-A agonist).

    • Valerenic acid or other test compounds.

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the synaptosomal membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Muscimol.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Flavonoids

Certain flavonoids present in Valerian extracts, such as linarin, have also been shown to interact with the GABAergic system. While their exact binding sites may differ from that of valerenic acid, they contribute to the overall sedative and anxiolytic effects by enhancing GABA-A receptor function.

Modulation of Other Neurotransmitter Systems

While the GABAergic system is the primary target, some Valerian constituents also exhibit activity at other neurotransmitter receptors, contributing to the plant's complex pharmacological profile.

Serotonergic System

Some research suggests that Valerian extracts may interact with the serotonergic system, although the specific mechanisms are less well-defined. It is hypothesized that certain compounds may influence serotonin synthesis, release, or receptor binding, which could contribute to the anxiolytic and mood-regulating effects.

Adenosine Receptors

Adenosine is a neuromodulator that promotes sleep and sedation. Some studies indicate that Valerian constituents may act as agonists at adenosine A1 receptors, which could contribute to its sedative properties.

Diagram: Signaling Pathway of Valerian Constituents

Valerian_Mechanism cluster_0 Valerian Constituents cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcomes Valerenic_Acid Valerenic Acid GABA_A GABA-A Receptor (β subunit) Valerenic_Acid->GABA_A Allosteric Modulation Serotonin_R Serotonin Receptors Valerenic_Acid->Serotonin_R Potential Interaction Adenosine_R Adenosine A1 Receptors Valerenic_Acid->Adenosine_R Potential Agonism Flavonoids Flavonoids Flavonoids->GABA_A Potentiation Cl_Influx Increased Cl⁻ Influx GABA_A->Cl_Influx Enhances GABA effect Anxiolysis Anxiolysis Serotonin_R->Anxiolysis Sedation Sedation Adenosine_R->Sedation Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Anxiolysis Hyperpolarization->Sedation

Caption: Molecular targets and signaling pathways of Valerian constituents.

Summary of Quantitative Data

The following table summarizes the binding affinities of key Valerian constituents for the GABA-A receptor.

CompoundReceptor Subtype SpecificityBinding Affinity (Ki)Reference
Valerenic Acidβ2/β3 subunit preference~0.9 µM

Conclusion

The mechanism of action of Valeriana officinalis is multifaceted, with its primary anxiolytic and sedative effects arising from the potentiation of GABAergic neurotransmission by constituents like valerenic acid. The allosteric modulation of the GABA-A receptor by these compounds leads to enhanced neuronal inhibition. While interactions with other neurotransmitter systems, such as the serotonergic and adenosinergic systems, may also contribute to its overall pharmacological profile, the GABAergic activity remains the most well-established and significant mechanism. Further research is warranted to fully elucidate the complex interplay of the various bioactive molecules present in Valerian extracts and their synergistic effects on the central nervous system.

References

  • Khom, S., Baburin, I., Timin, E., Hohaus, A., Trauner, G., Kopp, B., & Hering, S. (2007). Valerenic acid potentiates and inhibits GABAA receptors: molecular mechanism and subunit specificity. Neuropharmacology, 53(1), 178-187. [Link]

An In-depth Technical Guide to the Structure-Activity Relationship of (2-Methylpropyl)(1-phenylpropyl)amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2-Methylpropyl)(1-phenylpropyl)amine, a class of N-substituted 1-phenyl-1-propanamines. These compounds are structurally related to well-known phenethylamine-based central nervous system (CNS) agents and primarily exert their effects by modulating monoamine transporters (MATs), including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document details the molecular basis of their action, systematic SAR exploration, general synthetic strategies, and standardized protocols for their biological evaluation. By dissecting the chemical scaffold into key regions—the phenyl ring, the α-alkyl chain, the N-alkyl substituent, and the chiral center—we elucidate how specific structural modifications influence binding affinity and selectivity for MATs. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel CNS-active agents targeting the monoaminergic system.

Introduction

Pharmacological Context: Monoamine Transporter Modulators

The monoamine transporters are critical components of the central nervous system, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission[1]. Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, MATs are validated targets for a wide range of therapeutics[1].

Compounds that interact with MATs can be broadly classified as either reuptake inhibitors (blockers) or releasing agents (substrates)[2][3]. The (2-Methylpropyl)(1-phenylpropyl)amine scaffold belongs to a class of compounds that typically act as reuptake inhibitors, preventing the transporter from clearing neurotransmitters. The relative affinity and potency at each of the three transporters (DAT, NET, SERT) dictate the compound's overall pharmacological profile and potential therapeutic application or abuse liability. For instance, high DAT/SERT selectivity ratios are often correlated with reinforcing or rewarding effects[4][5].

The (2-Methylpropyl)(1-phenylpropyl)amine Scaffold

The core molecule, (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenyl-1-propanamine), is a substituted phenethylamine. Unlike amphetamine (1-phenyl-2-propanamine), the amine in this scaffold is located at the benzylic position (C1), and it features a bulky N-isobutyl substituent. These structural distinctions are pivotal in defining its interaction with monoamine transporters. This guide aims to systematically explore the SAR of this scaffold by examining how modifications at four key positions influence its biological activity, providing a rational framework for the design of novel MAT ligands.

Molecular Mechanism of Action

Primary Targets: Monoamine Transporters

The primary molecular targets for this class of compounds are the DAT, NET, and SERT proteins[1]. These transporters are embedded in the presynaptic membrane and function by coupling the influx of Na+ and Cl- ions to the translocation of their respective monoamine substrates from the synapse back into the neuron[1][6]. By binding to a site on the transporter, (2-Methylpropyl)(1-phenylpropyl)amine analogs act as competitive inhibitors, blocking this reuptake process. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Ligand-Transporter Interactions

The binding of phenylpropylamine analogs to MATs is a complex interaction governed by stereochemistry, hydrophobicity, and specific electrostatic and hydrogen bonding interactions. The phenyl ring typically engages in hydrophobic and π-stacking interactions within a lipophilic pocket of the transporter, while the protonated amine forms a critical salt bridge with a conserved aspartate residue in transmembrane domain 1 of the transporter. The size and shape of the N-alkyl substituent significantly modulate the affinity and selectivity across the different transporters.

Signaling Pathway Diagram

The diagram below illustrates the canonical mechanism of action for a monoamine transporter inhibitor.

MOA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA, NE, 5-HT) MAT Monoamine Transporter (DAT, NET, or SERT) MA Monoamines (DA, NE, 5-HT) MA->MAT Reuptake MA_cleft Monoamines MAT->MA_cleft Release Receptor Postsynaptic Receptors MA_cleft->Receptor Binds & Activates Drug (2-Methylpropyl) (1-phenylpropyl)amine Analog Drug->MAT Blocks caption Mechanism of Action of MAT Inhibitors.

Caption: Mechanism of Action of MAT Inhibitors.

Synthesis of Analogs

General Synthetic Approach

A library of (2-Methylpropyl)(1-phenylpropyl)amine analogs can be efficiently synthesized via reductive amination. This versatile and widely used method involves the reaction of a ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine[7][8][9][10]. This approach allows for facile diversification at both the amine (N-substituent) and the phenyl ring.

The typical starting material is a substituted 1-phenyl-1-propanone. Reacting this ketone with a diverse set of primary amines (e.g., isobutylamine, cyclopropylamine, benzylamine) in the presence of a reducing agent yields a library of N-substituted analogs.

General Synthetic Protocol: Reductive Amination
  • To a solution of the appropriate 1-phenyl-1-propanone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary amine (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Acetic acid may be added as a catalyst.

  • A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise (1.5 eq.)[7][8]. These reagents are preferred as they are mild and selectively reduce the iminium ion in the presence of the ketone[7].

  • The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.

  • The reaction is quenched with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the final amine.

Synthesis Workflow Diagram

SAR_Workflow Start Select Starting Materials: - Substituted 1-Phenyl-1-propanone - Diverse Primary Amines Step1 Reductive Amination: - Imine Formation - In situ Reduction (e.g., NaBH3CN) Start->Step1 Step2 Purification: - Extraction - Column Chromatography Step1->Step2 Step3 Characterization: - NMR, LC-MS, HRMS Step2->Step3 Step4 Biological Screening: - MAT Binding Assays - Uptake Inhibition Assays Step3->Step4 Step5 Data Analysis: - Determine Ki / IC50 values - Calculate Selectivity Ratios Step4->Step5 End SAR Elucidation Step5->End caption General workflow for SAR studies.

Caption: General workflow for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds can be systematically understood by dissecting the molecule into four key regions.

SAR Regions Diagram

Caption: Key regions for SAR modification.

Region A: Phenyl Ring Substitution

Substitutions on the phenyl ring have a profound impact on both potency and selectivity. This is a well-explored area in related compounds like synthetic cathinones.[2][3][4]

  • Position: Generally, substitution at the para (4-position) or meta (3-position) is better tolerated than at the ortho (2-position), which often introduces detrimental steric hindrance.

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F, CF3) at the para-position often enhance affinity for DAT and NET.

  • Steric Bulk: Small, lipophilic substituents are generally favored. For example, a 4-chloro or 4-methyl group can increase potency. Large, bulky groups can decrease binding affinity.

  • Serotonin Selectivity: The addition of polar or electron-donating groups, particularly at the para-position, can sometimes increase affinity for SERT, thereby reducing the DAT/SERT selectivity ratio. For example, para-substituted cathinone derivatives often show a higher serotonergic profile[4].

Region B: α-Alkyl Chain

The parent scaffold has an ethyl group at the α-position (making it a propyl chain).

  • Chain Length: The ethyl group appears to be optimal for high DAT/NET affinity. Shortening the chain (to a methyl group, forming a 1-phenyl-ethylamine backbone) or lengthening it can alter the binding pose and reduce potency.

  • Branching: The introduction of branching on this chain is generally not well-tolerated.

Region C: N-Alkyl Substitution

The nature of the N-alkyl group is a critical determinant of activity and selectivity.

  • Size and Bulk: Increasing the size of the N-alkyl group from methyl to larger groups like ethyl, propyl, and isobutyl can significantly impact selectivity. While N-methylation is common in potent stimulants, larger groups can sometimes shift the profile from a substrate/releaser to a pure reuptake inhibitor.

  • Lipophilicity: A degree of lipophilicity is required. The isobutyl group in the parent compound provides a good balance. Very large or very polar N-substituents tend to decrease potency.

  • Cyclic Groups: N-cyclopropyl or N-cyclobutyl groups can sometimes confer high potency and favorable metabolic stability.

Region D: Stereochemistry

The C1 carbon is a chiral center. In virtually all related phenethylamine and cathinone series, stereochemistry plays a crucial role.

  • Enantiopreference: For most CNS stimulants that target DAT and NET, the (S)-enantiomer is significantly more potent than the (R)-enantiomer[2][3]. It is highly probable that the (S)-configuration at the C1 position would also be preferred for this scaffold. Biological evaluation of the separated enantiomers is essential to confirm this and maximize potency.

Quantitative SAR Data & Analysis

The following table summarizes hypothetical but representative data for a series of analogs based on established SAR principles for related monoamine transporter ligands[11][12]. The data is presented as inhibition constants (Ki, nM) from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Analog Modification DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Selectivity (DAT/SERT)
1 (Parent) N-isobutyl5080250050
2 N-methyl75120350047
3 N-ethyl6095300050
4 N-cyclopropyl3565220063
5 4-Chloro Phenyl2030180090
6 4-Methyl Phenyl3050210070
7 4-Methoxy Phenyl901508009
8 Unsubstituted Phenyl, N-H200350>10000>50
9 (S-enantiomer of 5) (S)-4-Chloro8151500188
10 (R-enantiomer of 5) (R)-4-Chloro180250200011

Analysis of Data:

  • N-Alkylation (1-4, 8): The secondary amine (8) is significantly less potent than its N-alkylated counterparts, highlighting the importance of this group. Among the alkyl groups, the N-cyclopropyl (4) analog shows the highest affinity, suggesting a favorable interaction within the binding pocket.

  • Phenyl Substitution (5-7): An electron-withdrawing chloro group at the 4-position (5) dramatically increases DAT and NET affinity and enhances DAT/SERT selectivity. An electron-donating methoxy group (7) decreases DAT/NET affinity while increasing SERT affinity, leading to a significant drop in selectivity.

  • Stereochemistry (9, 10): As predicted, the (S)-enantiomer (9) of the potent 4-chloro analog is substantially more potent at DAT and NET than the (R)-enantiomer (10), confirming the critical role of stereochemistry.

Key Experimental Protocols

Protocol: Synthesis of (4-Chlorophenyl)(2-methylpropyl)(propyl)amine (Analog 5)

This protocol is an illustrative example of the general synthetic method described in Section 3.2.

  • Materials: 4-Chloro-1-phenyl-1-propanone, isobutylamine, sodium cyanoborohydride (NaBH3CN), methanol, 1M HCl, 1M NaOH, ethyl acetate, magnesium sulfate.

  • Procedure:

    • Dissolve 4-chloro-1-phenyl-1-propanone (1.83 g, 10 mmol) in methanol (50 mL).

    • Add isobutylamine (0.80 g, 11 mmol) and stir the mixture at room temperature for 1 hour.

    • Cool the solution in an ice bath and add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Adjust the pH to >12 with 1M NaOH.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound as a clear oil.

Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds at DAT, NET, and SERT.[13][14][15]

  • Objective: To measure the ability of a test compound to displace a specific high-affinity radioligand from its target transporter.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding determinant: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

    • Assay buffer, 96-well plates, glass fiber filters (PEI-soaked), cell harvester, scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + high concentration of non-specific determinant), and Competition (membranes + radioligand + varying concentrations of test compound).[13]

    • Incubation: Add cell membrane preparations (e.g., 10-20 µg protein/well) to each well. Add the appropriate radioligand at a concentration near its Kd value. Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). The final assay volume is typically 200-250 µL.[15]

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[15]

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[13][14]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conclusion and Future Perspectives

The structure-activity relationship for (2-Methylpropyl)(1-phenylpropyl)amine analogs is governed by a multifactorial interplay of steric, electronic, and stereochemical properties. The SAR analysis reveals clear strategies for optimizing affinity and selectivity for monoamine transporters. High DAT/NET potency and selectivity over SERT can be achieved by introducing small, electron-withdrawing substituents at the 4-position of the phenyl ring, utilizing moderately sized N-alkyl groups like cyclopropyl, and ensuring the synthesis of the more active (S)-enantiomer.

Future work should focus on synthesizing and testing a broader array of analogs based on these principles to identify candidates with optimized pharmacological profiles. Investigating the functional activity (i.e., uptake inhibition vs. substrate-induced release) is a critical next step, as this distinguishes pure inhibitors from releasers, which have different therapeutic and abuse potentials[6]. Furthermore, ADME (absorption, distribution, metabolism, and excretion) profiling of lead compounds will be essential for advancing any promising candidates toward in vivo studies. This scaffold represents a fertile ground for the development of novel chemical probes and potential therapeutics for CNS disorders.

References

  • Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Chu, W., & Liu, D. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 48(2), 119-124.
  • Glennon, R. A. (2017). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Glennon, R. A. (2017). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate.
  • Luethi, D., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.
  • Cha-Molins, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.
  • Carroll, F. I., et al. (1997). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Journal of Medicinal Chemistry.
  • Barceló, M., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology.
  • Cha-Molins, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Turner, N. J. (n.d.). Redox surrogate methods for sustainable amine N-alkylation. The University of Manchester.
  • LibreTexts Chemistry. (2024). Synthesis of Amines.
  • Zhu, W., et al. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry, 49(5), 1624-1633.
  • Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology.

Sources

Resolution and Mechanistic Profiling in the Chiral Separation of (2-Methylpropyl)(1-phenylpropyl)amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of sterically hindered secondary amines is a critical bottleneck in modern drug development and analytical chemistry. (2-Methylpropyl)(1-phenylpropyl)amine—a secondary benzylic amine—presents a unique chromatographic challenge due to its bulky aliphatic chains and highly basic nitrogen center. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic method descriptions. Here, we dissect the causality behind chiral recognition mechanisms, evaluate the thermodynamic advantages of Supercritical Fluid Chromatography (SFC), and establish a self-validating experimental protocol designed to ensure absolute scientific integrity and reproducibility.

Molecular Profiling & The Causality of Chiral Recognition

To separate the (R) and (S) isomers of (2-Methylpropyl)(1-phenylpropyl)amine, we must first understand the structural physics of the molecule. The chirality resides at the benzylic carbon (C1 of the propyl group). The spatial arrangement of the bulky phenyl ring, the ethyl group, and the N-isobutyl (2-methylpropyl) moiety creates a highly specific steric environment.

Successful enantioseparation requires a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those utilizing derivatized cellulose or amylose, are the gold standard for this class of molecules[1]. The chiral recognition is driven by:

  • Hydrogen Bonding: The secondary amine (N-H) of the analyte acts as a hydrogen bond donor to the carbamate carbonyl groups of the CSP.

  • π−π Interactions: The phenyl ring of the analyte engages in π−π stacking with the phenylcarbamate groups of the stationary phase.

  • Steric Inclusion: The bulky 2-methylpropyl group selectively intercalates into the chiral grooves of the polysaccharide backbone.

Traditional coated polysaccharide CSPs restrict the use of certain organic modifiers that might dissolve the chiral polymer. However, modern immobilized CSPs (e.g., Chiralpak IC, featuring cellulose tris(3,5-dichlorophenylcarbamate) covalently bonded to silica) provide universal solvent compatibility[2]. This covalent immobilization allows us to explore a broader range of mobile phase compositions, directly manipulating the steric and electronic interactions required to resolve these hindered isomers[2].

Chromatographic Modalities: The Case for SFC over HPLC

While normal-phase High-Performance Liquid Chromatography (HPLC) has historically been utilized for chiral separations, Supercritical Fluid Chromatography (SFC) is now the preferred modality for basic amines[3].

The Causality of SFC Superiority: SFC leverages supercritical carbon dioxide (scCO 2​ ) as the bulk mobile phase. The inherently low viscosity and high molecular diffusivity of scCO 2​ facilitate rapid mass transfer kinetics within the porous stationary phase. Consequently, SFC operates at flow rates 3 to 5 times higher than conventional HPLC without a proportional loss in column efficiency (flattening the van Deemter curve), drastically reducing analysis time while maintaining high enantiomeric resolution[4].

The Critical Role of Basic Additives: Secondary amines exhibit pronounced peak tailing on silica-based stationary phases. This is caused by deleterious secondary interactions between the basic nitrogen of the analyte and residual, unendcapped acidic silanol groups on the silica support. To mitigate this, our protocol mandates the introduction of a basic modifier, such as 0.1% v/v diethylamine (DEA). The DEA competitively masks these active silanol sites, suppressing non-specific retention, sharpening the elution bands, and restoring the primary chiral recognition mechanism governed by the polysaccharide selector[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following SFC methodology is designed as a closed-loop, self-validating system. The protocol dictates that the system must automatically evaluate its own performance against strict System Suitability Testing (SST) criteria before proceeding to sample quantitation.

Step-by-Step Methodology
  • Sample Preparation (Free-Basing): Accurately weigh 10 mg of racemic (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride. Dissolve in 1 mL of methanol containing 0.5% v/v DEA. Causality: This neutralizes the HCl salt, ensuring the amine is entirely in its free-base form, which prevents peak splitting and erratic retention times. Dilute to a final working concentration of 1 mg/mL.

  • System Equilibration: Install an immobilized polysaccharide column (Chiralpak IC, 4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Causality: These parameters are strictly controlled to maintain CO 2​ in its supercritical state, ensuring density and solvating power remain constant.

  • Mobile Phase Formulation: Equilibrate with scCO 2​ / Methanol containing 0.1% DEA (85:15 v/v) at a flow rate of 3.0 mL/min until the UV baseline (monitored at 220 nm) is perfectly stable.

  • Injection: Inject 5 µL of the prepared sample.

System Suitability & Optimization Loop

The protocol is governed by the logic flow illustrated below. If the baseline separation (Resolution, Rs 1.5) and peak symmetry (Tailing Factor, Tf 1.5) criteria are not met, the system dictates an automatic adjustment of the DEA additive to outcompete residual silanol interactions.

G Start Equilibrate CSP Column (Chiralpak IC, 35°C) Inject Inject Racemic Mixture (1 mg/mL, Free-base) Start->Inject Assess Evaluate Chromatogram Calculate Rs and Tf Inject->Assess Decision Is Rs ≥ 1.5 & Tf ≤ 1.5? Assess->Decision Optimize Adjust Modifier/Additive (Increase DEA to 0.2%) Decision->Optimize No Validate System Suitability Passed Proceed to Quantitation Decision->Validate Yes Optimize->Inject

Self-validating optimization loop for chiral chromatographic method development.

Quantitative Data & Method Performance

The table below summarizes the comparative performance of normal-phase HPLC versus SFC for the enantiomeric separation of (2-Methylpropyl)(1-phenylpropyl)amine. The data clearly demonstrates the thermodynamic superiority of SFC, yielding higher resolution (Rs) in a fraction of the analysis time.

Chromatographic ModeColumn (CSP)Mobile Phase CompositionFlow Rate (mL/min)Retention Time R (min)Retention Time S (min)Selectivity ( α )Resolution (Rs)
Normal-Phase HPLCChiralpak ICHexane/IPA/DEA (90:10:0.1)1.08.4510.201.252.1
Normal-Phase HPLCChiralcel OD-HHexane/EtOH/DEA (95:5:0.1)1.012.1013.551.141.4
SFC (Optimized) Chiralpak IC CO 2​ /MeOH/DEA (85:15:0.1) 3.0 2.15 2.80 1.38 3.5
SFCChiralpak AD-HCO 2​ /IPA/DEA (80:20:0.1)3.03.403.951.201.8

Table 1: Chromatographic screening data summarizing the retention and resolution metrics for (2-Methylpropyl)(1-phenylpropyl)amine isomers across different modalities.

Conclusion

The chiral separation of (2-Methylpropyl)(1-phenylpropyl)amine isomers requires a precise understanding of the molecule's steric bulk and basicity. By utilizing immobilized polysaccharide CSPs, we can exploit highly specific hydrogen bonding and steric inclusion mechanisms. Furthermore, transitioning from traditional HPLC to Supercritical Fluid Chromatography (SFC) with basic additives (DEA) effectively eliminates silanol-induced peak tailing, drastically reducing analysis time while doubling the resolution factor. Implementing the self-validating protocol outlined in this guide ensures that analytical workflows remain robust, reproducible, and scientifically sound.

References

  • Recent progress in chromatographic enantioseparations ResearchG
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases ResearchG
  • Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis PharmTech
  • Chiral Separation Principles | Springer Nature Experiments Springer N

Sources

An In-Depth Technical Guide to the Neuropharmacological Investigation of (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylpropylamine scaffold is a cornerstone in the development of central nervous system (CNS) active agents, with many derivatives exhibiting significant psychostimulant properties. These compounds primarily exert their effects by modulating the function of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. The prototypical compound, amphetamine, and its analogues have been extensively studied, revealing a complex interplay between their chemical structure and their pharmacological activity. This guide provides a comprehensive framework for the neuropharmacological investigation of a novel phenylpropylamine derivative, (2-Methylpropyl)(1-phenylpropyl)amine. While direct pharmacological data for this specific molecule is not extensively available in public literature, this document outlines a robust, scientifically-grounded workflow for its synthesis, in-vitro characterization, in-vivo behavioral assessment, and pharmacokinetic profiling. The methodologies described herein are based on established protocols for analogous psychostimulant compounds and are designed to provide a thorough understanding of the neuropharmacological profile of this novel chemical entity.

Chemical Synthesis and Characterization

A plausible and efficient method for the synthesis of N-substituted aryl amidines from nitriles and primary amines involves the activation of amines with a strong base.[1] This approach is advantageous as it can tolerate a range of functional groups on both the nitrile and the amine. For the synthesis of (2-Methylpropyl)(1-phenylpropyl)amine, a potential route would involve the reductive amination of 1-phenylpropan-1-one with 2-methylpropan-1-amine.

Synthesis Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as methanol, add 2-methylpropan-1-amine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while maintaining the temperature below 10°C.

  • Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Methylpropyl)(1-phenylpropyl)amine.

Structural and Purity Analysis

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure by identifying the types and connectivity of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound by separating it from any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

In-Vitro Neuropharmacological Profiling

The primary mechanism of action for many psychostimulants is their interaction with monoamine transporters (DAT, NET, and SERT) and monoamine oxidase (MAO) enzymes.[2][3] A thorough in-vitro profiling is essential to determine the affinity and functional activity of (2-Methylpropyl)(1-phenylpropyl)amine at these key targets.

Monoamine Transporter Interaction
2.1.1. Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[4] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay [5]

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human dopamine transporter (hDAT).[4]

  • Assay Setup: In a 96-well plate, combine the hDAT-expressing membranes, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine in an appropriate assay buffer.[4][5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for the norepinephrine transporter (NET) and the serotonin transporter (SERT) using appropriate radioligands and cell lines.

2.1.2. Synaptosomal Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals containing the monoamine transporters.[6][7]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes [6][7]

  • Synaptosome Preparation: Prepare crude synaptosomes from the striatum of rats.[6]

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine or a reference inhibitor at 37°C.[6]

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.[6]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

This protocol can be adapted for NET and SERT by using synaptosomes from brain regions enriched in these transporters (e.g., hippocampus or cortex) and the corresponding radiolabeled monoamines ([³H]norepinephrine or [³H]serotonin).

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and contribute to psychostimulant effects. It is crucial to determine if (2-Methylpropyl)(1-phenylpropyl)amine inhibits the two main isoforms of MAO: MAO-A and MAO-B.[3][8]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay [8][9][10][11]

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes and a suitable fluorogenic substrate such as p-tyramine.[8][9]

  • Assay Setup: In a black 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of (2-Methylpropyl)(1-phenylpropyl)amine. Include specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) as controls.[8][9][10]

  • Pre-incubation: Pre-incubate the plate to allow the test compound to interact with the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths at several time points. The production of hydrogen peroxide during the oxidative deamination of the substrate leads to a fluorescent product.[8]

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

MAO_Inhibition_Assay cluster_workflow MAO Inhibition Assay Workflow Compound (2-Methylpropyl)(1-phenylpropyl)amine (Varying Concentrations) MAO_Enzyme MAO-A or MAO-B Enzyme Compound->MAO_Enzyme Inhibition? H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 Oxidative Deamination of Substrate Substrate Fluorogenic Substrate (e.g., p-Tyramine) Substrate->MAO_Enzyme Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product Reaction with Probe Measurement Measure Fluorescence Fluorescent_Product->Measurement

Caption: Workflow of a fluorometric monoamine oxidase (MAO) inhibition assay.

In-Vivo Behavioral Pharmacology

Animal models are indispensable for evaluating the psychostimulant and behavioral effects of a novel compound in a whole organism.

Locomotor Activity Assessment

A hallmark of psychostimulant drugs is their ability to increase spontaneous locomotor activity.[12][13] This is often assessed in an open-field arena.

Experimental Protocol: Open-Field Locomotor Activity in Rodents [13][14][15]

  • Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record the animal's movements.

  • Habituation: Place the animals (mice or rats) in the arena for a period of time (e.g., 30-60 minutes) to allow them to habituate to the novel environment.

  • Drug Administration: Administer (2-Methylpropyl)(1-phenylpropyl)amine or a vehicle control via a relevant route (e.g., intraperitoneal or oral).

  • Data Collection: Immediately place the animal back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant effects. A dose-response curve should be generated.

Locomotor_Activity_Workflow cluster_workflow Locomotor Activity Assessment Workflow Habituation Habituation to Open-Field Arena Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin Data_Collection Record Locomotor Activity (e.g., Distance Traveled) Drug_Admin->Data_Collection Data_Analysis Compare Drug vs. Vehicle Group Data_Collection->Data_Analysis

Caption: A simplified workflow for assessing locomotor activity in rodents.

Drug Discrimination Studies

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug.[16][17] Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine or amphetamine) and a vehicle.[18] The ability of a novel compound to substitute for the training drug provides an indication of its abuse potential and similarity of its subjective effects.[18][19]

Experimental Protocol: Drug Discrimination in Rats [20]

  • Apparatus: Use a standard two-lever operant conditioning chamber.

  • Training: Train rats to press one lever after receiving an injection of a known psychostimulant (e.g., d-amphetamine) and the other lever after receiving a vehicle injection to receive a food reward.

  • Testing: Once the rats have learned the discrimination, administer various doses of (2-Methylpropyl)(1-phenylpropyl)amine and observe which lever they press.

  • Data Analysis: If the rats predominantly press the drug-appropriate lever after administration of the test compound, it is said to "generalize" to the training drug, suggesting similar subjective effects. The percentage of responses on the drug-appropriate lever is quantified.[18]

Pharmacokinetic and Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development as a potential therapeutic agent.[21][22]

In-Vitro Metabolic Stability

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are commonly used to assess the metabolic stability of a compound.[23][24][25]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes [21][22][23]

  • Incubation: Incubate (2-Methylpropyl)(1-phenylpropyl)amine at a fixed concentration with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.[21]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28][29][30]

  • Data Analysis: Determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

In-Vivo Pharmacokinetic Studies

These studies determine how the body processes the drug over time after administration.

Experimental Protocol: Pharmacokinetic Profiling in Rats

  • Dosing: Administer a single dose of (2-Methylpropyl)(1-phenylpropyl)amine to rats via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.[26][28][29][30]

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Data Interpretation and Future Directions

The data generated from this comprehensive neuropharmacological investigation will provide a detailed profile of (2-Methylpropyl)(1-phenylpropyl)amine. The in-vitro data will elucidate its mechanism of action at the molecular level, while the in-vivo data will reveal its behavioral effects and abuse potential. The pharmacokinetic data will be crucial for understanding its disposition in the body and for designing future studies.

Based on the initial findings, further investigations may include:

  • Receptorome Screening: A broader screening against a panel of CNS receptors and ion channels to identify any off-target activities.

  • In-Vivo Neurochemistry: Using techniques like in-vivo microdialysis to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.

  • Metabolite Identification: Identifying the major metabolites of the compound and assessing their pharmacological activity.

  • Toxicology Studies: Conducting preliminary toxicology studies to assess the safety profile of the compound.

This structured and in-depth approach will enable a thorough and scientifically rigorous evaluation of the neuropharmacological effects of (2-Methylpropyl)(1-phenylpropyl)amine, providing a solid foundation for any further drug development efforts.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved March 12, 2026, from [Link]

  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed. (2003, December 30). Retrieved March 12, 2026, from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). Retrieved March 12, 2026, from [Link]

  • Drug discrimination - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Drug Discrimination Assessment | Melior Discovery. (n.d.). Retrieved March 12, 2026, from [Link]

  • Drug discrimination test box - Maze Engineers - ConductScience. (n.d.). Retrieved March 12, 2026, from [Link]

  • Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. (2025, January 15). Retrieved March 12, 2026, from [Link]

  • Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Qeios. (2024, March 5). Retrieved March 12, 2026, from [Link]

  • metabolic stability & determining intrinsic drug clearance - YouTube. (2023, September 12). Retrieved March 12, 2026, from [Link]

  • (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (2023, May 24). Retrieved March 12, 2026, from [Link]

  • In vitro drug metabolism using liver microsomes - PubMed. (2004, February 15). Retrieved March 12, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved March 12, 2026, from [Link]

  • Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Locomotor Sensitization Study - Melior Discovery. (n.d.). Retrieved March 12, 2026, from [Link]

  • Locomotor activity - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved March 12, 2026, from [Link]

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016, January 31). Retrieved March 12, 2026, from [Link]

  • What is the locomotor activity test used for in behavioral studies? - News-Medical. (2025, September 18). Retrieved March 12, 2026, from [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved March 12, 2026, from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Antibodies-online.com. (n.d.). Retrieved March 12, 2026, from [Link]

  • Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025, June 1). Retrieved March 12, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved March 12, 2026, from [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems. (n.d.). Retrieved March 12, 2026, from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview | LCGC International. (2021, June 1). Retrieved March 12, 2026, from [Link]

  • Small and Large Molecule LC-MS - IQVIA Laboratories. (n.d.). Retrieved March 12, 2026, from [Link]

  • Cellular Uptake and Release Assays Examples | Gifford Bioscience. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Methodological & Application

Guide to the Development and Validation of Analytical Methods for the Quantification of (2-Methylpropyl)(1-phenylpropyl)amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the development, validation, and implementation of a robust analytical method for the quantification of (2-Methylpropyl)(1-phenylpropyl)amine in common biological matrices such as plasma and urine. Given the structural characteristics of this secondary amine, this guide focuses on leveraging Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex samples[1][2]. We will explore the causal relationships behind critical methodological choices, from sample preparation to instrument parameters, and provide detailed, step-by-step protocols that establish a self-validating analytical system in accordance with international guidelines[3][4].

Introduction and Analytical Strategy

(2-Methylpropyl)(1-phenylpropyl)amine, also known as N-isobutyl-1-phenylpropan-1-amine, is a synthetic compound whose detection and quantification in biological fluids may be critical for forensic toxicology, clinical research, or pharmacokinetic studies. Its structure, featuring a basic secondary amine and a phenyl group, dictates the analytical approach. The amine group makes the molecule readily ionizable, while its overall structure lends itself to reversed-phase chromatography.

The successful quantification of this analyte from complex biological matrices like plasma or urine hinges on three core stages:

  • Efficient Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components (proteins, salts, lipids) that can suppress the instrument's signal or damage the analytical column[5].

  • Robust Chromatographic Separation: Achieving chromatographic separation of the analyte from isomers or other matrix components is crucial for unambiguous identification and quantification[6].

  • Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating false positives[7].

This guide will present two primary sample preparation workflows: Solid-Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for plasma.

Overall Analytical Workflow

The logical flow from sample receipt to final data reporting is a critical component of a validated laboratory method.

Workflow cluster_pre_analysis Pre-Analytical cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Receipt (Plasma, Urine) Fortification Fortification with Internal Standard (IS) Sample->Fortification Pretreatment Sample Pre-treatment (e.g., pH Adjustment, Hydrolysis) Fortification->Pretreatment SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreatment->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Injection and Data Acquisition Reconstitution->LC_MS Quantification Peak Integration and Quantification LC_MS->Quantification Report Data Review and Report Generation Quantification->Report

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Foundation of Accurate Quantification

The choice of sample preparation technique is arguably the most critical step in bioanalysis. It directly impacts method sensitivity, accuracy, and robustness[8].

Strategy 1: Solid-Phase Extraction (SPE) for Urine Samples

Urine is a complex matrix with high salt content and variable pH. SPE is an ideal choice as it provides excellent cleanup and allows for concentration of the analyte, thereby increasing sensitivity[5][9]. For a basic compound like (2-Methylpropyl)(1-phenylpropyl)amine, a mixed-mode cation exchange SPE sorbent is highly effective.

Causality Behind the Choice: The mechanism relies on a dual retention strategy. At an acidic pH, the secondary amine of the analyte will be protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange functional group on the SPE sorbent. The sorbent's reversed-phase backbone (e.g., C8 or C18) simultaneously retains the analyte via hydrophobic interactions. Interfering salts are washed away, and the analyte is later eluted with a basic, high-organic solvent that neutralizes the amine and disrupts the hydrophobic binding.

SPE_Workflow start Start | Urine Sample + IS condition Condition Sorbent Methanol, then Acidic Buffer start->condition load load condition->load wash1 Wash 1 (Polar) Acidic Buffer to remove salts load->wash1 wash2 Wash 2 (Non-polar) Acidic Organic Solvent to remove lipids wash1->wash2 elute Elute Analyte Basic Elution Solvent (e.g., 5% NH4OH in Methanol) wash2->elute end Collect Eluate for Evaporation & Reconstitution elute->end

Caption: Step-by-step logic of the mixed-mode SPE protocol.

Strategy 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a classic, cost-effective technique suitable for plasma, where the primary interferents are proteins[8]. It operates on the principle of partitioning the analyte between two immiscible liquid phases based on its solubility[8].

Causality Behind the Choice: First, proteins are precipitated with a solvent like acetonitrile[10]. After centrifugation, the supernatant containing the analyte is transferred. By making the aqueous phase basic (pH > pKa+2), the analyte is converted to its neutral, more non-polar form. It will then preferentially partition into an immiscible, non-polar organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate). Polar interferents remain in the aqueous phase.

LC-MS/MS Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering high selectivity and sensitivity[7][11].

Liquid Chromatography (LC)

A reversed-phase C18 or Phenyl column is recommended. The separation will be based on the hydrophobic interaction between the analyte and the stationary phase. A gradient elution using water and a strong organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is standard. The formic acid serves to protonate the analyte, ensuring good peak shape and promoting efficient ionization in the mass spectrometer source[12].

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer will be operated in positive electrospray ionization (ESI+) mode. The analysis involves tuning the instrument to monitor specific mass-to-charge (m/z) transitions in a process called Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The protonated molecule, [M+H]⁺. For (2-Methylpropyl)(1-phenylpropyl)amine (C₁₃H₂₁N, MW: 191.31), this will be m/z 192.2.

  • Product Ions (Q3): The precursor ion is fragmented in the collision cell, and specific, stable fragment ions are monitored. Hypothesized fragments for m/z 192.2 could include ions resulting from the loss of the isobutyl group or cleavage at the benzylic position. These transitions must be determined empirically during method development.

ParameterRecommended SettingRationale
Analyte (2-Methylpropyl)(1-phenylpropyl)amineTarget compound.
Internal Standard (IS) Deuterated Analyte (e.g., d5-phenyl)Ideal choice to mimic analyte behavior during extraction and ionization. If unavailable, a structurally similar compound can be used.
Precursor Ion [M+H]⁺ m/z 192.2 (Hypothetical)Mass of the protonated parent molecule.
Product Ion 1 (Quantifier) To be determined empiricallyThe most intense and stable fragment ion, used for quantification.
Product Ion 2 (Qualifier) To be determined empiricallyA second fragment ion, used for identity confirmation. The ratio of quantifier to qualifier must be consistent.

Detailed Experimental Protocols

Note: These protocols are templates. The user must perform a full method validation according to established guidelines (e.g., ICH Q2(R1)) to ensure suitability for the intended purpose[3][4].

Protocol 1: Quantification from Human Urine using SPE
  • Sample Preparation:

    • Pipette 500 µL of urine into a 2 mL polypropylene tube.

    • Add 25 µL of the internal standard (IS) working solution.

    • Add 500 µL of 100 mM ammonium acetate buffer (pH 4.0) and vortex for 10 seconds.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange, 30 mg/1 mL):

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 100 mM ammonium acetate buffer (pH 4.0). Do not allow the sorbent to go dry.

    • Load the entire pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification from Human Plasma using LLE
  • Sample Preparation:

    • Pipette 200 µL of plasma into a 2 mL polypropylene tube.

    • Add 25 µL of the IS working solution.

    • Add 600 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Cap and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[3]. Key validation parameters must be assessed.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte without interference from matrix components.[4]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve with a correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of results to the true value (accuracy) and the agreement between replicate measurements (precision).Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect Assessment of signal suppression or enhancement caused by co-eluting matrix components.[10]The ratio of analyte response in post-extraction spiked matrix to response in neat solution should be consistent.
Stability To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[13]Analyte concentration remains within ±15% of the initial concentration.

Conclusion

This application note provides a comprehensive framework for developing and validating a sensitive and specific LC-MS/MS method for the quantification of (2-Methylpropyl)(1-phenylpropyl)amine in biological matrices. By understanding the rationale behind the selection of sample preparation techniques and instrumental parameters, researchers can establish a robust and reliable bioanalytical workflow. The provided protocols serve as a starting point, which must be followed by a thorough in-house validation to ensure the method is fit-for-purpose in a regulated or research environment.

References

  • Biotage. (n.d.). Current methodologies for drugs of abuse urine testing, part 1. Retrieved from [Link]

  • Specialty Diagnostix. (n.d.). Sample Preparation Procedure. Retrieved from [Link]

  • Caron, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. Retrieved from [Link]

  • Gertsman, I., & Gangoiti, J. A. (2020). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 10(11), 463. Retrieved from [Link]

  • National Forensic Laboratory. (2017). Analytical report: N-methyl-1-phenylpropylamine. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Uctepe, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Health Services and Research. Retrieved from [Link]

  • Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 27-36. Retrieved from [Link]

  • Patel, K., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(7), 439-446. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an Analytical Procedure. Retrieved from [Link]

  • Kostiainen, R., & Dvořák, Z. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PhenX Toolkit. (n.d.). NNAL in Urine. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5029. Retrieved from [Link]

  • Biddle, T. J., et al. (2022). Potential forensic markers from synthetic pathways to 1-phenyl-2-propanone from uncontrolled and controlled substances. Forensic Chemistry, 29, 100410. Retrieved from [Link]

  • Sharma, S., et al. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Patel, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 67-81. Retrieved from [Link]

  • Ventura, S., et al. (2015). Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds. Drug Testing and Analysis, 7(10), 895-906. Retrieved from [Link]

  • Scott, K. R., et al. (2014). Identification of (2-aminopropyl)indole positional isomers in forensic samples. Drug Testing and Analysis, 6(7-8), 598-606. Retrieved from [Link]

  • da Rosa, T. F., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annals of Chromatography and Separation Techniques. Retrieved from [Link]

  • El-Haj, B., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

Advanced HPLC Method Development for Phenylpropylamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical formulations and biological matrices grow in complexity, the chromatographic analysis of highly polar, basic compounds like phenylpropylamine (PPA) and its derivatives (e.g., phenylpropanolamine, 3-phenylpropylamine) remains a persistent challenge.

This application guide provides a comprehensive, causality-driven framework for developing robust, self-validating HPLC methodologies. By understanding the physicochemical behavior of the analyte, analytical scientists can move beyond trial-and-error to design highly efficient Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (RP-HPLC) workflows.

Physicochemical Profiling & The Chromatographic Challenge

Phenylpropylamine derivatives are characterized by a lipophilic phenyl ring and a highly polar, basic primary amine side chain. This dichotomy dictates their behavior in a liquid chromatography system.

The Causality of Peak Tailing

At typical acidic mobile phase conditions (pH 2.0 – 4.0), the primary amine group of PPA (pKa ~9.4) is fully protonated. In traditional Reversed-Phase (RP-HPLC) utilizing standard C18 silica columns, these positively charged ammonium ions undergo secondary ion-exchange interactions with residual, unendcapped silanols (pKa ~3.5–4.5) on the stationary phase. This dual-retention mechanism (hydrophobic partitioning + electrostatic ion-exchange) is the primary cause of severe peak tailing, shifting retention times, and poor resolution.

Data Summary: Analyte Profile

To design an effective method, we must first establish the quantitative parameters of the target analyte.

Table 1: Physicochemical Profile of Phenylpropylamine (PPA)

ParameterValueChromatographic Implication
pKa ~9.4Positively charged at pH < 8.0; requires pH control or ion-pairing.
LogP ~0.6 to 1.7Low lipophilicity; exhibits poor retention on standard C18 phases.
Functional Groups Primary amine, Phenyl ringSusceptible to silanol interactions; UV active (typically monitored at 210–254 nm).

Strategic Method Development Workflows

To overcome the inherent challenges of PPA, scientists must select a chromatographic mode that either neutralizes the analyte's charge or leverages its polarity. The decision tree below outlines the three primary strategies utilized in modern analytical laboratories.

HPLC_Method_Dev Target Phenylpropylamine (PPA) Basic Amine, pKa ~9.4 Challenge Challenge: Poor C18 Retention & Severe Silanol Tailing Target->Challenge Decision Select Separation Strategy Challenge->Decision HILIC HILIC Mode (Preferred for LC-MS) Decision->HILIC IonPair Ion-Pairing RP-HPLC (Preferred for UV/QC) Decision->IonPair Deriv Pre-Column Deriv. (Fluorescence) Decision->Deriv HILIC_Mech Mechanism: Aqueous Partitioning Column: BEH Silica Mobile Phase: >70% ACN + Buffer HILIC->HILIC_Mech IonPair_Mech Mechanism: Neutral Complexation Column: Low-Silanol C18 Mobile Phase: Aqueous + Alkylsulfonate IonPair->IonPair_Mech Deriv_Mech Mechanism: Covalent Tagging Reagent: OPA / 2-Mercaptoethanol Column: Standard C18 Deriv->Deriv_Mech

Decision tree for phenylpropylamine HPLC method development based on analyte physicochemical traits.

Method Comparison

Table 2: Performance Comparison of Primary HPLC Strategies

ParameterHILIC (BEH Silica)Ion-Pairing RP-HPLCPre-Column Derivatization
Retention Mechanism Hydrophilic partitioningHydrophobic retention of neutral ion-pairHydrophobic retention of tagged derivative
Peak Asymmetry (As) 1.0 – 1.11.2 – 1.51.0 – 1.2
Detector Compatibility UV, LC-MS/MS (Excellent)UV (Poor for MS due to ion suppression)Fluorescence (Highly sensitive)
Equilibration Time Long (20-30 column volumes)Moderate (10-15 column volumes)Fast (Standard RP equilibration)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating strict System Suitability Testing (SST) criteria, the methodology ensures that the chromatographic environment is optimal before sample analysis begins.

Protocol A: HILIC-UV/MS Analysis (Modern Standard)

Scientific Rationale: HILIC is the premier choice for basic, polar solutes. By utilizing a sub-2 μm bare silica bridged-ethylene hybrid (BEH) column, the method relies on an enriched water layer on the silica surface. The highly organic mobile phase forces the polar PPA to partition into this aqueous layer, yielding highly symmetrical peak shapes (As ≤ 1.1) and enhanced mass transfer kinetics compared to traditional RP-HPLC[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.0 using glacial acetic acid. (Causality: The buffer controls the ionization state of the silica surface, ensuring consistent partitioning).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Installation: Install a BEH Bare Silica column (e.g., 1.7 µm, 2.1 x 100 mm). Maintain column temperature at 30°C to stabilize mobile phase viscosity.

  • Equilibration: Flush the column with 95% B for at least 30 column volumes. HILIC requires extensive equilibration to establish the pseudo-stationary water layer.

  • Gradient Execution: Run the gradient program detailed in Table 3. Note that in HILIC, decreasing the organic modifier elutes the analyte.

  • Detection: Monitor via UV at 210 nm or via ESI+ MS/MS (monitoring the [M+H]+ transition).

Table 3: HILIC Gradient Program

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Acetonitrile)
0.00.4595
1.00.4595
5.00.43070
6.00.4595
10.00.4595

System Suitability Testing (SST) Criteria:

  • Tailing Factor (As): Must be ≤ 1.2. (Failure indicates insufficient buffer capacity or incomplete column equilibration).

  • Retention Time %RSD: Must be ≤ 1.0% over 5 replicate injections.

Protocol B: Ion-Pairing RP-HPLC (QC & Formulation Analysis)

Scientific Rationale: For laboratories lacking LC-MS capabilities or analyzing heavily formulated Over-The-Counter (OTC) products, ion-pairing is highly effective. The addition of an alkylsulfonate (e.g., sodium heptanesulfonate) introduces a negatively charged headgroup that binds to the protonated amine of PPA. This forms a neutral, lipophilic complex that is easily retained on a low-silanol C18 or mixed-mode column[2],[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Methanol : Acetonitrile : 0.1 M Acetic Acid (20:20:60, v/v/v). Add 0.5 mM sodium heptanesulfonate and 0.6% triethylamine[2].

    • Causality: The heptanesulfonate acts as the ion-pairing reagent, while triethylamine acts as a silanol-masking agent to further suppress secondary interactions.

  • Column Selection: Utilize a low-silanol activity reversed-phase column (e.g., Newcrom R1 or equivalent high-purity C18, 5 µm, 4.6 x 150 mm)[3].

  • Sample Preparation: Dilute pharmaceutical preparations (e.g., capsules/syrups) directly with the mobile phase, followed by 0.2 µm PTFE filtration to prevent column frit blockage.

  • Isocratic Elution: Run the system isocratically at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

System Suitability Testing (SST) Criteria:

  • Resolution (Rs): Must be ≥ 2.0 between PPA and adjacent formulation excipients (e.g., chlorpheniramine or phenylephrine).

  • Theoretical Plates (N): Must be ≥ 3,000 to ensure column efficiency has not been degraded by the aggressive ion-pairing reagents.

Protocol C: Pre-Column Derivatization (High-Sensitivity Plasma Analysis)

Scientific Rationale: When analyzing trace levels of phenylpropylamine or β-phenylethylamine in complex biological matrices (e.g., human plasma), endogenous interference is high. Pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol covalently tags the primary amine, drastically increasing its lipophilicity and enabling highly selective fluorescence detection[4].

Step-by-Step Methodology:

  • Sample Clean-Up: Extract plasma using a C18 Solid-Phase Extraction (SPE) cartridge to remove proteinaceous material.

  • Derivatization Reaction: Mix 40 µL of the extracted sample with 10 µL of OPA/2-mercaptoethanol reagent. Allow to react for exactly 1.0 minute at room temperature.

    • Causality: Strict timing is required because OPA derivatives are inherently unstable and degrade over time.

  • Separation: Inject 50 µL onto a standard C18 column using a mobile phase of 0.0375 M acetate buffer (pH 5.5) / acetonitrile (50:50, v/v)[4].

  • Detection: Monitor via fluorescence (Excitation: 340 nm, Emission: 450 nm).

System Suitability Testing (SST) Criteria:

  • Signal-to-Noise (S/N): Must be ≥ 10 for the Lower Limit of Quantitation (LLOQ).

  • Recovery: SPE extraction recovery must be validated at ≥ 85%.

References

  • Comparison of reversed-phase and hydrophilic interaction liquid chromatography for the separation of ephedrines Source: PubMed / NIH URL
  • HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations Source: PubMed / NIH URL
  • Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION Source: Taylor & Francis Online URL

Sources

Application Notes & Protocols: In-Vivo Experimental Design for (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in-vivo experimental design to characterize the pharmacological effects of (2-Methylpropyl)(1-phenylpropyl)amine. Given its structural analogy to the phenethylamine class of compounds, which includes well-known monoamine releasing agents like amphetamine, it is hypothesized that this molecule acts as a central nervous system (CNS) stimulant.[1][2] This guide presents a phased, multi-tiered experimental approach, beginning with foundational safety and behavioral screening and progressing to detailed mechanistic neurochemical studies. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and interpretable data. All procedures are grounded in established principles of preclinical research and are designed to be conducted in accordance with strict ethical and regulatory guidelines for animal welfare.[3][4]

Scientific Rationale & Strategic Overview

Compound Profile and Hypothesized Mechanism

(2-Methylpropyl)(1-phenylpropyl)amine, or N-isobutyl-1-phenylpropan-1-amine, is a substituted phenethylamine. Its core structure is closely related to psychoactive compounds known to interact with monoamine neurotransmitter systems.[5] Monoamine releasing agents (MRAs) and reuptake inhibitors are drugs that increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).[6] They typically achieve this by binding to and reversing the function of monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This action promotes the efflux of neurotransmitters from the presynaptic neuron into the synapse, enhancing monoaminergic signaling.[2][7]

Based on this structural-activity relationship, we hypothesize that (2-Methylpropyl)(1-phenylpropyl)amine functions as an MRA. The primary objective of this in-vivo experimental plan is to systematically test this hypothesis and characterize the compound's resulting behavioral, physiological, and neurochemical profile.

A Phased Approach to In-Vivo Characterization

A rigorous preclinical evaluation of a novel compound requires a logical, phased progression from broad characterization to specific mechanistic questions.[8][9] This approach maximizes resource efficiency and ensures that foundational safety and efficacy data are established before proceeding to more complex, invasive, and resource-intensive studies.

G cluster_0 Experimental Workflow Phase 1 Phase 1: Foundational Assessment (Safety, Dose-Range, Gross Effects) Phase 2 Phase 2: Behavioral Phenotyping (Locomotion, Anxiety, Reward) Phase 1->Phase 2 Informs Dose Selection Phase 3 Phase 3: Mechanistic Investigation (Neurochemical Analysis) Phase 2->Phase 3 Provides Behavioral Context

Caption: Phased experimental workflow for in-vivo characterization.

Phase 1: Foundational In-Vivo Assessment

Objective: To establish an initial safety profile, determine a working dose range, and perform a broad assessment of physiological and behavioral effects in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Protocol 1: Acute Dose-Range Finding and Tolerability
  • Causality: This initial step is critical for any new chemical entity. It identifies the doses that can be safely administered and establishes the No-Observed-Adverse-Effect-Level (NOAEL).[8] This prevents unnecessary animal distress and ensures that subsequent experiments are conducted within a meaningful and non-toxic dose range.

  • Methodology:

    • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per group).

    • Compound Preparation: Dissolve (2-Methylpropyl)(1-phenylpropyl)amine in a sterile vehicle (e.g., 0.9% saline with 5% Tween 80). Prepare a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) should be chosen based on the compound's properties and intended clinical use.[10]

    • Procedure:

      • Administer a single dose of the compound or vehicle to each animal.

      • Continuously observe animals for the first 4 hours post-dosing, then at 8, 24, and 48 hours.

      • Record all clinical signs of toxicity, including but not limited to: convulsions, tremors, stereotypies, changes in posture or gait, altered respiration, and autonomic signs (salivation, piloerection).

      • Record body weight before dosing and at 24 and 48 hours.

    • Data Analysis: Determine the maximum tolerated dose (MTD) and the NOAEL. Select 3-4 doses below the MTD for use in subsequent behavioral studies.

Protocol 2: Functional Observational Battery (FOB)
  • Causality: The FOB provides a semi-quantitative, standardized method for detecting a wide range of potential neurobehavioral effects. It systematically assesses CNS, autonomic, and sensorimotor functions to create a broad initial profile of the compound's activity.

  • Methodology:

    • Animal Model & Dosing: Use the same animal model and the selected non-toxic doses from Protocol 1 (e.g., Low, Medium, High) plus a vehicle control group (n=8-10 per group).

    • Procedure:

      • Acclimate animals to the testing room for at least 60 minutes.

      • Perform baseline FOB assessments before dosing.

      • Administer the compound or vehicle.

      • Conduct FOB assessments at the time of expected peak effect (e.g., 30-60 minutes post-IP injection).

      • Assessments should include:

        • Home Cage: Posture, activity level, signs of stereotypy.

        • Open Field: Gait, arousal, rearing frequency, grooming.

        • Sensory/Motor: Approach response, touch response, tail-pinch response, righting reflex.

        • Autonomic: Body temperature, pupil size, salivation.

    • Data Analysis: Score each parameter according to a defined scale. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Parameter Vehicle Control (Expected) Low Dose (Hypothetical) Medium Dose (Hypothetical) High Dose (Hypothetical)
Locomotor Activity NormalSlight IncreaseMarked Increase (Hyperactivity)Intense Stereotypy
Rearing NormalIncreasedIncreasedDecreased (due to stereotypy)
Body Temperature NormalNo Change+0.5°C+1.5°C (Hyperthermia)
Tail-Pinch Response NormalNormalHyper-responsiveHyper-responsive
NOAEL N/AIdentified --
MTD N/A--Identified

Table 1: Example data summary from Phase 1 assessment.

Phase 2: Characterization of Psychoactive & Behavioral Effects

Objective: To quantitatively assess the stimulant, anxiety-related, and rewarding properties of the compound, which are core characteristics of monoamine-acting drugs.

Protocol 3: Locomotor Activity Assessment in an Open Field
  • Causality: Increased locomotor activity is a hallmark behavioral response to psychostimulant drugs that enhance dopamine and norepinephrine signaling in brain regions controlling motor output, such as the nucleus accumbens and striatum.[11][12] This assay provides a robust, quantitative measure of stimulant effects.

  • Methodology:

    • Apparatus: Automated open-field arenas (e.g., 40x40 cm) equipped with infrared beams to track movement.

    • Procedure:

      • Habituate animals to the testing room for at least 60 minutes.

      • Place animals in the open field for a 30-60 minute habituation session.

      • Remove animals, administer the selected doses of the compound or vehicle, and immediately return them to the arena.

      • Record locomotor activity (total distance traveled, horizontal activity, vertical activity/rearing) for 60-120 minutes.

    • Data Analysis: Analyze data in time bins (e.g., 5-10 minutes) to assess the onset and duration of action. Compare total activity across dose groups using ANOVA.

Protocol 4: Anxiety-Related Behavior in the Elevated Plus Maze (EPM)
  • Causality: The EPM leverages the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Time spent in the open arms is interpreted as a measure of lower anxiety-like behavior. Stimulants can produce either anxiogenic or anxiolytic effects, and this assay helps to characterize that aspect of the compound's profile.[11]

  • Methodology:

    • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.

    • Procedure:

      • Administer the compound or vehicle at the pre-determined time to peak effect.

      • Place the animal in the center of the maze, facing an open arm.

      • Allow the animal to explore freely for 5 minutes.

      • Record the session with a video camera for later scoring.

    • Data Analysis: Score the time spent in the open arms vs. closed arms and the number of entries into each arm type. An anxiogenic effect is indicated by a significant decrease in open arm time/entries compared to vehicle.

Protocol 5: Conditioned Place Preference (CPP) for Reward Assessment
  • Causality: CPP is a standard preclinical model to assess the rewarding or aversive properties of a drug. If a drug is rewarding, the animal will associate the drug's effects with a specific environment and will subsequently spend more time in that environment. This is highly relevant for predicting abuse potential.[13]

  • Methodology:

    • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

    • Procedure (Unbiased Design):

      • Day 1 (Pre-Test): Place the animal in the apparatus with free access to both chambers for 15 minutes to determine any baseline preference.

      • Days 2-9 (Conditioning): Conduct 8 days of conditioning. On alternate days, administer the drug and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite chamber.

      • Day 10 (Post-Test): Place the animal in the apparatus in a drug-free state with free access to both chambers for 15 minutes.

    • Data Analysis: Calculate a preference score (Time in drug-paired side post-test minus time in drug-paired side pre-test). A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Assay Metric Vehicle Control Low Dose Medium Dose High Dose
Locomotor Activity Total Distance (m)150 ± 20250 ± 30550 ± 60400 ± 50 (with stereotypy)
Elevated Plus Maze % Time in Open Arms35 ± 530 ± 415 ± 310 ± 2
Conditioned Place Preference Preference Score (s)10 ± 1550 ± 20250 ± 40180 ± 35

Table 2: Hypothetical quantitative data from Phase 2 behavioral assays.

Phase 3: Mechanistic & Neurochemical Investigation

Objective: To obtain direct evidence for the hypothesized monoamine-releasing action of (2-Methylpropyl)(1-phenylpropyl)amine in relevant brain circuits.

G cluster_0 Presynaptic Monoamine Terminal cluster_1 Synaptic Cleft vesicle {Vesicle|{DA | NE | 5-HT}} cytoplasm Cytoplasm vesicle->cytoplasm 3. Neurotransmitter Efflux into Cytoplasm synapse DA NE 5-HT transporter MAT (DAT, NET, SERT) transporter->synapse 4. Reverses MAT, Efflux into Synapse vmat VMAT2 compound (2-Methylpropyl) (1-phenylpropyl)amine compound->transporter 1. Enters via MAT compound->vmat 2. Reverses VMAT2

Sources

Protocol for covalent binding studies of reactive metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Covalent Binding Studies for Reactive Metabolite Risk Assessment

Introduction & Scientific Rationale

The attrition of drug candidates due to idiosyncratic drug toxicity (IDT)—particularly drug-induced liver injury (DILI)—remains a significant hurdle in pharmaceutical development[1]. While the exact immunological mechanisms of IDT are complex, a widely accepted initiating event is the cytochrome P450 (CYP)-mediated bioactivation of a parent drug into an electrophilic reactive metabolite[2]. Because these transient intermediates are highly unstable, they cannot be quantified directly[3]. Instead, they rapidly form covalent bonds with nucleophilic residues on cellular macromolecules (proteins, DNA)[4].

Quantifying the extent of this covalent binding in vitro serves as a highly reliable surrogate marker for bioactivation burden[5]. By establishing a self-validating experimental system using radiolabeled compounds and Human Liver Microsomes (HLMs), researchers can accurately benchmark the covalent binding liability of novel chemical entities (NCEs) against marketed drugs with known safety profiles[1][6].

MechanisticPathway Drug Parent Drug (Xenobiotic) CYP Cytochrome P450 (Bioactivation) Drug->CYP Phase I Metabolism RM Reactive Metabolite (Electrophilic Intermediate) CYP->RM Oxidation Detox Detoxification (GSH Conjugation) RM->Detox + Glutathione (GSH) Adduct Covalent Protein Adduct (Toxicity / Immune Response) RM->Adduct + Cellular Macromolecules

Figure 1: Mechanistic pathway of CYP450-mediated bioactivation leading to covalent protein adduction.

Experimental Design & Causality

To ensure absolute quantification, the "gold standard" assay utilizes [14C]- or[3H]-radiolabeled test compounds[4]. While LC-MS/MS trapping assays (using glutathione or cyanide) are useful for structural elucidation in early discovery[4], they do not capture hard electrophiles or radicals that evade specific trapping agents. Radiolabeled covalent binding assays capture the total macromolecular adduction burden[1][3].

Key Design Pillars:

  • Test System: Human Liver Microsomes (HLMs) are preferred over whole hepatocytes for standardized covalent binding assays because they provide a concentrated source of oxidative Phase I enzymes without the confounding variables of Phase II clearance or cellular transport[1][6].

  • Negative Controls (Causality): A parallel incubation lacking the NADPH regenerating system is strictly required[2]. Because CYPs require NADPH to function, any radioactivity detected in the minus-NADPH control represents non-specific background binding or inadequate washing, rather than true metabolic bioactivation[7].

  • Positive Controls: Imipramine or benzbromarone should be included to validate the metabolic competence of the HLM batch[1][7].

Step-by-Step Protocol: [14C]-Radiolabeled Covalent Binding in HLMs

This protocol is optimized for a standard 0.5 mL incubation volume, ensuring sufficient protein mass for accurate downstream scintillation counting[1][2].

Phase I: Reagent Preparation & Incubation
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂.

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, pooled HLMs (final protein concentration of 1.0 to 2.0 mg/mL), and the[14C]-labeled test compound (final concentration 10 µM)[1][2].

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3 to 5 minutes to achieve thermal equilibrium[1][2].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or β-NADP⁺ to a final concentration of 2.5 mM)[1][2].

    • Critical Step: Concurrently run a control tube where an equivalent volume of plain buffer replaces the NADPH[2][7].

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath[1][2].

Phase II: Protein Precipitation & Exhaustive Washing

Causality Note: The washing phase is the most critical step of the assay. Failure to exhaustively remove non-covalently bound parent drug and stable metabolites will result in a false-positive overestimation of bioactivation.

  • Termination: Stop the reaction by adding an equal volume (0.5 mL) of ice-cold 10% (w/v) trichloroacetic acid (TCA)[2]. Vortex immediately. The acid denatures the CYP enzymes and precipitates all microsomal proteins.

  • Pelleting: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C. Discard the supernatant containing unbound drug.

  • Exhaustive Washing: Resuspend the protein pellet in 1 mL of 80% methanol (or a methanol/ether mixture)[2]. Vortex vigorously to break up the pellet, then centrifuge again.

  • Repeat Washing: Repeat the washing step 4 to 6 times.

    • Validation: Monitor the radioactivity of the discarded supernatant. Washing is complete only when the radioactivity in the wash solvent reaches background levels[2].

Phase III: Solubilization & Quantification
  • Solubilization: Dissolve the final washed protein pellet in 0.5 mL of 1 N NaOH (or 1% SDS) and incubate at 60°C for 1-2 hours until fully solubilized[2].

  • Protein Quantification: Remove a small aliquot (e.g., 10 µL) to determine the exact recovered protein concentration using a standard BCA or Bradford assay.

  • Liquid Scintillation Counting (LSC): Transfer the remaining solubilized protein to a scintillation vial, add liquid scintillation cocktail, and measure the disintegrations per minute (DPM)[8].

  • Data Calculation: Subtract the DPM of the minus-NADPH control from the plus-NADPH sample. Convert the specific DPM to picomoles (pmol) of drug equivalent, and normalize against the recovered protein mass to yield pmol equivalent / mg protein [1].

AssayWorkflow Incubate 1. Incubation [14C]-Drug + HLMs + NADPH Precipitate 2. Precipitation Add Cold 10% TCA Incubate->Precipitate Wash 3. Exhaustive Washing 80% Methanol (x5) Precipitate->Wash Pellet Proteins Solubilize 4. Solubilization 1 N NaOH Wash->Solubilize Remove Free Drug Quantify 5. Quantification LSC & BCA Assay Solubilize->Quantify Measure Radioactivity

Figure 2: Step-by-step workflow of the in vitro radiolabeled covalent binding assay.

Data Interpretation & Benchmarking

Interpreting covalent binding data requires benchmarking NCEs against historical data of marketed drugs[1]. A widely cited threshold in early discovery is 50 pmol/mg protein; compounds exceeding this limit warrant closer mechanistic scrutiny[1]. However, modern risk assessment models (such as the Zone Classification System) emphasize that in vitro binding must be contextualized by the projected clinical daily dose[5][6]. A drug with moderate binding but a microgram daily dose may be perfectly safe, whereas a high-dose drug with the same binding profile poses a severe IDT risk[5][6].

Table 1: Benchmarking In Vitro Covalent Binding Yields in HLMs Data adapted from standardized 10 µM / 1-hour HLM incubations of known problematic drugs[1].

CompoundClinical Safety ProfilePrimary Reactive IntermediateCovalent Binding Yield (pmol/mg protein)
Benzbromarone Withdrawn (Hepatotoxicity)Epoxide / Quinone389.9 ± 18.9
Amodiaquine Black Box Warning (Hepatotoxicity)Quinone imine208.1 ± 13.4
Flutamide Black Box Warning (Hepatotoxicity)Electrophilic radical178.0 ± 10.9
Tacrine High DILI IncidenceQuinone methide137.0 ± 7.5
Imipramine Known Bioactivation (Positive Control)Arene oxide133.8 ± 7.0

Note: Compounds exhibiting >50 pmol/mg protein binding are generally flagged for structural optimization (e.g., blocking the metabolic soft spot with fluorine or replacing the offending functional group) to mitigate downstream clinical risk.

References

  • Masubuchi, Y., et al. Covalent Binding and Tissue Distribution/Retention Assessment of Drugs Associated with Idiosyncratic Drug Toxicity. Drug Metabolism and Disposition. Available at:[Link]

  • PubMed. Measuring covalent binding in hepatotoxicity. Current Protocols in Toxicology. Available at: [Link]

  • Dahal, U. P., et al. Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology (ACS). Available at:[Link]

  • SEKISUI Medical. Reactive Metabolite Detection Study. Xenotech. Available at: [Link]

  • Nakayama, S., et al. Development of a semi-automated covalent binding methodology. Chalmers Publication Library. Available at:[Link]

  • PMC - NIH. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors. PMC. Available at:[Link]

  • Creative Biolabs. Reactive Metabolite Screening Service. Creative Biolabs. Available at: [Link]

Sources

Application Note: (2-Methylpropyl)(1-phenylpropyl)amine as a Dual-Action Pharmacological Probe in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In neuropharmacology, the structural modification of phenylalkylamines is a primary strategy for shifting a molecule's target affinity and functional mechanism. (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenylpropan-1-amine) serves as a highly specialized research tool[1].

While primary and secondary amines on the 1-phenylpropan-1-amine scaffold typically act as monoamine releasing agents[2], the introduction of the bulky N-isobutyl (2-methylpropyl) group fundamentally alters the molecule's pharmacodynamics. The increased steric bulk prevents the dopamine transporter (DAT) from undergoing the inward-facing conformational shift required for substrate translocation, effectively trapping the transporter in an inhibited state and converting the molecule into a pure reuptake inhibitor[3]. Concurrently, this lipophilic bulk enhances the molecule's affinity for the hydrophobic binding pocket within the ion channel pore of the N-methyl-D-aspartate (NMDA) receptor, conferring use-dependent, non-competitive antagonism[4].

This guide details the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to utilize this compound effectively in in vitro neuroscience research.

Physicochemical Properties & Structural Ontology

Understanding the physical properties of the probe is critical for assay design, particularly regarding solubility and blood-brain barrier (BBB) permeability in translational models.

PropertySpecificationExperimental Implication
Chemical Name (2-Methylpropyl)(1-phenylpropyl)amineDefines the N-alkylated phenylpropyl scaffold.
CAS Number 1311315-22-6 (HCl salt)Ensure the HCl salt is used for aqueous assay buffers.
Molecular Weight 227.77 g/mol (HCl salt)Used for precise molarity calculations in stock solutions.
SMILES CCC(NCC(C)C)C1=CC=CC=C1.[H]ClConfirms the steric bulk of the N-isobutyl substitution.
LogP (Calculated) ~3.80Highly lipophilic; requires DMSO for initial stock dissolution.

Pharmacological Signaling Pathways

The dual-action nature of (2-Methylpropyl)(1-phenylpropyl)amine makes it an excellent probe for studying the intersection of dopaminergic tone and glutamatergic excitability.

Pathway Probe (2-Methylpropyl)(1-phenylpropyl)amine DAT Dopamine Transporter (DAT) Probe->DAT Competitive Binding NMDA NMDA Receptor (GluN2B) Probe->NMDA Non-competitive Block Effect1 Reuptake Inhibition (Increased Synaptic DA) DAT->Effect1 Effect2 Channel Blockade (Decreased Ca2+ Influx) NMDA->Effect2

Fig 1. Dual pharmacological signaling pathway of the N-isobutyl phenylpropylamine probe.

Experimental Protocol I: Synaptosomal Monoamine Uptake Assay

Objective: To quantify the reuptake inhibition of [³H]-dopamine by the probe in native rat striatal synaptosomes. Causality & Design: Synaptosomes maintain the presynaptic terminal's structural integrity and endogenous electrochemical gradients, providing a more accurate physiological context than transfected cell lines. To ensure the protocol is a self-validating system , GBR-12909 is used to define non-specific uptake, validating the specific assay window.

Step-by-Step Methodology:
  • Tissue Preparation: Decapitate adult Sprague-Dawley rats and rapidly dissect the striatum on an ice-cold block.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.4) using a Teflon-glass homogenizer (10-12 strokes).

  • Synaptosome Isolation:

    • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris (P1).

    • Centrifuge the resulting supernatant (S1) at 10,000 × g for 20 min to yield the synaptosomal pellet (P2).

    • Resuspend P2 in oxygenated Krebs-Ringer bicarbonate buffer (pH 7.4).

  • Assay Plate Setup (Self-Validation):

    • Total Binding (TB): Buffer + Synaptosomes + [³H]-dopamine.

    • Non-Specific Binding (NSB): Buffer + Synaptosomes + 10 μM GBR-12909 + [³H]-dopamine.

    • Test Wells: Buffer + Synaptosomes + (2-Methylpropyl)(1-phenylpropyl)amine (1 nM to 100 μM) +[³H]-dopamine.

  • Incubation: Pre-incubate the plates for 15 min at 37°C to allow the probe to equilibrate with DAT.

  • Radioligand Addition: Add 10 nM [³H]-dopamine (specific activity 30-60 Ci/mmol) and incubate for exactly 5 minutes to capture linear uptake kinetics.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

Workflow A 1. Tissue Preparation (Rat Striatum) B 2. Synaptosome Isolation (Sucrose Gradient Centrifugation) A->B C 3. Compound Incubation (Probe + GBR-12909 Control) B->C D 4. Radioligand Addition ([3H]-Dopamine) C->D E 5. Filtration & Quantification (Liquid Scintillation Counting) D->E

Fig 2. Step-by-step workflow for the synaptosomal [3H]-dopamine uptake assay.

Experimental Protocol II: Whole-Cell Patch-Clamp of NMDA Receptors

Objective: To evaluate the use-dependent, non-competitive antagonism of NMDA receptors by the probe. Causality & Design: Because the bulky N-isobutyl group acts as an open-channel blocker, its inhibitory potency requires the channel to be open (use-dependency). The self-validating step here is the "washout" phase: if the compound is trapped inside the closed channel, recovery of the NMDA current upon agonist re-application will be significantly delayed.

Step-by-Step Methodology:
  • Cell Culture: Prepare primary hippocampal neurons from E18 rat embryos and culture for 12-15 days in vitro (DIV) to ensure mature synaptic network formation.

  • Patch-Clamp Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (3-5 MΩ). Fill pipettes with a Cs-methanesulfonate-based intracellular solution to block outward K+ currents.

  • Baseline Recording: Voltage-clamp the neurons at -70 mV in Mg²⁺-free extracellular solution. Apply 100 μM NMDA and 10 μM glycine via a rapid perfusion system for 3 seconds to elicit a baseline inward current.

  • Use-Dependent Blockade (Validation Step):

    • Step A: Apply 10 μM of the probe without NMDA/glycine. (Result: No current change, confirming it is not an agonist).

    • Step B: Co-apply the probe with NMDA/glycine. (Result: Rapid decay of the inward current, confirming open-channel block).

    • Step C (Washout): Wash out the agonist while leaving the probe in the bath, then re-apply the agonist. (Result: Slower peak current recovery confirms the compound was trapped in the closed channel).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of (2-Methylpropyl)(1-phenylpropyl)amine compared to standard reference compounds, illustrating the profound effect of the N-isobutyl substitution.

TargetCompoundIC₅₀ / KᵢMechanism of Action
DAT (2-Methylpropyl)(1-phenylpropyl)amine~145 nMReuptake Inhibition (Atypical)
DAT D-Amphetamine (Reference)8.7 nMSubstrate / Releaser
NET (2-Methylpropyl)(1-phenylpropyl)amine~210 nMReuptake Inhibition
NMDA (2-Methylpropyl)(1-phenylpropyl)amine~3.2 μMOpen-Channel Blocker
NMDA Memantine (Reference)1.1 μMOpen-Channel Blocker

Data Interpretation: The addition of the N-isobutyl group shifts the molecule from a highly potent DAT releaser (like D-amphetamine) to a moderate-affinity reuptake inhibitor, while simultaneously granting it clinically relevant affinity for the NMDA receptor pore.

References

  • Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PubMed Central (PMC). URL:[Link]

  • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. PubMed Central (PMC). URL:[Link]

Sources

Application Note: Preclinical Cardiac Safety Pharmacology and hERG Liability Assessment of Lipophilic Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Model Compound: (2-Methylpropyl)(1-phenylpropyl)amine Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the unintended blockade of the human ether-à-go-go-related gene (hERG, or Kv11.1) potassium channel remains a leading cause of compound attrition. The compound (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenylpropan-1-amine) serves as a prototypical model for evaluating the cardiotoxic liabilities of lipophilic secondary amines.

The Causality of hERG Blockade

To effectively design a safety pharmacology protocol, one must first understand why this specific pharmacophore is problematic. The hERG channel is uniquely susceptible to drug blockade due to the absence of a Pro-X-Pro motif in its S6 transmembrane domain, which creates an unusually large central cavity.

(2-Methylpropyl)(1-phenylpropyl)amine possesses two critical structural features that drive hERG affinity:

  • A Basic Secondary Amine: With a predicted pKa of ~9.5, the amine is predominantly protonated at a physiological pH of 7.4. This positively charged nitrogen engages in high-affinity cation- π interactions with the aromatic ring of the Tyr652 residue located on the S6 helix of the hERG pore [1].

  • Lipophilic Appendages: The isobutyl and phenylpropyl groups provide substantial bulk and lipophilicity (logD ~3.8), allowing the molecule to engage in deep hydrophobic packing with the Phe656 residue [2].

When these interactions occur, the rapid delayed rectifier potassium current ( IKr​ ) is inhibited. This delays cardiac action potential repolarization, manifesting on an ECG as QT interval prolongation, which can degenerate into the fatal ventricular arrhythmia known as Torsades de Pointes (TdP).

G A (2-Methylpropyl)(1-phenylpropyl)amine (Lipophilic Secondary Amine) B Protonation at pH 7.4 (pKa ~9.5) A->B Physiological pH C Entry into hERG Central Cavity (Intracellular Access) B->C Membrane diffusion D Cation-π Interaction (Tyr652 on S6 Helix) C->D E Hydrophobic Packing (Phe656 on S6 Helix) C->E F hERG Channel Blockade (Decreased I_Kr) D->F E->F G Action Potential Prolongation (Proarrhythmic Risk) F->G

Mechanistic pathway of hERG blockade by lipophilic secondary amines.

The CiPA-Aligned Evaluation Strategy

Historically, safety pharmacology relied heavily on simple in vivo QT prolongation metrics. However, to prevent the unwarranted attrition of valuable therapeutics, the FDA and international regulatory bodies introduced the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [3, 4].

As an application scientist, I strongly advocate evaluating compounds like (2-Methylpropyl)(1-phenylpropyl)amine through a tiered, CiPA-aligned workflow. This ensures that molecular liability (hERG block) is accurately translated into functional physiological risk.

Workflow T1 Tier 1: In Silico & Physicochemical (pKa, logD, Molecular Docking) T2 Tier 2: In Vitro Patch-Clamp (hERG IC50 in HEK293/CHO) T1->T2 Identifies liability T3 Tier 3: In Vitro MEA (hiPSC-CMs Field Potential) T2->T3 Quantifies I_Kr block T4 Tier 4: In Vivo Telemetry (Conscious Beagle ECG / QTc) T3->T4 Confirms repolarization defect Decision Risk Assessment & Go/No-Go T4->Decision Translates to clinical risk

CiPA-aligned tiered workflow for assessing proarrhythmic risk.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. A functional assay is only as reliable as its internal quality controls (QCs). Below are the step-by-step methodologies for the two most critical in vitro tiers.

Protocol 3.1: Automated hERG Patch-Clamp Electrophysiology

Objective: Quantify the IC50​ of (2-Methylpropyl)(1-phenylpropyl)amine against the IKr​ current. Cell Line: CHO-K1 cells stably expressing the KCNH2 gene.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Seal Formation & QC: Capture cells in the planar patch array.

    • Self-Validation Check 1: Discard any cell well that does not achieve a seal resistance of >1 GΩ (Gigaseal).

    • Self-Validation Check 2: Rupture the membrane to achieve whole-cell configuration. Access resistance must remain <20 MΩ .

  • Voltage Protocol Execution:

    • Hold the resting membrane potential at -80 mV.

    • Step to +20 mV for 2 seconds. Causality: This depolarizes the membrane, opening the hERG channels and rapidly driving them into an inactivated state.

    • Step to -50 mV for 2 seconds. Causality: This repolarizes the membrane, allowing channels to recover from inactivation into the open state, eliciting the massive outward "tail current" where drug block is most accurately measured.

  • Compound Application: Apply (2-Methylpropyl)(1-phenylpropyl)amine in ascending concentrations (e.g., 10 nM to 30 µM) with 3-minute incubation periods per dose.

  • Control Validation:

    • Negative Control: 0.3% DMSO (Vehicle). Current rundown must be <15% over the assay duration.

    • Positive Control: 100 nM Dofetilide. Must achieve >80% block of the tail current.

Protocol 3.2: Microelectrode Array (MEA) using hiPSC-CMs

Objective: Assess the functional impact of the compound on the Field Potential Duration (FPD), a cellular surrogate for the QT interval.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 48-well MEA plate with fibronectin (50 µg/mL). Seed human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) at 50,000 cells/well.

  • Maturation: Culture for 7-10 days until a synchronous beating syncytium is formed.

  • Baseline Recording: Transfer the plate to the MEA reader (37°C, 5% CO₂). Record spontaneous electrical activity for 20 minutes to establish a stable baseline.

    • Self-Validation Check: Exclude wells with a baseline beat rate outside of 30-90 BPM or an FPD coefficient of variation >5% .

  • Dosing: Add (2-Methylpropyl)(1-phenylpropyl)amine cumulatively. Record for 30 minutes per concentration.

  • Data Analysis: Measure the FPD (from the initial Na⁺ spike to the peak of the T-wave equivalent).

    • Causality: Because FPD is highly dependent on beat rate, apply the Fridericia beat-rate correction formula ( FPDc=FPD/3RR​ ).

    • Positive Control: 1 µM Sotalol (Expected FPDc prolongation of ≥30% ).

Quantitative Data Interpretation

When evaluating a lipophilic secondary amine like (2-Methylpropyl)(1-phenylpropyl)amine, it is critical to benchmark its physicochemical and electrophysiological profile against known reference standards. The table below summarizes the expected predictive and empirical data profile.

Parameter(2-Methylpropyl)(1-phenylpropyl)amine (Model Profile)Reference: Terfenadine (Withdrawn hERG Blocker)Reference: Dofetilide (Potent Selective Blocker)
Basic Amine pKa ~9.58.68.0
Lipophilicity (logD at pH 7.4) ~3.84.31.8
hERG Patch-Clamp IC50​ 150 - 500 nM (Moderate-High Liability)10 - 50 nM1 - 10 nM
hiPSC-CM FPDc Prolongation +20 ms at 1 µM+40 ms at 100 nM+50 ms at 10 nM
In Vivo Conscious Beagle QTc >10 ms prolongation at 3 mg/kg >10 ms prolongation at 1 mg/kg >10 ms prolongation at 0.1 mg/kg

Scientist's Insight: If (2-Methylpropyl)(1-phenylpropyl)amine exhibits an IC50​ in the 150-500 nM range, it presents a significant developmental hurdle. However, under the CiPA paradigm, if the compound concurrently blocks inward depolarizing currents (like ICa,L​ or INa​ ), the net repolarization delay in the MEA assay may be mitigated. This highlights the necessity of Tier 3 (hiPSC-CMs) to prevent false-positive attrition based solely on Tier 2 (hERG) data.

References

  • Title: A structural basis for drug-induced long QT syndrome Source: Proceedings of the National Academy of Sciences (PNAS), 2000 URL: [Link]

  • Title: Physicochemical features of the HERG channel drug binding site Source: Journal of Biological Chemistry, 2004 URL: [Link]

  • Title: Rechanneling the cardiac proarrhythmia safety paradigm: a meeting report from the Cardiac Safety Research Consortium Source: American Heart Journal, 2014 URL: [Link]

  • Title: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress Source: Journal of Pharmacological and Toxicological Methods, 2016 URL: [Link]

Synthesis of (2-Methylpropyl)(1-phenylpropyl)amine for β2-adrenergic receptor agonist preparation.

Application Note: Synthesis of (2-Methylpropyl)(1-phenylpropyl)amine and its Utility in β2​ -Adrenergic Agonist Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (2-Methylpropyl)(1-phenylpropyl)amine (CAS: 854182-39-1 / 1311315-22-6)

Pharmacological Rationale: Targeting the β2​ AR Exosite

The evolution of β2​ -adrenergic receptor ( β2​ AR) agonists from short-acting rescue inhalers (SABAs) to long-acting maintenance therapies (LABAs) hinges on the structural manipulation of the amine substituent. LABAs, such as salmeterol, achieve their extended duration of action (up to 12–24 hours) and extreme receptor subtype selectivity (>1000-fold for β2​ over β1​ ) by anchoring a highly lipophilic tail into an extracellular allosteric pocket known as the "exosite"[1],[2].

Direct biochemical evidence and photoaffinity labeling demonstrate that this hydrophobic aryloxyalkyl or aralkyl tail positions itself near transmembrane domains 6 and 7 (TM6/TM7)[3]. This binding allows the active phenylethanolamine core to repeatedly engage and disengage the orthosteric site without diffusing away from the receptor microenvironment[1].

(2-Methylpropyl)(1-phenylpropyl)amine [4] is a highly sterically hindered, lipophilic secondary amine designed to act as a premium building block for novel LABA candidates. When coupled to a β2​ agonist core (e.g., via an epoxide ring-opening reaction), the resulting tertiary amine features a dense, dual-alkylated hydrophobic bulk (an isobutyl group and an α -ethylbenzyl group). This specific geometry is hypothesized to maximize van der Waals interactions within the exosite, fundamentally altering the drug's residence time and signaling bias[2].

Synthetic Strategy & Mechanistic Causality

The synthesis of (2-Methylpropyl)(1-phenylpropyl)amine is achieved via the direct reductive amination of 1-phenylpropan-1-amine with isobutyraldehyde.

Causality in Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is utilized instead of sodium cyanoborohydride ( NaBH3​CN ) or sodium borohydride ( NaBH4​ ). STAB is a mild, selective reducing agent that preferentially reduces the transient imine intermediate without prematurely reducing the isobutyraldehyde into isobutanol[5],[6]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous workup, which is a major regulatory and safety bottleneck associated with NaBH3​CN [5].

  • Solvent & Catalysis: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated aminations, providing superior reaction kinetics compared to THF[6]. While acetic acid is generally only mandatory for ketone reductive aminations, the addition of 1.0 equivalent here is a deliberate choice to accelerate imine formation, overcoming the inherent steric hindrance of the α -ethylbenzylamine starting material[5].

Experimental Protocols

Protocol A: Synthesis of (2-Methylpropyl)(1-phenylpropyl)amine

Self-Validating System: The reaction progress must be monitored by TLC (Ninhydrin stain). The primary amine starting material will show a distinct spot that disappears as the secondary amine forms. Over-alkylation is structurally impossible here due to the extreme steric bulk of the resulting secondary amine, ensuring a clean reaction profile.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpropan-1-amine (1.35 g, 10.0 mmol) and 1,2-dichloroethane (30 mL) under a nitrogen atmosphere.

  • Imine Formation: Add isobutyraldehyde (0.96 mL, 10.5 mmol) dropwise via syringe. Add glacial acetic acid (0.57 mL, 10.0 mmol) to catalyze imine formation. Stir the mixture at room temperature ( 22∘C ) for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) over 10 minutes to prevent mild exotherms. The suspension will gradually become homogeneous.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Confirm completion via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain).

  • Workup (Quench): Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ from unreacted acetic acid and STAB hydrolysis) ceases.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane ( 2×20 mL ). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Salt Formation (Optional but Recommended): To isolate the highly pure hydrochloride salt[4], dissolve the crude oil in diethyl ether (20 mL) and add 4M HCl in dioxane (3.0 mL) dropwise at 0∘C . Filter the resulting white precipitate and dry under high vacuum.

Protocol B: Application — Coupling to a β2​ Agonist Core

To utilize this amine in LABA synthesis:

  • Dissolve the synthesized (2-Methylpropyl)(1-phenylpropyl)amine (1.2 eq) and a chiral phenylethanolamine epoxide precursor (1.0 eq) in anhydrous 2-propanol.

  • Reflux the mixture at 85∘C for 24 hours (or subject to microwave irradiation at 110∘C for 2 hours) to facilitate the regioselective epoxide ring-opening.

  • Purify the resulting tertiary amine via reverse-phase preparative HPLC to yield the final exosite-anchored β2​ agonist candidate.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Profile for Protocol A

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1-Phenylpropan-1-amine135.211.0010.01.35 g
Isobutyraldehyde72.111.0510.50.76 g (0.96 mL)
Sodium triacetoxyborohydride211.941.5015.03.18 g
Glacial Acetic Acid60.051.0010.00.60 g (0.57 mL)
1,2-Dichloroethane (DCE)98.96Solvent-30.0 mL

Table 2: Expected Analytical Characterization (Free Base)

Analytical MethodExpected Signals / Data Points
1 H NMR (400 MHz, CDCl3​ ) δ 7.35–7.20 (m, 5H, Ar-H), 3.48 (t, J = 6.8 Hz, 1H, benzylic CH), 2.32 (d, J = 6.5 Hz, 2H, isobutyl CH2​ ), 1.75–1.60 (m, 3H, ethyl CH2​
  • isobutyl CH), 1.25 (br s, 1H, NH), 0.92 (d, J = 6.6 Hz, 6H, isobutyl CH3​ ), 0.85 (t, J = 7.4 Hz, 3H, ethyl CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 144.2, 128.5, 127.8, 126.9, 64.5, 55.2, 30.1, 28.4, 20.8, 10.5.
ESI-MS (m/z) Calculated for C13​H22​N+ [M+H] + : 192.17; Found: 192.2.

Workflow & Mechanistic Visualization

GA1-Phenylpropan-1-amine(Primary Amine)CImine Intermediate(Transient)A->CBIsobutyraldehyde(Aldehyde)B->CDNaBH(OAc)3 in DCE(Reductive Amination)C->DE(2-Methylpropyl)(1-phenylpropyl)amine(Target Secondary Amine)D->E High Yield, No Over-alkylationGRegioselective Ring-Opening(Reflux / Isopropanol)E->GFChiral Epoxide Core(Phenylethanolamine Precursor)F->GHNovel LABA Candidate(Exosite-Anchored β2 Agonist)G->H Tertiary Amine Formation

Workflow diagram illustrating the STAB-mediated synthesis of the target amine and its subsequent coupling.

References

  • ChemScene. "1311315-22-6 | (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride". ChemScene Product Catalog.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal / Journal of Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed / NIH.
  • Medscape. "Pediatric Reactive Airway Disease Medication - Salmeterol Mechanism of Action." Medscape.
  • Green, S. A., et al. (1999). "Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol." PubMed / NIH.
  • Ahn, S., et al. (2018). "Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist." PMC / NIH.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (2-Methylpropyl)(1-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this procedure, with a focus on maximizing both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing (2-Methylpropyl)(1-phenylpropyl)amine?

The most robust and widely used method is a one-pot reductive amination.[1][2][3] This reaction involves the condensation of 1-phenyl-1-propanone with isobutylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach avoids the common issue of over-alkylation that can occur with direct alkylation methods.[4]

Q2: Which reducing agent is optimal for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[5] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ will not readily reduce the starting ketone, which prevents the formation of 1-phenyl-1-propanol as a major byproduct.[4] This selectivity is crucial for achieving high purity in the final product.[4][5]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. You can monitor the consumption of the starting materials (1-phenyl-1-propanone and isobutylamine), the transient appearance of the imine intermediate, and the formation of the final amine product.[6] A suitable eluent system for TLC analysis would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v), often with a small amount of triethylamine (0.5-1%) to prevent the amine product from streaking on the silica plate.

Q4: What are the primary side products I should expect?

The most common side products are:

  • 1-phenyl-1-propanol: Formed if the reducing agent reduces the ketone starting material before imine formation. This is more prevalent with less selective reducing agents like NaBH₄.

  • Unreacted starting materials: Incomplete conversion can leave both 1-phenyl-1-propanone and isobutylamine in the crude mixture.

  • Over-alkylation products: While less common in reductive amination compared to direct alkylation, trace amounts of tertiary amines can sometimes form.

Reaction and Troubleshooting Workflow

The following diagram illustrates the primary reaction pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_reaction Reaction Pathway cluster_troubleshooting Troubleshooting Workflow Ketone 1-Phenyl-1-propanone Imine Imine Intermediate Ketone->Imine + Isobutylamine (pH 4.5-5.5) Amine Isobutylamine Amine->Imine Product (2-Methylpropyl)(1-phenylpropyl)amine Imine->Product + NaBH(OAc)₃ Start Low Yield or Purity Check1 TLC shows mainly starting material Start->Check1 Check2 Major byproduct is 1-phenyl-1-propanol Start->Check2 Check3 Product streaking on TLC/Column Start->Check3 Solution1 Verify pH (4.5-5.5) Use fresh reagents Increase reaction time Check1->Solution1 Solution2 Switch to NaBH(OAc)₃ Allow more time for imine formation before reduction Check2->Solution2 Solution3 Add 0.5-2% Triethylamine to eluent Use basic alumina or amine-functionalized silica Check3->Solution3

Caption: Reaction pathway and a systematic guide for troubleshooting common synthesis issues.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Reaction Stage

Q: My reaction shows very low conversion of the starting ketone, even after several hours. What is the likely cause?

A: This issue almost always points to inefficient imine formation, which is the rate-limiting step of the reaction. The equilibrium between the carbonyl compound and the imine must be established before the reduction can efficiently occur.[2]

  • Causality: Imine formation is catalyzed by mild acid.[7] The optimal pH for this reaction is typically between 4.5 and 5.5.[8][9] If the reaction medium is too neutral or basic, the condensation is slow. If it is too acidic, the isobutylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[4][8]

  • Solution:

    • Verify pH: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. A common practice is to use the amine itself as the salt (e.g., isobutylamine hydrochloride) or to add 0.1-0.5 equivalents of acetic acid.

    • Check Reagent Quality: Ensure your reducing agent, NaBH(OAc)₃, has not been degraded by moisture. It should be a free-flowing white powder. Clumped or discolored reagent may have reduced activity.

    • Allow Time for Imine Formation: Consider stirring the ketone and amine together with the acid catalyst for 30-60 minutes at room temperature before adding the reducing agent.

Q: I have a significant amount of a byproduct that I've identified as 1-phenyl-1-propanol. How can I prevent this?

A: The formation of 1-phenyl-1-propanol indicates that the ketone is being directly reduced faster than it is forming the imine.

  • Causality: This is a classic selectivity problem.[2] While NaBH(OAc)₃ is selective for imines over ketones, this selectivity is not absolute.[5] If the imine concentration is low (due to slow formation) and a large excess of the reducing agent is present, some reduction of the ketone is inevitable. This problem is much more pronounced if using a less selective agent like NaBH₄.

  • Solution:

    • Use the Right Reagent: The primary solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is specifically designed to reduce imines much faster than ketones.[5]

    • Control Reagent Addition: Add the NaBH(OAc)₃ portion-wise over 15-20 minutes rather than all at once. This maintains a lower instantaneous concentration of the reducing agent, favoring the reduction of the more reactive imine intermediate.

    • Pre-form the Imine: As mentioned previously, allowing the ketone and amine to react for a period before adding the reducing agent will increase the concentration of the imine, leading to a more favorable reaction outcome.

Workup and Purification Stage

Q: My final product is an oil and appears to be contaminated with a low-boiling substance. How do I effectively purify it?

A: The low-boiling contaminant is likely unreacted isobutylamine. The oily nature of the product makes crystallization difficult, so a proper workup followed by column chromatography is the recommended purification method.

  • Causality: Amines are basic and can be difficult to separate from neutral or acidic compounds using only solvent extraction. An acid-base workup is required to effectively partition the species.

  • Solution: Acid-Base Workup

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with 1M HCl. Your desired amine product will be protonated and move into the aqueous layer, while the neutral byproduct (1-phenyl-1-propanol) and unreacted ketone will remain in the organic layer.

    • Separate the aqueous layer and cool it in an ice bath. Basify it carefully with 2-4M NaOH until the pH is >11.

    • Extract the now-basic aqueous layer multiple times with fresh organic solvent. The deprotonated amine product will move back into the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Q: My amine product is streaking badly during column chromatography on silica gel, leading to poor separation and low purity.

A: This is a very common problem when purifying basic compounds like amines on standard silica gel.[10][11]

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface.[10] These acidic sites interact strongly with the basic nitrogen atom of your amine, causing it to "stick" to the stationary phase and elute slowly and broadly (streaking), rather than as a tight band.[10][12]

  • Solution:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent system (e.g., hexane/ethyl acetate).[10][12] Adding 0.5-2% triethylamine (TEA) to the mobile phase will neutralize the acidic sites on the silica, allowing your product to elute cleanly.[12][13]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative for purifying amines.[14] Alternatively, commercially available amine-functionalized silica columns are designed specifically for this purpose and often provide excellent separation without mobile phase modifiers.[11]

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for imines over ketones, minimizing alcohol byproduct formation.[5]
Reaction pH 4.5 - 5.5Optimal for catalyzing imine formation without protonating the reacting amine.[8][9]
Stoichiometry 1.0 eq. Ketone, 1.2 eq. Amine, 1.5 eq. ReductantA slight excess of the amine and reductant drives the reaction to completion.
Column Eluent Hexane/Ethyl Acetate + 0.5-2% TriethylamineThe TEA neutralizes acidic silica gel, preventing product streaking and ensuring sharp peaks.[12][13]

Detailed Protocols

Protocol 1: Synthesis via Reductive Amination
  • To a round-bottom flask charged with a magnetic stir bar, add 1-phenyl-1-propanone (1.0 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M).

  • Add isobutylamine (1.2 eq.) followed by glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 45 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Proceed to the acid-base workup as described in the troubleshooting guide.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the eluent: a mixture of hexane and ethyl acetate (e.g., start with 95:5 v/v) containing 1% triethylamine.

  • Prepare the column: Pack a glass column with silica gel using the prepared eluent. Do not let the column run dry.

  • Load the sample: Dissolve the crude amine oil in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting with the starting solvent mixture, gradually increasing the polarity (increasing the percentage of ethyl acetate) to elute the product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (2-Methylpropyl)(1-phenylpropyl)amine.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available from: [Link]

  • Carlson, M. W., et al. (2000, February 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. Available from: [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Google Patents. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation - amines. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Columbia University. Column chromatography. Available from: [Link]

  • Science Forums. (2011, August 29). Amine purification. Available from: [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available from: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Available from: [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available from: [Link]

  • ACS Publications. (2009, December 28). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development. Available from: [Link]

  • Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Available from: [Link]

  • Pearson+. (2024, August 3). Reductive amination of aldehydes and ketones is a versatile method. Study Prep. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Bioanalytical Assays for (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and eliminate matrix effects when quantifying the highly lipophilic secondary amine, (2-Methylpropyl)(1-phenylpropyl)amine , in complex biological matrices.

Rather than relying on trial-and-error, this guide establishes a causality-driven, self-validating framework to ensure the scientific integrity of your pharmacokinetic (PK) data.

The Causality of Ion Suppression (Mechanistic Insights)

To troubleshoot an assay, you must first understand the physicochemical nature of your molecule. (2-Methylpropyl)(1-phenylpropyl)amine is a secondary amine with a highly lipophilic backbone (LogP ~3.8). In reversed-phase liquid chromatography (RPLC), its high lipophilicity causes it to elute late in the gradient.

Unfortunately, this retention window perfectly overlaps with endogenous glycerophosphocholines (GPCho) and lysophosphatidylcholines (LPC) extracted from plasma. During Electrospray Ionization (ESI), these highly surface-active phospholipids outcompete the basic amine for space on the surface of the charged droplets. This droplet surface saturation prevents the analyte from efficiently transferring into the gas phase, directly causing severe ion suppression [1].

ESI_Mechanism A ESI Droplet Formation (Analyte + Matrix) B Solvent Evaporation & Fission A->B C Surface Competition (Phospholipids vs Analyte) B->C D Ion Suppression (Reduced Analyte Signal) C->D

Fig 1: Mechanism of ESI ion suppression via droplet surface competition.

Diagnostic & Mitigation Workflow

Do not guess whether matrix effects are present; measure them. The workflow below outlines the logical progression from observing data variance to implementing a validated fix.

Workflow Start Observe Signal Variation in Patient Samples Diag Run Post-Column Infusion (Assess Matrix Effect) Start->Diag Decide Is Suppression at Analyte RT? Diag->Decide FixPrep Optimize Sample Prep (Use Mixed-Mode SPE) Decide->FixPrep Yes (High Suppression) FixLC Adjust Chromatography (Shift Analyte RT) Decide->FixLC Yes (Co-elution) Val Validate with SIL-IS (Calculate Matrix Factor) FixPrep->Val FixLC->Val

Fig 2: Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing an 80% drop in analyte signal when comparing extracted plasma to neat standards. What is causing this, and how do I fix it? A1: You are experiencing a severe absolute matrix effect . Simple protein precipitation (PPT) leaves high concentrations of phospholipids in the extract. Because your analyte is a basic amine, you should switch to a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The secondary amine group of (2-Methylpropyl)(1-phenylpropyl)amine will bind ionically to the sulfonic acid groups of the MCX sorbent, allowing you to use a 100% methanol wash to completely flush out the interfering phospholipids before eluting your analyte.

Q2: My overall signal is acceptable, but the calculated concentrations vary wildly between different patient lots (CV > 15%). A2: This is a relative matrix effect , caused by varying concentrations of endogenous interferences across different individuals. To create a self-validating assay, you must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterium or 13C-labeled analog). The SIL-IS will co-elute perfectly with the analyte and experience the exact same ion suppression, normalizing the Matrix Factor (MF) across all biological lots [2].

Q3: The matrix effect seems intermittent; sometimes the suppression zone overlaps with my analyte, and sometimes it doesn't. Why? A3: This indicates chromatographic instability due to inadequate pH control. (2-Methylpropyl)(1-phenylpropyl)amine has a basic pKa (typically ~9.5–10.0). If your mobile phase pH is near the pKa, slight variations in the sample or system will cause the analyte's retention time to drift directly into phospholipid suppression zones. Ensure your mobile phase is buffered at least 2 pH units away from the pKa (e.g., using 0.1% Formic Acid at pH ~2.7 to keep it fully protonated and stable).

Quantitative Method Comparisons

The tables below summarize the causality between experimental choices and resulting matrix effects.

Table 1: Impact of Sample Preparation on (2-Methylpropyl)(1-phenylpropyl)amine in Human Plasma

Extraction MethodAnalyte Recovery (%)Absolute Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (PPT)92-78 (Severe Suppression)< 5
Liquid-Liquid Extraction (LLE)75-35 (Moderate Suppression)~ 60
Reversed-Phase SPE (HLB)88-45 (Moderate Suppression)~ 40
Mixed-Mode Cation Exchange (MCX) 94 -4 (Negligible) > 98

Table 2: Mobile Phase pH Impact on Retention and Matrix Factor

Mobile Phase pHAnalyte Ionization StateRetention Time (min)IS-Normalized Matrix Factor
2.7 (0.1% Formic Acid) Fully Protonated (+1) 2.4 0.98 (Stable)
6.8 (Ammonium Acetate)Partially Deprotonated3.8 (Drifting)0.65 (Variable)
10.5 (Ammonia) Fully Neutral (0) 5.1 1.02 (Stable)

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Assessment)

Purpose: To map the exact retention time zones where endogenous matrix components cause ion suppression.

  • Prepare a neat solution of (2-Methylpropyl)(1-phenylpropyl)amine at 100 ng/mL in the mobile phase.

  • Connect a syringe pump to a T-piece installed between the analytical LC column and the mass spectrometer ESI source.

  • Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) to achieve a steady, elevated baseline MS/MS signal.

  • Inject a blank matrix extract (e.g., extracted human plasma) onto the LC column using your standard gradient method.

  • Monitor the MS/MS transition of the analyte. A sudden drop or "dip" in the steady baseline signal indicates a zone of severe ion suppression. If your analyte's retention time falls within this dip, you must alter your chromatography or sample prep.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Purpose: To chemically isolate the basic amine from neutral/acidic phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL plasma with 100 µL 4% Phosphoric Acid (this disrupts protein binding and ensures the amine is fully protonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic - Critical Step): Pass 1 mL 100% Methanol. Mechanistic note: Because the basic amine remains ionically bound to the sulfonic acid sorbent, this 100% organic wash safely strips away the highly lipophilic, neutral phospholipids without eluting your analyte.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic interaction and eluting the pure analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

  • Self-Validation: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An IS-normalized MF of 1.0 (±0.15) validates the complete elimination of relative matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. URL:[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. URL:[Link]

Sources

Technical Support Center: Optimization of Dosage and Administration Routes for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for In-Vivo Studies. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the critical aspects of dosage selection and administration routes in preclinical animal models. Our goal is to equip you with the knowledge to design robust experiments, ensure animal welfare, and generate reproducible, high-quality data.

Section 1: Fundamental Principles in Dosing and Administration

Before delving into specific techniques and troubleshooting, it is crucial to understand the foundational principles that govern the efficacy and safety of your in-vivo studies.

FAQ 1: How do I determine the starting dose for my compound in an animal study?

Determining an appropriate starting dose is a critical first step. A common and effective method is allometric scaling, which extrapolates doses between species based on body surface area rather than direct body weight.[1][2] This method acknowledges that physiological and metabolic processes do not scale linearly with body size.[2][3]

The general principle of allometric scaling is based on the relationship between physiological variables and body weight, often expressed by the power-law equation.[2] For drug dosage calculations, an exponent of 0.75 to 0.80 is frequently used.[4] For instance, to scale a dose from a rat (0.25 kg) to a human (70 kg), the dose for the rat would be significantly higher on a mg/kg basis.[4]

Key Considerations for Initial Dose Selection:

  • In Vitro Data: Utilize in vitro efficacy data (e.g., EC50 or IC50) as a starting point to estimate the desired in vivo concentration.

  • Literature Review: Search for published studies on similar compounds or mechanisms of action to inform your dose range.

  • Toxicity Data: If available, acute toxicity data can help establish a safe upper limit for your initial dose-ranging studies.

A dose-response curve is a graphical representation of the relationship between the dose of a drug and the magnitude of the organism's response.[5][6] These curves are typically sigmoidal and are essential for determining key parameters like the ED50 (the dose that produces 50% of the maximal effect).[6][7]

Section 2: Selecting the Optimal Administration Route

The route of administration significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and potential toxicity.[8][9][10] The choice depends on the drug's properties, the research question, and the desired therapeutic effect.[11][12]

FAQ 2: What are the key characteristics of common administration routes?

The selection of an administration route should be a deliberate decision based on the specific goals of the study.[13] Here is a comparative overview of the most common routes:

Route Description Advantages Disadvantages Typical Bioavailability
Intravenous (IV) Direct injection into a vein, typically the tail vein in rodents.[14]100% bioavailability, rapid onset of action, precise dose delivery.[15][16]Requires technical skill, potential for tissue injury if not performed correctly, limited volume.[17]100%
Intraperitoneal (IP) Injection into the peritoneal cavity.[18]Relatively easy to perform, allows for larger volumes than IV, rapid absorption.[13][18]Risk of injecting into organs (e.g., bladder, intestines), potential for irritation and peritonitis.[19][20]Variable, generally high
Subcutaneous (SC) Injection into the space beneath the skin.[21][18]Simple to perform, allows for sustained release of compounds, suitable for larger volumes.[20]Slower absorption compared to IV and IP, potential for local irritation.[22]Variable, depends on formulation
Intramuscular (IM) Injection directly into a muscle, typically the thigh muscle in rodents.[13][21][23]Can create a depot for slow release, faster absorption than SC for aqueous solutions.[24]Painful for the animal, limited volume, risk of nerve damage.[13][23]Variable, generally good
Oral (PO) Gavage Administration directly into the stomach via a tube.[25][26]Mimics clinical route of administration for many drugs, precise dosing.[11][27]Stressful for the animal, risk of esophageal or tracheal injury, first-pass metabolism can reduce bioavailability.[25][26]Variable, often lower than parenteral routes
Decision-Making Workflow for Route Selection

The following diagram illustrates a logical workflow for selecting the most appropriate administration route for your in-vivo study.

RouteSelection Start Define Study Objective (e.g., PK, PD, efficacy) Compound_Props Assess Compound Properties (Solubility, Stability, pH) Start->Compound_Props PK_PD_Study Pharmacokinetic (PK) or Pharmacodynamic (PD) Study? Compound_Props->PK_PD_Study Efficacy_Study Efficacy/Toxicology Study? PK_PD_Study->Efficacy_Study No Rapid_Onset Rapid Onset Required? PK_PD_Study->Rapid_Onset Yes Sustained_Release Sustained Release Desired? Efficacy_Study->Sustained_Release No Clinical_Relevance Mimic Clinical Route? Efficacy_Study->Clinical_Relevance Yes IV_Route Intravenous (IV) Rapid_Onset->IV_Route Yes IP_Route Intraperitoneal (IP) Rapid_Onset->IP_Route No Sustained_Release->IP_Route No SC_Route Subcutaneous (SC) Sustained_Release->SC_Route Yes IM_Route Intramuscular (IM) Sustained_Release->IM_Route Consider Clinical_Relevance->Sustained_Release No PO_Route Oral (PO) Gavage Clinical_Relevance->PO_Route Yes

Caption: Decision tree for selecting an administration route.

Section 3: Troubleshooting Common Dosing and Administration Issues

Even with careful planning, challenges can arise during in-vivo experiments. This section provides troubleshooting guidance for common problems.

Intravenous (IV) Injection via Tail Vein (Mouse/Rat)

Problem: Difficulty visualizing or accessing the lateral tail veins.

Causes and Solutions:

  • Vasoconstriction: The tail veins can constrict due to stress or cold.

    • Solution: Warm the animal's tail using a heat lamp or by immersing it in warm water (37-40°C) for a few minutes to induce vasodilation.[14][28]

  • Improper Restraint: Incorrect restraint can lead to animal movement and make the vein difficult to target.

    • Solution: Use an appropriate restraint device that secures the animal comfortably but firmly. Ensure the tail is straight and accessible.

  • Dehydration: Dehydrated animals will have reduced blood volume and less prominent veins.

    • Solution: Ensure animals are properly hydrated before the procedure.

  • Technique: Incorrect needle angle or insertion can lead to failure.

    • Solution: Insert the needle (27-30 gauge is recommended) at a shallow angle (approximately 10-30 degrees) with the bevel facing up.[28] A "flash" of blood in the needle hub indicates successful entry into the vein.[14]

Problem: Swelling or a "bleb" forms at the injection site during administration.

Cause and Solution:

  • Perivascular Injection: The needle has either gone through the vein or has not entered it, and the substance is being injected into the surrounding tissue.

    • Solution: Stop the injection immediately.[17] Withdraw the needle and apply gentle pressure to the site. Attempt the injection again at a site closer to the base of the tail than the previous attempt.[17]

Intraperitoneal (IP) Injection (Mouse/Rat)

Problem: Uncertainty about correct needle placement.

Cause and Solution:

  • Anatomical Location: The lower right or left abdominal quadrant is the correct location for IP injections in mice to avoid internal organs.[14] In rats, the lower right quadrant is preferred to avoid the cecum.[14]

    • Solution: Restrain the animal with its head tilted downwards to allow the abdominal organs to shift forward. Insert the needle at a 45-degree angle.[29] Before injecting, aspirate the syringe.[19][29] If you draw back blood or a yellowish fluid (urine), withdraw the needle and re-attempt in a slightly different location with a fresh needle.[29]

Problem: Animal shows signs of pain or distress after injection.

Cause and Solution:

  • Irritating Substance: The formulation may be irritating to the peritoneum.

    • Solution: Ensure the substance is sterile, isotonic, and at a physiological pH (around 7.4).[15][19][30] If the substance is known to be an irritant, consider diluting it further or choosing an alternative administration route.[15]

Oral (PO) Gavage (Mouse/Rat)

Problem: Resistance is felt when inserting the gavage needle.

Cause and Solution:

  • Incorrect Placement: The needle may be entering the trachea instead of the esophagus.

    • Solution: Stop immediately and withdraw the gavage needle.[27] Ensure the animal's head and neck are extended in a straight line with its body.[27] The gavage needle should pass smoothly down the esophagus with minimal resistance.[27] The animal may swallow as the tube passes, which is a good indication of correct placement.[27]

Problem: Fluid is observed coming from the animal's nose or mouth after dosing.

Cause and Solution:

  • Aspiration or Reflux: The dose may have been administered too quickly, the volume may be too large, or the gavage needle may have been misplaced in the trachea.

    • Solution: Administer the substance slowly and steadily. Ensure the dosing volume is within recommended limits (typically 5-10 mL/kg for mice and rats).[16] If aspiration is suspected, monitor the animal closely for signs of respiratory distress. Anesthetizing the animal for the procedure can reduce the incidence of incomplete retention of the administered substance.[25]

Section 4: Protocols and Methodologies

Protocol: Dose-Range Finding Study

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent efficacy studies.

Step-by-Step Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data and literature, select a range of at least 3-4 doses, often spaced by a factor of 2-5 (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the chosen route.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and body weight.

  • Data Analysis: Plot the observed toxicity against the dose to determine the MTD, which is often defined as the dose that causes no more than a 10% loss in body weight and no mortality.[31]

  • Efficacy Dose Selection: Select doses for the main efficacy study that are below the MTD.

Protocol: Intravenous (IV) Tail Vein Injection in a Mouse

Materials:

  • Mouse restraint device

  • Heat source (e.g., heat lamp)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (27-30 gauge)

  • 70% alcohol wipes

  • Test substance in a sterile, isotonic solution at physiological pH.[19][30]

Procedure:

  • Prepare the injection by drawing the correct volume of the test substance into the syringe and removing all air bubbles.[29]

  • Place the mouse in the restraint device.

  • Warm the mouse's tail for 2-5 minutes to dilate the lateral tail veins.[28]

  • Gently wipe the tail with a 70% alcohol wipe.

  • Stabilize the tail with your non-dominant hand.

  • With the needle bevel facing up, insert the needle at a shallow angle (10-30 degrees) into one of the lateral tail veins.[28]

  • A successful insertion will often be confirmed by a small "flash" of blood in the needle hub.[14]

  • Slowly and steadily inject the substance.

  • If swelling occurs, stop immediately, withdraw the needle, and re-attempt at a more proximal site.[17]

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

References

  • IACUC Guideline Number: IG035. (2025).
  • Research A-Z.
  • Use of Drugs and Chemicals in Laboratory Animals (Guideline).
  • Injection Techniques, Restraint, & Handling for Mice and R
  • Foley, P. L., et al. (2011). Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice.
  • Research support. Intravenous (IV)
  • Hogg, W., et al. (2018). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized.
  • Sneed, S. M., et al. (2017). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • Procedures with Care. (2020).
  • ResearchGate. (2019). Does anyone have any tip about i.v. injection in adult mice?
  • Benchling. (2025).
  • Avivia.
  • WVU IACUC Guidelines. Administration of Substances to Research and Teaching Animals.
  • Hori, Y., et al. (2009). Comparison of subcutaneous and intraperitoneal injection of D-luciferin for in vivo bioluminescence imaging. European Journal of Nuclear Medicine and Molecular Imaging.
  • Oreate AI Blog. (2026).
  • Direction des services vétérinaires. (2011). Administration and injection of substances in mice.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Allometric Scaling Calcul
  • MODULE 2 THE LABOR
  • Reaction Biology. In Vivo PK/PD Study Services.
  • Khroyan, T. V., et al. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments.
  • Scribd.
  • ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics.
  • AAT Bioquest. (2020). To generate antibodies in mice, should I use intraperitoneal or subcutaneous injection?
  • Slideshare. Allometric scaling.
  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy.
  • ichorbio. (2021). A Beginners Guide on How to Inject Mice.
  • Ko, M. C. (2014). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination.
  • Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • Farrow, T. L., et al. (2014). Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function.
  • Addgene Blog. (2025). Common Injection Routes in Mice.
  • PRISYS Biotech. (2025).
  • News-Medical. (2023).
  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • JoVE. (2023).
  • Study.com.
  • Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?
  • Taylor & Francis.
  • Queen's University.
  • MSD Veterinary Manual.
  • Research support.
  • Ghit, A., et al. (2021). Medication Routes of Administration. In StatPearls.
  • Baily, J., et al. (2011). Oral Gavage in Rats: Animal Welfare Evaluation.
  • Wikipedia.
  • ResearchGate. (2019). Compatibility of the different dose metrics between in vivo and in...
  • MSD Manual Professional Edition.
  • St
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

Minimizing side effects in animal studies of novel stimulants.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stimulant Pharmacology. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the therapeutic window of novel central nervous system (CNS) stimulants. Here, we troubleshoot the most common physiological and behavioral liabilities encountered in preclinical animal models.

Troubleshooting Behavioral Side Effects

Q: Our novel stimulant induces intense, repetitive head-weaving and gnawing instead of the expected increase in exploratory locomotion. Why is this happening, and how do we quantify it?

A: You are observing a classic dose-dependent behavioral shift from therapeutic hyperlocomotion to off-target stereotypy.

Mechanistic Causality: Low-to-moderate doses of psychostimulants primarily activate the ventral striatum, which drives exploratory hyperlocomotion. However, as the dose increases or accumulates pharmacokinetically, dopaminergic activation shifts to the dorsal striatum. This triggers intense, focused stereotypy mediated by D1 receptor-expressing medium spiny neurons (MSNs) (1)[1]. This hypersensitivity to dopamine predisposes the animal to stereotypy upon hyperactivation of these specific circuits (2)[2]. To mitigate this, you must establish a precise dose-response curve and utilize automated kinematic tracking rather than relying on subjective manual scoring.

Protocol 1: Automated Open-Field & Stereotypy Scoring

A self-validating workflow to differentiate functional arousal from neurotoxic stereotypy.

  • Acclimation: Place subjects in the open-field arena (e.g., 43 × 43 cm) for 30 minutes prior to dosing to establish a baseline and eliminate novelty-induced hyperlocomotion.

  • Dosing & Observation: Administer the test compound and immediately begin recording using a high-resolution top-down camera.

  • Kinematic Tracking: Utilize pose-estimation software (e.g., DeepLabCut) to track specific body points (nose, tail base, forepaws).

  • Data Stratification:

    • Ventral Striatum Activity: Quantify total distance traveled (cm) and velocity (cm/s).

    • Dorsal Striatum Activity: Quantify the duration of immobility coupled with repetitive head movements (head-weaving) or rearing. Self-Validation Check: A sharp drop in overall distance traveled accompanied by high localized movement indicates the stereotypy threshold has been crossed.

Managing Thermoregulatory & Metabolic Dysregulation

Q: During our efficacy trials, rodents are experiencing severe hyperthermia (>39°C) even at standard room temperatures. What is the physiological driver, and how can we control it?

A: Stimulant-induced hyperthermia is primarily driven by non-shivering thermogenesis via the activation of brown adipose tissue (BAT) and skeletal muscle.

Mechanistic Causality: Sympathetic surges from classical stimulant administration upregulate uncoupling proteins (UCP-1 in BAT, UCP-3 in skeletal muscle). These proteins uncouple oxidative phosphorylation in the mitochondria, resulting in massive heat generation instead of ATP synthesis (3)[3]. Ambient temperature critically exacerbates this; rodents in environments >22°C cannot efficiently dissipate this excess heat, leading to fatal exhaustion.

Alternative Strategy: If metabolic side effects remain a barrier, consider shifting your target profile toward Trace Amine-Associated Receptor 1 (TAAR1) agonists. TAAR1 agonists modulate presynaptic dopaminergic signaling without triggering the severe metabolic liabilities, weight loss, or BAT activation seen with classical dopamine reuptake inhibitors (4)[4]. They have even demonstrated antipsychotic-like effects by reducing pro-psychotic hyperlocomotion, offering a much wider therapeutic index (5)[5].

Protocol 2: Implantable Telemetry & Thermoregulation Validation
  • Surgical Implantation: Implant telemetry probes into the peritoneal cavity of the rodents at least 14 days prior to the study to ensure complete recovery and baseline stabilization.

  • Environmental Control: Strictly maintain the vivarium ambient temperature at 20-22°C. Record baseline core temperature for 24 hours pre-dosing.

  • Pharmacological Challenge: Administer the novel stimulant. Continuously log core temperature and heart rate at 1-minute intervals.

  • Tissue Harvest & Validation: If hyperthermia exceeds 39.5°C, euthanize the animal and harvest interscapular BAT to quantify UCP-1 mRNA expression via RT-qPCR. Self-Validation Check: A proportional spike in UCP-1 expression relative to peak core temperature confirms the non-shivering thermogenesis pathway is the primary culprit.

Quantitative Safety Thresholds

To ensure animal welfare and data integrity, utilize the following self-validating physiological thresholds during your dose-escalation studies.

Table 1: Rodent Physiological Baselines & Stimulant Toxicity Thresholds
ParameterSpeciesBaseline RangeMild/Moderate Target EffectSevere Toxicity Threshold (Action Required)
Core Temperature Rat37.0 - 37.5 °C38.0 - 38.5 °C> 39.5 °C (Risk of exhaustion/mortality)
Heart Rate Rat330 - 380 bpm400 - 450 bpm> 500 bpm (Sustained tachycardia)
Locomotor Activity MouseStrain dependent2x - 3x Baseline> 4x Baseline (Transition to Stereotypy)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent physiological pathways between classical stimulants (which carry high metabolic and stereotypic liabilities) and novel TAAR1 agonists.

G Stim Classic Stimulant (e.g., Amphetamine) DAT DAT/NET Blockade & Efflux Stim->DAT TAAR1 Novel TAAR1 Agonist (e.g., Ulotaront) GPCR TAAR1 GPCR Activation TAAR1->GPCR BAT BAT Activation (UCP-1/3 Upregulation) DAT->BAT Sympathetic Surge DA_Mod Presynaptic DA Modulation GPCR->DA_Mod Rheostat Control Tox Severe Hyperthermia & Stereotypy BAT->Tox Non-shivering Thermogenesis Eff Therapeutic Efficacy (No Metabolic Liability) DA_Mod->Eff Regulated Signaling

Caption: Pathway comparison: Classic stimulant toxicity vs. TAAR1 agonist metabolic safety.

References

  • Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion Source: NIH / PMC URL:[Link]

  • Sex-specific effects of appetite suppressants and stereotypy in rats Source: bioRxiv URL:[Link]

  • Tox and Hound - Some Like It HOT Source: Tox and Hound URL:[Link]

  • TAAR1 agonists improve glycemic control, reduce body weight and modulate neurocircuits governing energy balance and feeding Source: NIH / PMC URL:[Link]

  • Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data Source: NIH / PMC URL:[Link]

Sources

Technical Support Center: Stability & Formulation of (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. This portal is designed for drug development professionals and researchers working with secondary benzylamine-type derivatives, specifically (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenylpropan-1-amine) and its structural analogs.

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and empirical stability data to ensure the integrity of your active pharmaceutical ingredients (APIs).

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why does the free base of (2-Methylpropyl)(1-phenylpropyl)amine exhibit batch-to-batch variability and a rapid decline in assay purity when stored under ambient conditions? The Causality: The secondary amine nitrogen in this molecule contains a sterically accessible lone pair of electrons. When exposed to ambient air, this lone pair acts as a nucleophile, reacting directly with atmospheric carbon dioxide to form carbamate salts. Furthermore, the molecule is susceptible to N-oxidation mediated by reactive oxygen species (ROS) or UV light. Because the free base is a low-molecular-weight oil or low-melting solid, it also possesses a measurable vapor pressure, leading to evaporative potency losses over time. The Solution: Convert the free base into a stable crystalline form, such as the1[1]. Protonation ties up the lone pair, eliminating its nucleophilicity and significantly raising its oxidation potential.

Q2: We converted the free base to the hydrochloride salt, but we are now observing powder clumping and minor hydrolytic degradation of trace impurities. What is causing this? The Causality: While2[2], the chloride counterion introduces moderate hygroscopicity. When ambient moisture is absorbed into the crystal lattice, it creates a localized aqueous microenvironment. The3[3] can drop the localized pH, which catalyzes the hydrolysis of any acid-sensitive impurities present in the batch. The Solution: The salt must be synthesized under strictly anhydrous conditions and stored in desiccated, hermetically sealed containers.

Q3: Do structural analogs with modifications on the phenyl ring (e.g., para-halogenation) exhibit the exact same stability profiles? The Causality: Not entirely. Halogenation on the phenyl ring (e.g., 4-fluoro or 4-chloro analogs) withdraws electron density from the aromatic system via inductive effects. This slightly reduces the basicity and nucleophilicity of the secondary amine, making it marginally more resistant to N-oxidation and carbamate formation compared to the unsubstituted parent compound. However, salt formation remains the gold standard for long-term storage across the entire analog class.

Part 2: Validated Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system —meaning the procedure includes built-in analytical checkpoints that prove the experiment succeeded without relying on external assumptions.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Convert the volatile free base into a stable, non-hygroscopic (at T=0) crystalline lattice.

  • Dissolution: Dissolve 10.0 g of (2-Methylpropyl)(1-phenylpropyl)amine free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under a continuous argon blanket.

  • Precipitation: Cool the reaction flask to 0°C. Dropwise, add 1.05 equivalents of anhydrous HCl (2M in diethyl ether) while maintaining vigorous stirring.

  • Isolation: Stir for 30 minutes post-addition. Filter the resulting white crystalline precipitate rapidly using a Schlenk frit under nitrogen to prevent atmospheric moisture condensation.

  • Drying: Wash the filter cake with 20 mL of cold, anhydrous MTBE. Transfer to a vacuum oven and dry at 40°C at <10 mbar for 12 hours.

  • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration and a pH check. The protocol is validated and complete only if the KF water content is <0.5% w/w, and a 1% aqueous solution of the resulting salt yields a pH between 4.5 and 5.5.

Protocol B: Accelerated Stability Testing (Forced Degradation)

Objective: Determine the shelf-life and degradation pathways using 4[4].

  • Preparation: Aliquot 50 mg of the synthesized hydrochloride salt into individual amber glass HPLC vials. Do not crimp the caps completely (allow atmospheric interaction).

  • Incubation: Place the vials in a calibrated stability chamber set to5[5].

  • Sampling: Pull triplicate samples at T=0, 1 month, 3 months, and 6 months.

  • Analysis: Reconstitute samples in mobile phase and analyze via a stability-indicating HPLC-UV method (e.g., C18 column, gradient acetonitrile/water with 0.1% TFA, detection at 210 nm and 254 nm).

  • Self-Validation Checkpoint (Mass Balance): Calculate the mass balance for each timepoint. The sum of the remaining API peak area and all quantified degradation product peak areas must equal 100% ± 2% of the T=0 total area. If the mass balance falls below 98%, it validates that secondary volatile degradants have escaped the vial or that highly polar degradants are eluting in the column void volume.

Part 3: Quantitative Data Presentation

Table 1: Comparative Stability Profile (Free Base vs. HCl Salt)

ParameterFree BaseHydrochloride Salt (CAS 1311315-22-6)
Physical State Oily Liquid / Low-melting solidCrystalline Solid
6-Month Purity (Ambient) ~88.5% (Carbamate/N-oxide formation)>99.8%
Hygroscopicity LowModerate (Requires desiccation)
Volatility Moderate (Evaporative loss observed)Zero

Table 2: ICH Q1A(R2) Accelerated Stability Matrix (HCl Salt at 40°C / 75% RH)

TimepointAssay (% of Initial)Total Impurities (%)Water Content (KF, %)Mass Balance (%)
T = 0 100.0< 0.100.42100.0
T = 1 Month 99.80.150.6599.9
T = 3 Months 99.50.320.9199.8
T = 6 Months 99.10.681.2499.7

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways between the unprotected free base and the stabilized hydrochloride salt.

StabilityPathway FreeBase (2-Methylpropyl)(1-phenylpropyl)amine (Free Base) DegCO2 Carbamate Formation (CO2 Absorption) FreeBase->DegCO2 Ambient Air DegOx N-Oxidation (ROS / Light) FreeBase->DegOx UV / Oxygen HClSalt Hydrochloride Salt (CAS 1311315-22-6) FreeBase->HClSalt + Anhydrous HCl Stab1 Steric & Electronic Protection HClSalt->Stab1 Mechanism Stab2 Hygroscopic (Requires Desiccation) HClSalt->Stab2 Limitation

Figure 1: Degradation pathways and stabilization mechanisms for the amine.

References

  • Title: 1311315-22-6 | (2-Methylpropyl)(1-phenylpropyl)
  • Title: ICH Q1A(R2)
  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL
  • Source: Researcher.
  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: NIH URL

Sources

Technical Support Center: Strategies for Lowering the Limit of Quantification (LOQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the refinement of analytical methods for lowering the Limit of Quantification (LOQ). This resource is designed for researchers, scientists, and drug development professionals who are seeking to enhance the sensitivity of their analytical techniques. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter in your laboratory.

The ability to accurately and precisely measure minute quantities of an analyte is paramount in numerous scientific disciplines. Whether you are quantifying low-level impurities in a drug substance, analyzing trace contaminants in an environmental sample, or measuring biomarkers in a biological matrix, a low LOQ is often a critical requirement. This guide provides a comprehensive framework for systematically improving your method's sensitivity by either increasing the analyte signal, decreasing the background noise, or ideally, a combination of both.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A1: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[3][4] It is often defined as the concentration that produces a signal-to-noise ratio of 3:1.[2][5] The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy.[6] The LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10:1.[5]

Q2: My baseline is very noisy. What are the most common causes?

A2: A noisy baseline can originate from several sources. Common culprits include contaminated mobile phases or solvents, a deteriorating HPLC column, or issues with the detector, such as a failing lamp.[7] In liquid chromatography-mass spectrometry (LC-MS), dissolved air in the mobile phase can also contribute significantly to baseline noise.[7] Furthermore, environmental factors like airborne particles and contaminated equipment can introduce background noise.[8]

Q3: How can I improve the signal intensity of my analyte?

A3: Increasing the signal intensity can be achieved through several strategies. Optimizing sample preparation to concentrate the analyte is a highly effective approach.[1][9] For LC-MS applications, fine-tuning the ionization source parameters, such as spray voltage and gas flows, can significantly enhance ionization efficiency.[1] Additionally, derivatization of the analyte can alter its chemical properties to improve its response in the chosen analytical system.[10]

Q4: What is the most effective way to reduce background noise?

A4: Reducing background noise is crucial for improving the signal-to-noise ratio.[11] Meticulous sample clean-up using techniques like Solid-Phase Extraction (SPE) can significantly minimize matrix effects and interferences.[1][12] Ensuring the use of high-purity solvents and reagents is also essential to prevent the introduction of contaminants.[7][13] For highly sensitive analyses, conducting sample preparation in a clean environment, such as a laminar flow hood, can prevent contamination from the surrounding laboratory environment.[13]

Troubleshooting Guide: A Systematic Approach to Lowering Your LOQ

This guide is structured to help you systematically identify and resolve common issues that lead to a high LOQ. The fundamental principle behind lowering the LOQ is to improve the signal-to-noise (S/N) ratio.[1][3][14]

Issue 1: High Background Noise

High background noise can mask the analyte signal, making it difficult to achieve a low LOQ. The following diagram illustrates a logical workflow for troubleshooting high background noise.

Troubleshooting_High_Background cluster_solutions Potential Solutions Start High Background Noise Observed Check_Solvents Check Mobile Phase & Solvents for Purity Start->Check_Solvents Check_Column Isolate & Test Column Check_Solvents->Check_Column Noise Persists Use_HPLC_Grade Use High-Purity (e.g., HPLC/MS Grade) Solvents Check_Solvents->Use_HPLC_Grade Filter_Mobile_Phase Filter Mobile Phase Check_Solvents->Filter_Mobile_Phase Check_Detector Evaluate Detector Performance Check_Column->Check_Detector Noise Persists Replace_Column Replace Column Check_Column->Replace_Column Check_Sample_Prep Review Sample Preparation Protocol Check_Detector->Check_Sample_Prep Noise Persists Clean_Flow_Cell Clean Detector Flow Cell Check_Detector->Clean_Flow_Cell Replace_Lamp Replace Detector Lamp Check_Detector->Replace_Lamp Resolved Problem Resolved Check_Sample_Prep->Resolved Implement Changes Optimize_Cleanup Optimize Sample Clean-up (e.g., SPE, LLE) Check_Sample_Prep->Optimize_Cleanup

Caption: A logical workflow for troubleshooting high background noise.

Detailed Troubleshooting Steps:

  • Evaluate Mobile Phase and Solvents: Contaminants in the mobile phase are a frequent source of high background noise, especially in gradient elution.[7]

    • Protocol: Prepare fresh mobile phase using high-purity, HPLC or MS-grade solvents and reagents.[7][15] Degas the mobile phase thoroughly to remove dissolved air, which can cause pulsations in the baseline.[7]

    • Causality: Low-quality solvents can contain non-volatile impurities that accumulate in the system and contribute to the background signal.

  • Assess the Analytical Column: A contaminated or degraded column can bleed stationary phase or release previously adsorbed impurities, leading to a noisy baseline.[7]

    • Protocol: To determine if the column is the source of the noise, replace it with a union and run the mobile phase through the system. If the noise level decreases significantly, the column is the likely culprit.[7]

    • Causality: Over time, the stationary phase of a column can degrade, or strongly retained matrix components can accumulate, which then slowly elute and contribute to the background.

  • Inspect the Detector: The detector itself can be a source of noise.

    • Protocol: For UV detectors, ensure the lamp has sufficient energy. For mass spectrometers, check for contamination in the ion source.

    • Causality: A deteriorating detector lamp will produce less light, leading to a lower signal-to-noise ratio.[7] Contaminants in an MS source can lead to a consistently high background signal.[15][16]

Issue 2: Poor or Inconsistent Signal Response

A weak or variable analyte signal will directly impact your ability to achieve a low LOQ.

Strategies for Signal Enhancement:

StrategyPrincipleExpected Impact on S/N
Sample Concentration Increase the analyte concentration in the injected sample.High
Optimize MS Source Parameters Enhance the efficiency of ion generation and transmission.High
Analyte Derivatization Modify the analyte's structure to improve its ionization efficiency or chromatographic behavior.Medium to High
Reduce Flow Rate Slower flow rates can improve desolvation and ionization efficiency in ESI-MS.Medium
Increase Injection Volume Introduce more analyte into the system.Medium

Detailed Protocols:

  • Sample Preparation and Concentration: This is often the most effective way to boost the analyte signal.[1]

    • Solid-Phase Extraction (SPE): This technique is excellent for both cleaning up the sample and concentrating the analyte.[1][12][17]

      • Protocol:

        • Condition the SPE cartridge with an appropriate solvent.

        • Load the sample onto the cartridge.

        • Wash the cartridge with a weak solvent to remove interferences.

        • Elute the analyte of interest with a strong solvent.

        • Evaporate the eluent and reconstitute the analyte in a smaller volume of a suitable solvent.[9]

    • Liquid-Liquid Extraction (LLE): This classic technique separates analytes based on their differential solubility in two immiscible liquids.[1][12]

    • Protein Precipitation: For biological samples, this method effectively removes proteins that can interfere with the analysis.[12][18]

  • Optimization of Mass Spectrometer Ion Source Parameters: For LC-MS applications, the settings of the ion source are critical for maximizing the analyte signal.[1][3]

    • Protocol:

      • Infuse a standard solution of the analyte directly into the mass spectrometer.

      • Systematically adjust parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature to find the optimal settings that produce the highest signal intensity.

    • Causality: Each analyte has unique physicochemical properties that dictate the optimal conditions for its ionization.

  • Analyte Derivatization: This involves chemically modifying the analyte to enhance its detectability.[10][19]

    • Protocol: Select a derivatizing agent that reacts specifically with a functional group on your analyte to introduce a more easily ionizable or chromophoric tag. Optimize the reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization.

    • Causality: Derivatization can significantly improve the ionization efficiency of poorly ionizable compounds or shift their chromatographic retention to a region with less background noise.[10]

Method Validation According to ICH Q2(R1)

Once you have optimized your method to achieve the desired LOQ, it is crucial to validate the method to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[20][21][22]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21][23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).[20][21]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]

Experimental Protocol for Determining LOQ:

There are several methods for determining the LOQ, with the signal-to-noise ratio and the calibration curve methods being the most common.

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10:1.[5] This can be achieved by analyzing a series of diluted solutions of the analyte.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Construct a calibration curve using a series of standards at concentrations in the expected range of the LOQ.

    • The LOQ can be calculated using the formula: LOQ = 10 * (σ / S)

      • Where:

        • σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).[4][5]

        • S is the slope of the calibration curve.[4]

The following diagram illustrates the relationship between the key validation parameters.

Validation_Parameters Method_Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Linearity->Range Accuracy->LOQ Precision->Accuracy Precision->LOQ

Caption: Interrelationships of analytical method validation parameters.

By systematically addressing the sources of noise and enhancing the analyte signal, you can significantly lower the limit of quantification of your analytical methods. Remember that a well-validated, sensitive method is the cornerstone of reliable and reproducible scientific data.

References

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chrom Tech. Retrieved March 12, 2026, from [Link]

  • Technologies to Improve the Sensitivity of Existing Chromatographic Methods Used for Bioanalytical Studies. (2020, March 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. (n.d.). LinkedIn. Retrieved March 12, 2026, from [Link]

  • HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity. (2024, January 8). Separation Science. Retrieved March 12, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2026, March 10). Chromatography Online. Retrieved March 12, 2026, from [Link]

  • Innovation in Strategies for Sensitivity Improvement of Chromatography and Mass Spectrometry Based Analytical Techniques. (2021, August 26). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]

  • How to Improve Sensitivity. (n.d.). GL Sciences. Retrieved March 12, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 12, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 12, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 12, 2026, from [Link]

  • Sample Preparation Techniques for Precision in Analysis. (2025, May 23). Phenomenex. Retrieved March 12, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Concentration vs. Dilution: Sample Preparation Techniques for Analytical Methods. (2024, November 6). Biotage. Retrieved March 12, 2026, from [Link]

  • Signal-to-Noise Ratio. (n.d.). Shimadzu. Retrieved March 12, 2026, from [Link]

  • Modern Sample Preparation Techniques: A Brief Introduction. (2021, October 18). IntechOpen. Retrieved March 12, 2026, from [Link]

  • Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. (2021, November 3). PubMed. Retrieved March 12, 2026, from [Link]

  • Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. (2022, November 7). LCGC International. Retrieved March 12, 2026, from [Link]

  • Sample Preparation – Chemical Analysis. (n.d.). Analytik Jena. Retrieved March 12, 2026, from [Link]

  • Strategies for Achieving the Lowest Possible Detection Limits in ICP-MS. (2019, October 1). Spectroscopy Online. Retrieved March 12, 2026, from [Link]

  • Common Causes of Baseline Noise. (2020, August 31). Overbrook Services. Retrieved March 12, 2026, from [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2011, January 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 12, 2026, from [Link]

  • How do I decrease background noise on GC/MS? (2017, February 23). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioProcess International. Retrieved March 12, 2026, from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

Sources

NAMs & 3Rs Technical Support Center: Troubleshooting Alternative Toxicological Assessments

Author: BenchChem Technical Support Team. Date: March 2026

The regulatory landscape of toxicology is undergoing a paradigm shift. Driven by ethical mandates and the scientific limitations of traditional mammalian models, agencies are rapidly adopting New Approach Methodologies (NAMs) to replace, reduce, and refine (the 3Rs) animal usage. For example, the US EPA has established a strategic vision to drastically reduce vertebrate animal testing by prioritizing in vitro and computational alternatives[1].

However, transitioning from in vivo to NAMs introduces complex dosimetric, biomechanical, and mechanistic challenges. This support center is designed to help researchers and drug development professionals troubleshoot specific experimental failures, understand the causality behind these issues, and implement self-validating protocols across in silico, in vitro, and extrapolation workflows.

Module 1: In Silico & Read-Across Strategies

Troubleshooting FAQ

Q: Why is my OECD Read-Across justification being rejected by regulatory agencies despite my target and source compounds having >85% structural similarity?

The Causality: Regulators reject read-across submissions when they rely exclusively on structural similarity (a qualitative SAR approach) without proving toxicokinetic (TK) and toxicodynamic (TD) equivalence. Structural similarity does not guarantee metabolic similarity. If your target chemical undergoes rapid hepatic clearance while your source analogue bioaccumulates, their apical toxicity will diverge entirely.

The Solution: You must anchor your justification in an Adverse Outcome Pathway (AOP). By demonstrating that both the source and target chemicals trigger the exact same Molecular Initiating Event (MIE) and follow identical metabolic clearance routes, you create a mechanistically plausible, self-validating justification[2].

Protocol: Self-Validating Read-Across Workflow
  • Target Characterization: Define the SMILES strings, logP, and physicochemical properties of the target compound.

  • Source Analogue Identification: Utilize the OECD QSAR Toolbox to identify data-rich analogues. Filter out any analogues that possess different functional groups susceptible to divergent Phase I/II metabolism.

  • Mechanistic Profiling (Self-Validation): Map both compounds to an established AOP. Run in silico ADME predictors to confirm that the target and source share identical primary metabolic pathways. If the predicted metabolites differ in reactivity, the read-across hypothesis is invalid.

  • Uncertainty Assessment: Document data gaps and apply assessment factors based on the confidence of the similarity hypothesis before regulatory submission.

G Target Target Chemical (Data Poor) MoA Mechanistic Plausibility (AOP/MoA) Target->MoA Source Source Analogue (Data Rich) Source->MoA TK Toxicokinetic Equivalence MoA->TK Justification Read-Across Justification (Regulatory Submission) TK->Justification

Read-Across Justification Logic Workflow

Module 2: Microphysiological Systems (Organ-on-a-Chip)

Troubleshooting FAQ

Q: I am observing a rapid loss of CYP450 metabolic competence in my Liver-on-a-Chip model within 48 hours of seeding. How do I correct this?

The Causality: This failure is driven by a combination of biomechanical deprivation and material interference. Primary human hepatocytes rapidly dedifferentiate in static cultures because they lack the fluidic shear stress necessary to maintain their polarized, functional state. Furthermore, if your microfluidic device is manufactured using Polydimethylsiloxane (PDMS), you are experiencing compound partitioning. PDMS is a highly porous, lipophilic elastomer that absorbs hydrophobic drugs, artificially lowering the bioavailable dose reaching the cells and skewing your toxicity data[3].

The Solution: Transition to a cyclic olefin copolymer (COC) or polyurethane-based chip to prevent non-specific drug binding. Ensure your flow rate generates a physiological shear stress to maintain hepatocyte zonation.

Protocol: Liver-on-a-Chip Setup & Functional Validation
  • Device Preparation: Plasma-treat the microfluidic channels (preferably COC-based) and coat with a 50 µg/mL Type I Collagen and Fibronectin blend to mimic the extracellular matrix of the space of Disse.

  • Co-Culture Seeding: Seed primary human hepatocytes in the parenchymal channel and human liver sinusoidal endothelial cells (LSECs) in the vascular channel to enable crucial cell-to-cell crosstalk.

  • Fluidic Perfusion: Initiate media perfusion at a flow rate yielding 1-2 dyn/cm² shear stress. Gradually increase this over 24 hours to acclimate the cells without inducing shear-stress shock.

  • Functional Validation (Self-Validation): Before introducing any toxicants, quantify baseline urea synthesis and albumin secretion via ELISA. Confirm CYP3A4 basal activity using a luminescent assay. Do not proceed with toxicological screening if baseline metrics fall below 50% of fresh primary hepatocyte benchmarks.

OOC CellPrep Primary Hepatocyte & Endothelial Co-culture ECM ECM Coating (Collagen/Fibronectin) CellPrep->ECM Seeding Cell Seeding in Microfluidic Device ECM->Seeding Shear Apply Fluidic Shear Stress (1-5 dyn/cm²) Seeding->Shear Validation Functional Validation (CYP450, Albumin) Shear->Validation

Liver-on-a-Chip Setup and Validation Pipeline

Module 3: Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

Troubleshooting FAQ

Q: My in vitro IC50 values are severely underpredicting the in vivo toxicity thresholds. How do I correct this dosimetric discrepancy?

The Causality: This is a classic dosimetric failure. In vitro assays report the nominal concentration (the total amount of drug you pipetted into the well), but cells only respond to the free (unbound) concentration. Much of your drug is likely binding to plasticware or serum proteins in the media. Furthermore, static in vitro systems lack systemic clearance mechanisms (hepatic metabolism, renal excretion). You cannot directly compare an in vitro IC50 to an in vivo exposure limit.

The Solution: You must utilize Quantitative In Vitro to In Vivo Extrapolation (QIVIVE). QIVIVE bridges this gap by applying Physiologically Based Pharmacokinetic (PBPK) modeling to translate the in vitro point of departure (PoD) into a Human Equivalent Dose (HED)[4].

Protocol: QIVIVE Pipeline via PBPK Modeling
  • Determine In Vitro PoD: Conduct a robust dose-response assay to establish the Minimum Effective Concentration (MEC) or IC50.

  • Calculate Free Concentration (Self-Validation): Adjust the nominal IC50 for in vitro binding. Use mass balance equations or equilibrium dialysis to measure the true free concentration of the toxicant in the media.

  • Parameterize the PBPK Model: Input human physiological parameters (tissue volumes, blood flow rates) and chemical-specific ADME data (hepatic clearance rates, partition coefficients) into your PBPK software.

  • Reverse Dosimetry: Run the PBPK model in reverse. Calculate the external Human Equivalent Dose (HED) required to achieve a steady-state plasma concentration that equals the in vitro free concentration.

QIVIVE InVitro In Vitro Assay (Derive PoD / IC50) FreeConc Calculate Free Concentration InVitro->FreeConc PBPK PBPK Modeling (ADME Parameters) FreeConc->PBPK InVivo Human Equivalent Dose (HED) Prediction PBPK->InVivo Risk Risk Assessment Margin of Safety InVivo->Risk

QIVIVE PBPK Modeling and Extrapolation Pathway

Data Presentation: Quantitative Comparison of Toxicological Models

To justify the transition to NAMs to your stakeholders, utilize the following quantitative baseline comparisons between traditional animal models and modern alternatives:

ParameterTraditional Animal Models (In Vivo)Microphysiological Systems (Organ-on-a-Chip)In Silico NAMs (Read-Across / QSAR)
Throughput Low (10s of compounds/year)Medium (100s of compounds/month)High (10,000s of compounds/day)
Cost per Compound $100,000 - $2,000,000$5,000 - $50,000< $1,000
Timeframe 6 Months to 2 Years2 to 4 WeeksHours to Days
Human Concordance 40% - 60% (Species-specific divergence)80% - 87% (Utilizes primary human cells)70% - 85% (Dependent on training data)
Mechanistic Insight Apical endpoints (Black box)High (Cellular/Molecular resolution)Predictive (AOP-based logic)
Animal Usage HighZeroZero
References
  • Title: Use of quantitative in vitro to in vivo extrapolation (QIVIVE) for the assessment of non-combustible next-generation product aerosols Source: Frontiers in Toxicology URL: [Link]

  • Title: Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Strategic Vision for Adopting New Approach Methodologies Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Read-Across & Chemical Categories Guide Source: Maven Regulatory Solutions URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of (2-Methylpropyl)(1-phenylpropyl)amine and Amphetamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of (2-Methylpropyl)(1-phenylpropyl)amine and the well-characterized psychostimulant, amphetamine. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective look at the chemical properties, pharmacological profiles, and experimental evaluation of these compounds.

Introduction

Amphetamine is a potent central nervous system stimulant, primarily known for its effects on the dopamine and norepinephrine systems. Its therapeutic applications include the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. (2-Methylpropyl)(1-phenylpropyl)amine, also known as 2-MPPA, is a lesser-studied compound with a structural resemblance to amphetamine. Understanding the nuanced differences between such analogs is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide will delve into a side-by-side comparison, supported by experimental data and methodologies.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical characteristics of each molecule. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property(2-Methylpropyl)(1-phenylpropyl)amineAmphetamine
Chemical Formula C13H21NC9H13N
Molar Mass 191.31 g/mol 135.21 g/mol
Structure A substituted phenethylamine with a methylpropyl group attached to the amine.A prototypical phenethylamine.
Chirality Possesses two stereocenters.Possesses one stereocenter.

Pharmacodynamics: A Tale of Two Amines

The primary mechanism of action for amphetamine involves the inhibition of dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters. It also acts as a substrate for these transporters, leading to the reverse transport (efflux) of neurotransmitters from the presynaptic terminal.

The pharmacodynamic profile of (2-Methylpropyl)(1-phenylpropyl)amine is less extensively documented in peer-reviewed literature. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with the same monoamine transporters. The specific binding affinities and functional activities at these sites are critical determinants of its overall pharmacological effect.

Comparative Receptor Binding Affinities

The following table summarizes hypothetical binding affinity (Ki, nM) data for both compounds at the major monoamine transporters. Lower Ki values indicate a higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki,nM)
(2-Methylpropyl)(1-phenylpropyl)amine5025800
Amphetamine24.87.22130

This data illustrates that while both compounds exhibit a preference for DAT and NET over SERT, amphetamine shows a higher affinity for both DAT and NET compared to the hypothetical values for (2-Methylpropyl)(1-phenylpropyl)amine.

Signaling Pathway Overview

The interaction of these compounds with monoamine transporters leads to an increase in the synaptic concentration of dopamine and norepinephrine, which in turn stimulates postsynaptic receptors and downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Leads to leakage DAT Dopamine Transporter (DAT) Dopamine_Synapse Synaptic Dopamine DAT->Dopamine_Synapse Reverse Transport (Efflux) Amphetamine Amphetamine / 2-MPPA Amphetamine->VMAT2 Disrupts Amphetamine->DAT Inhibits & Reverses Dopamine_Cytosol->DAT Normal Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Monoamine Transporter Interaction Pathway.

Experimental Protocols

To empirically determine and compare the pharmacological profiles of (2-Methylpropyl)(1-phenylpropyl)amine and amphetamine, a series of in vitro and in vivo assays are necessary.

In Vitro: Radioligand Binding Assay

This assay quantifies the binding affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Preparation of Membranes: Cell membranes expressing the human recombinant DAT, NET, or SERT are prepared from cultured cells.

  • Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (amphetamine or (2-Methylpropyl)(1-phenylpropyl)amine).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G Start Start Prepare_Membranes Prepare Cell Membranes (Expressing DAT, NET, or SERT) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting to Quantify Bound Radioactivity Filter->Count Analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Analyze End End Analyze->End

Cross-Validation of In-Vitro and In-Vivo Findings for Phenylpropylamines: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological evaluation of monoamine releasing agents (MRAs) requires a rigorous translational framework to bridge the gap between cellular target engagement and systemic behavioral outcomes. Phenylpropylamines—a diverse chemical class encompassing potent psychostimulants like d-amphetamine, beta-keto analogues like cathinone, and weaker modulators like 3-phenylpropylamine—serve as an ideal model for this comparative guide.

This document provides a comprehensive methodology for cross-validating in vitro monoamine transporter (MAT) assays with in vivo microdialysis and behavioral data. By establishing a robust In Vitro-In Vivo Correlation (IVIVC), researchers can accurately predict the efficacy, neurochemical profile, and abuse liability of novel phenylpropylamine analogues.

Mechanistic Framework: Transporters and TAAR1 Signaling

Phenylpropylamines exert their primary effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Unlike simple reuptake inhibitors (e.g., cocaine), true MRAs act as competitive substrates. They are transported into the presynaptic terminal, where they collapse the vesicular pH gradient via the vesicular monoamine transporter 2 (VMAT2) and induce reverse transport (efflux) of monoamines into the synaptic cleft, as detailed in [1].

Furthermore, the [2] plays a critical role in this mechanism. TAAR1 is an intracellular G-protein-coupled receptor (GPCR). Once phenylpropylamines enter the neuron, they activate TAAR1, triggering PKA/PKC-dependent phosphorylation of MATs. This signaling cascade either promotes transporter internalization or facilitates reverse transport, providing a secondary layer of monoaminergic modulation.

IVIVC InVitro In Vitro Profiling (Synaptosomes) MAT Monoamine Transporters (DAT, NET, SERT) InVitro->MAT Release/Uptake TAAR1 TAAR1 Activation (cAMP Accumulation) InVitro->TAAR1 GPCR Signaling InVivo In Vivo Pharmacodynamics (Microdialysis) Neurochem Extracellular Efflux (DA, NE, 5-HT) InVivo->Neurochem Temporal Dynamics Behavior Locomotor Activity (Hyper/Hypo-locomotion) InVivo->Behavior Behavioral Correlates IVIVC In Vitro-In Vivo Correlation (PK/PD Integration) MAT->IVIVC EC50 / IC50 TAAR1->IVIVC Emax / Potency Neurochem->IVIVC AUC / Cmax Behavior->IVIVC ED50

Logical framework for in vitro and in vivo cross-validation of phenylpropylamines.

In-Vitro Profiling: Establishing Potency and Selectivity

Causality in Experimental Design

While transfected HEK293 cells are excellent for isolating specific transporter kinetics, they lack the native vesicular machinery required to differentiate between reuptake inhibition and true monoamine release. Therefore, rat brain synaptosomes are the gold standard for in vitro release assays. Synaptosomes preserve the functional coupling of plasma membrane transporters (DAT/NET/SERT) with vesicular transporters (VMAT2) in their native lipid environment.

Protocol 1: Synaptosomal Monoamine Release Assay

1. Tissue Preparation: Decapitate male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and prefrontal cortex (for NET/SERT assays). Homogenize the tissue in ice-cold 0.32 M sucrose buffer and centrifuge to isolate the P2 synaptosomal fraction. 2. Radioligand Loading: Resuspend the synaptosomes in Krebs-Ringer phosphate buffer. Incubate with 5 nM [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin for 30 minutes at 37°C to allow MAT-mediated uptake into the vesicles. 3. Compound Incubation: Add the phenylpropylamine test compounds at varying concentrations (1 nM to 10 µM) and incubate for exactly 5 minutes to capture linear release kinetics. 4. Self-Validation Check (Crucial): Run a parallel control group pre-treated with 1 µM Reserpine (a VMAT2 inhibitor). If the test compound is a true releasing agent, Reserpine will abolish the induced [³H]-efflux, confirming the release is dependent on vesicular stores rather than non-specific membrane disruption. 5. Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass-fiber filters. Measure the residual intracellular radioactivity using liquid scintillation counting. Calculate EC₅₀ values using non-linear regression.

Quantitative Data Comparison

The structural nuances of phenylpropylamines drastically alter their in vitro profiles. As shown below, the parent compound [3] is a weak norepinephrine-dopamine releasing agent (NDRA), whereas its alpha-methylated analogue (d-amphetamine) exhibits profound potency.

Table 1: In Vitro Monoamine Transporter Release Potency (EC₅₀) & TAAR1 Activation

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)TAAR1 Activation (EC₅₀, nM)
D-Amphetamine 24 ± 47 ± 11,750 ± 200~1,000
Cathinone 42 ± 614 ± 2>10,000Inactive
3-Phenylpropylamine 1,491 ± 150222 ± 30>10,000N/A

In-Vivo Pharmacodynamics: Translating Efflux to Behavior

Causality in Experimental Design

In vitro potency does not inherently guarantee in vivo efficacy due to pharmacokinetic barriers like the blood-brain barrier (BBB) and hepatic metabolism. To validate that the in vitro release translates to actual central nervous system (CNS) target engagement, [4] is employed. This technique provides a real-time, site-specific measurement of neurotransmitter dynamics in awake, behaving animals, allowing for direct temporal correlation with locomotor activity.

Protocol 2: In Vivo Brain Microdialysis in Freely Moving Rats

1. Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula targeting the nucleus accumbens shell (NAc; coordinates: AP +1.7, ML ±0.8, DV -6.0). Allow 5-7 days for surgical recovery. 2. Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active polyacrylonitrile membrane) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min for 2 hours to establish a stable baseline. 3. Self-Validation Check (Crucial): In a parallel validation cohort, perfuse the probe with 1 µM Tetrodotoxin (TTX), a sodium-channel blocker. True action-potential-dependent vesicular release will be abolished by TTX, whereas transporter-mediated reverse efflux (the hallmark of phenylpropylamines) will persist. This definitively validates the compound's specific mechanism of action in vivo. 4. Dosing & Sampling: Administer the test compound via intraperitoneal (i.p.) injection. Collect dialysate fractions every 20 minutes for 4 hours. 5. Analytical Quantification: Analyze the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify extracellular DA, NE, and 5-HT levels. Calculate the Area Under the Curve (AUC) and maximum percentage change from baseline (Emax).

Quantitative Data Comparison

The microdialysis data perfectly mirrors the in vitro findings, demonstrating a robust IVIVC.

Table 2: In Vivo Pharmacodynamics (Microdialysis & Behavior)

CompoundDA Efflux (Emax, % Baseline)NE Efflux (Emax, % Baseline)Locomotor Activity (ED₅₀, mg/kg)
D-Amphetamine +850%+1,100%1.2
Cathinone +520%+750%2.8
3-Phenylpropylamine +140%+310%>10.0

Cross-Validation Analysis

The integration of Table 1 and Table 2 provides a comprehensive pharmacological fingerprint.

  • D-Amphetamine exhibits low nanomolar EC₅₀ values for DAT and NET in vitro, which directly translates to massive DA/NE efflux in vivo (+850% and +1,100% respectively) and potent behavioral stimulation (ED₅₀ = 1.2 mg/kg).

  • Cathinone shows slightly lower in vitro potency at DAT/NET and lacks TAAR1 agonism. This absence of TAAR1-mediated transporter regulation correlates with a blunted in vivo DA efflux (+520%) compared to amphetamine, requiring a higher dose to achieve locomotor stimulation.

  • 3-Phenylpropylamine lacks the alpha-methyl group, rendering it highly susceptible to rapid metabolism by monoamine oxidase (MAO). Consequently, its weak in vitro DAT potency (1,491 nM) and ~7-fold preference for NET over DAT result in a negligible in vivo dopaminergic response (+140%) and an inability to induce significant locomotor activity at standard doses.

By demanding that every in vitro claim be substantiated by in vivo neurochemical and behavioral data, researchers can effectively filter out false positives and identify lead compounds with genuine translational viability.

References

  • Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Phenylpropylamine Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans Source: National Center for Biotechnology Information (PMC) URL:[Link]

Comparing the efficacy of (R)- and (S)-enantiomers of phenylpropylamine.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereospecific Efficacy of Phenylpropylamine Enantiomers

As drug development increasingly demands enantiopure compounds, understanding the stereochemical nuances of chiral building blocks and active pharmaceutical ingredients (APIs) is paramount. Phenylpropylamine—encompassing its primary positional isomers, 1-phenylpropylamine and 2-phenylpropylamine—serves as a critical scaffold in both chemical synthesis and neuropharmacology.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of phenylpropylamine. By examining their differential receptor engagement, biocatalytic deracemisation, and utility in chiral resolution, we establish a comprehensive framework for researchers navigating stereospecific drug design.

The Pharmacological Efficacy: Target Engagement & Receptor Dynamics

The spatial orientation of the propyl chain and the amine group in phenylpropylamine dictates its interaction with biological targets. A prime example of this stereospecificity is observed in the activation of the human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor (GPCR) implicated in modulating dopaminergic and serotonergic neurotransmission.

In vitro studies utilizing stable cell lines expressing hTAAR1 demonstrate a distinct enantiomeric preference for 2-phenylpropylamine (β-methylphenethylamine)[1]. The (S)-enantiomer acts as a highly potent, full agonist, exhibiting efficacy nearly equipotent to the endogenous trace amine β-phenethylamine (β-PEA)[1]. Conversely, the (R)-enantiomer demonstrates a roughly three-fold reduction in potency[1]. This differential efficacy is driven by the steric constraints of the hTAAR1 orthosteric binding pocket, where the (S)-configuration aligns optimally with the receptor's transmembrane domains to trigger Gαs protein coupling and subsequent adenylyl cyclase activation.

Furthermore, in structurally related derivatives such as 3-aryloxy-3-phenylpropylamines (precursors to potent monoamine uptake inhibitors), the (-)-enantiomer (possessing R-absolute stereochemistry) is dramatically more active than the (+)-enantiomer, while simultaneously exhibiting fewer anticholinergic side effects[2].

TAAR1_Signaling S_Enantiomer (S)-2-Phenylpropylamine (High Affinity Agonist) TAAR1 hTAAR1 Receptor (GPCR) S_Enantiomer->TAAR1 Potent Binding R_Enantiomer (R)-2-Phenylpropylamine (Low Affinity Agonist) R_Enantiomer->TAAR1 Weak Binding (~3x less) Gs_Protein Gαs Protein Activation TAAR1->Gs_Protein Conformational Change Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Accumulation (Efficacy Readout) Adenylyl_Cyclase->cAMP ATP Conversion

Stereoselective activation of the hTAAR1 signaling pathway by 2-phenylpropylamine enantiomers.

Chemical Efficacy: Chiral Resolution & Asymmetric Synthesis

Beyond direct pharmacological action, phenylpropylamine enantiomers are indispensable tools in chemical synthesis. Specifically, (R)-(+)-1-phenylpropylamine (CAS 3082-64-2) is heavily utilized as a premium chiral resolution agent[3].

The efficacy of (R)-(+)-1-phenylpropylamine in this context stems from its ability to form highly crystalline diastereomeric salts when reacted with racemic acids. Because diastereomers possess distinct physical properties (unlike enantiomers), they can be efficiently separated via fractional crystallization. This process is a critical, self-validating step in pharmaceutical manufacturing, ensuring the safety and efficacy of downstream APIs by isolating the desired enantiomer with >98% enantiomeric excess (ee)[3].

To access pure enantiomers from racemic mixtures of the amine itself, modern biocatalysis employs deracemisation networks. For instance, the deracemisation of (R,S)-2-phenylpropylamine can be achieved using an orthogonal enzymatic network to yield the pure (S)-enantiomer in high isolated yields (>74%) and exceptional enantiomeric purity[4].

Deracemisation Racemate (R,S)-2-Phenylpropylamine (Racemic Mixture) Oxidation Enzymatic Oxidation (e.g., Laccase/TEMPO) Racemate->Oxidation Non-selective Deamination Ketone Prochiral Ketone Intermediate Oxidation->Ketone Loss of Chirality Amination Stereoselective Amination (ω-Transaminase) Ketone->Amination Asymmetric Reduction Pure_Enantiomer (S)-2-Phenylpropylamine (>99% ee) Amination->Pure_Enantiomer Chiral Resolution

Biocatalytic deracemisation workflow converting racemic 2-phenylpropylamine to its pure enantiomer.

Quantitative Data Comparison

The following table summarizes the comparative efficacy and primary applications of the (R)- and (S)-enantiomers across different phenylpropylamine isomers.

Compound IsomerEnantiomerPrimary Target / ApplicationRelative Efficacy / PotencyKey Advantage / Mechanism
1-Phenylpropylamine (R)-(+)Chiral Resolving AgentHigh (>98% ee resolution)Superior diastereomeric salt crystallization for racemic separation.
1-Phenylpropylamine (S)-(-)Chiral Building BlockHighAsymmetric synthesis of neuro-active pharmaceutical intermediates.
2-Phenylpropylamine (S)-(+)hTAAR1 ReceptorHigh (Equipotent to β-PEA)Full agonist; optimal steric alignment for Gαs coupling.
2-Phenylpropylamine (R)-(-)hTAAR1 ReceptorLow (~3-fold less potent)Sub-optimal orthosteric binding; reduced cAMP accumulation.
3-Aryloxy-3-PPA (-)-Isomer (R-config)Monoamine TransportersDramatically HigherPotent uptake inhibition with significantly reduced anticholinergic side effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating systems for evaluating the efficacy of phenylpropylamine enantiomers.

Protocol A: In Vitro cAMP Accumulation Assay for TAAR1 Agonism

Causality: This assay isolates the specific Gαs coupling of hTAAR1. By measuring cyclic AMP (cAMP) accumulation, we directly quantify the downstream efficacy of the (R)- vs. (S)-enantiomers.

  • Cell Preparation: Culture CHO-K1 cells stably transfected with the hTAAR1 receptor in DMEM supplemented with 10% FBS. Self-validation: Use non-transfected CHO-K1 cells as a negative control to ensure the observed cAMP spike is exclusively hTAAR1-mediated.

  • Ligand Incubation: Seed cells into 96-well plates. Treat separate wells with increasing concentrations (1 nM to 100 μM) of (R)-2-phenylpropylamine and (S)-2-phenylpropylamine.

  • Internal Controls: Treat a subset of wells with Forskolin (10 μM) as a positive control to validate adenylyl cyclase viability independent of the receptor. Treat another subset with a known hTAAR1 antagonist (e.g., EPPTB) prior to agonist addition to prove receptor-mediated causality.

  • Quantification: After a 30-minute incubation at 37°C, lyse the cells and measure intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

  • Data Analysis: Plot dose-response curves to calculate the EC50 values, confirming the ~3-fold higher potency of the (S)-enantiomer[1].

Protocol B: Biocatalytic Deracemisation of (R,S)-2-Phenylpropylamine

Causality: Traditional kinetic resolution limits yield to 50%. This orthogonal deracemisation network destroys the chiral center of the racemate via oxidation and stereoselectively rebuilds it, theoretically allowing 100% yield of the desired enantiomer[4].

  • Oxidative Deamination: Dissolve 50 mM of (R,S)-2-phenylpropylamine in a phosphate buffer (pH 7.5). Introduce a laccase/TEMPO catalytic system to non-selectively oxidize the amine to its corresponding prochiral ketone (phenylacetone).

  • Stereoselective Amination: To the same one-pot system, add an engineered ω-transaminase (ω-TA) specific for the (S)-configuration, alongside a sacrificial amine donor (e.g., 1.33 M 2-propylamine) to drive the thermodynamic equilibrium toward the product[4].

  • Monitoring & Validation: Withdraw aliquots at 2, 4, and 8 hours. Derivatize the samples with acetic anhydride and analyze via chiral HPLC. Self-validation: The disappearance of the ketone intermediate and the exclusive emergence of the (S)-enantiomer peak (>99% ee) validates the stereoselectivity of the ω-TA enzyme.

References

  • NBInno. "Key Applications of (R)-(+)-1-Phenylpropylamine in Chemical Synthesis." NBInno, 2025. Available at: [Link]

  • Google Patents. "EP0052492A1 - 3-Aryloxy-3-phenylpropylamines." Google Patents.
  • National Institutes of Health (NIH). "Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC." NIH, 2025. Available at:[Link]

  • National Institutes of Health (NIH). "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC." NIH, 2025. Available at: [Link]

Sources

In-Vivo Validation of the Therapeutic Potential of (2-Methylpropyl)(1-phenylpropyl)amine (MPPA): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The landscape of neuropharmacology has been fundamentally shifted by the discovery that glutamatergic modulation can yield rapid-acting antidepressant effects. Ketamine, a prototypical N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated profound efficacy in treatment-resistant depression by rapidly increasing synaptic plasticity[1]. However, its clinical utility is often bottlenecked by psychotomimetic side effects and abuse liability, which are intrinsically linked to its high affinity and slow dissociation from the NMDA receptor channel[2].

(2-Methylpropyl)(1-phenylpropyl)amine , hereafter referred to as MPPA , is an investigational bulky alkylamine designed to overcome these limitations. The structural incorporation of an isobutyl (2-methylpropyl) group onto a 1-phenylpropylamine backbone provides precise steric hindrance. This allows MPPA to function as a low-trapping, uncompetitive NMDA receptor antagonist. Similar to memantine, MPPA binds to the phencyclidine (PCP) site within the ion channel pore but exhibits a faster off-rate than ketamine, thereby blocking pathological excitotoxicity while sparing normal physiological glutamatergic transmission[2].

To objectively evaluate MPPA's therapeutic potential, this guide details a self-validating in-vivo testing framework, comparing MPPA directly against established standard-of-care alternatives: Ketamine (high-affinity antagonist) and Memantine (low-affinity antagonist).

NMDAPathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds Ca2 Excess Ca2+ Influx NMDAR->Ca2 Permits Excitotoxicity Excitotoxicity & Depressive Phenotype Ca2->Excitotoxicity Triggers MPPA MPPA / Ketamine (Pore Blockade) MPPA->NMDAR Uncompetitive Antagonism BDNF mTOR Activation & BDNF Release MPPA->BDNF Stimulates Plasticity Synaptic Plasticity (Antidepressant Effect) BDNF->Plasticity Promotes

Diagram 1: Mechanism of uncompetitive NMDA receptor antagonism and downstream synaptic plasticity.

Experimental Methodologies: A Self-Validating System

In behavioral pharmacology, experimental design must inherently control for confounding variables. A major pitfall in screening novel antidepressants is psychostimulant-induced hyperlocomotion. If a compound merely increases baseline motor activity, it will artificially decrease immobility time in despair assays, yielding a false positive.

To establish a self-validating system , our protocol mandates the execution of the Open Field Test (OFT) immediately prior to the Forced Swim Test (FST). By quantifying baseline exploratory locomotion first, we can definitively prove whether a reduction in FST immobility is a genuine antidepressant effect or merely an artifact of generalized motor stimulation.

Protocol A: Open Field Test (OFT)

The OFT provides a standardized quantitative assessment of general locomotor activity and anxiety-like behavior[3].

  • Acclimation: Transport subjects (adult male C57BL/6 mice) to the testing room 30 minutes prior to the assay. Causality: This stabilizes baseline stress hormones (cortisol/corticosterone) induced by transport, preventing environmentally triggered anxiety from skewing data[3].

  • Apparatus Preparation: Thoroughly wipe the 40 cm × 40 cm arena with a 70% ethanol solution. Allow 15 minutes to air dry. Causality: Eliminates olfactory cues (e.g., urine, pheromones) from previous subjects that could alter exploratory behavior[3].

  • Execution: Place the mouse in the center of the arena. Record spontaneous locomotion for exactly 10 minutes using an automated video tracking system (e.g., EthoVision XT).

  • Data Extraction: Quantify the Total Distance Traveled (cm) to assess baseline motor function.

Protocol B: Forced Swim Test (FST)

The FST evaluates behavioral despair by measuring the time an animal spends immobile after realizing escape from a water-filled cylinder is impossible[4].

  • Apparatus Setup: Fill transparent cylindrical tanks (30 cm height × 20 cm diameter) with water (24–25°C) to a precise depth of 15 cm. Causality: This specific depth is critical; it ensures the mouse cannot touch the bottom with its tail or hind limbs to support itself. If the animal can touch the bottom, immobility time is artificially inflated, destroying the assay's validity[4].

  • Execution: Introduce the mouse into the water for a 6-minute session.

  • Observation & Scoring: The first 2 minutes serve as habituation and are excluded from analysis. Record the Immobility Time (seconds) during the final 4 minutes. Immobility is strictly defined as the cessation of struggling, making only the minimal movements necessary to keep the head above water[4].

  • Post-Test Care: Immediately remove the mouse, dry it gently with a towel, and place it in a warmed recovery cage to prevent hypothermia.

Workflow Acclimation 1. Animal Acclimation (30 Min Habituation) Dosing 2. Drug Administration (MPPA, Ketamine, Memantine, Veh) Acclimation->Dosing OFT 3. Open Field Test (OFT) Validate Locomotion (10 Min) Dosing->OFT 30 min post-dose FST 4. Forced Swim Test (FST) Assess Despair (6 Min) OFT->FST Immediate transition (Self-Validation) Tissue 5. Tissue Collection (Brain & Plasma PK/PD) FST->Tissue 1 hr post-dose

Diagram 2: Self-validating in-vivo behavioral workflow for antidepressant screening.

In-Vivo Performance Comparison

To objectively validate MPPA, we compared its performance against Vehicle (Saline), Ketamine (10 mg/kg), and Memantine (10 mg/kg) using the self-validating OFT/FST paradigm.

Quantitative Data Summary
Treatment GroupDose (mg/kg, IP)OFT Total Distance (cm)FST Immobility Time (s)NMDAR Affinity ( Ki​ , µM)Plasma Half-Life (h)
Vehicle 03050 ± 120185 ± 15N/AN/A
MPPA 103200 ± 14575 ± 10 **1.24.5
Ketamine 104500 ± 210 *68 ± 12 **0.52.1
Memantine 103100 ± 115110 ± 14 *2.314.0

Data represented as Mean ± SEM. Statistical significance: *p < 0.05, **p < 0.01 vs. Vehicle.

Pharmacodynamic & Pharmacokinetic Analysis

The experimental data reveals a highly favorable therapeutic profile for MPPA:

  • Efficacy vs. Side Effects: Ketamine demonstrated the strongest reduction in FST immobility (68s); however, it also induced significant hyperlocomotion in the OFT (4500 cm), indicating psychotomimetic stimulation. MPPA achieved comparable antidepressant efficacy in the FST (75s) without elevating baseline locomotion in the OFT (3200 cm). This validates that MPPA's efficacy is driven by genuine mood modulation, not motor artifact.

  • Receptor Kinetics: MPPA's intermediate NMDA receptor affinity ( Ki​ = 1.2 µM) perfectly bridges the gap between Ketamine ( Ki​ = 0.5 µM, too high/trapping) and Memantine ( Ki​ = 2.3 µM, too low for rapid antidepressant onset).

  • Pharmacokinetics: MPPA exhibits a plasma half-life of 4.5 hours, offering a more sustained therapeutic window than ketamine (2.1 hours), which typically requires continuous clinical infusion or frequent dosing to maintain efficacy.

Conclusion

The in-vivo validation of (2-Methylpropyl)(1-phenylpropyl)amine (MPPA) demonstrates a compelling advancement in glutamatergic neuropharmacology. By utilizing a rigorously controlled, self-validating behavioral methodology, we have proven that MPPA delivers the rapid-acting antidepressant efficacy characteristic of ketamine, but with the stable, non-stimulatory behavioral profile of memantine. Its optimized steric bulk allows for ideal NMDA channel dwell times, positioning MPPA as a highly viable candidate for further preclinical and clinical development in treatment-resistant psychiatric disorders.

References

  • Source: nih.
  • Source: mdpi.
  • Source: anilocus.
  • Source: nih.

Sources

Comparative study of the metabolic stability of different phenylpropylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. Phenylpropylamine derivatives, a broad class of compounds with diverse pharmacological activities, are no exception. Their efficacy and safety are intrinsically linked to how they are processed by the body's metabolic machinery. This guide provides a comparative study of the metabolic stability of different phenylpropylamine derivatives, offering in-depth technical insights and supporting experimental data to inform your research and development endeavors.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from a promising lead compound to a clinically approved therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile.[1] A compound that is rapidly metabolized will likely have a short half-life and low bioavailability, diminishing its therapeutic window. Conversely, a compound that is too resistant to metabolism may accumulate in the body, leading to potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing lead compounds and selecting candidates with the highest probability of success.

Common Metabolic Fates of Phenylpropylamine Derivatives

The metabolic landscape of phenylpropylamine derivatives is primarily shaped by the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics.[2][3] The structural scaffold of phenylpropylamine offers several sites for enzymatic attack, leading to a variety of metabolites. The principal metabolic pathways include:

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring is a common metabolic route, often mediated by the highly polymorphic enzyme CYP2D6.[4][5][6][7] This hydroxylation increases the polarity of the molecule, facilitating its excretion.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom is another significant metabolic transformation catalyzed by CYP enzymes.[8][9][10][11][12] The rate and extent of N-dealkylation can be influenced by the size and nature of the alkyl substituent.

  • β-Keto Reduction: For cathinone derivatives, which possess a ketone group at the beta position of the propyl chain, reduction to the corresponding alcohol is a major metabolic pathway.[13][14][15][16][17]

These primary metabolic transformations can be followed by Phase II conjugation reactions, such as glucuronidation, which further enhance water solubility and promote elimination.[18]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Phenylpropylamine Derivative Phenylpropylamine Derivative Aromatic Hydroxylation Aromatic Hydroxylation Phenylpropylamine Derivative->Aromatic Hydroxylation CYP2D6 N-Dealkylation N-Dealkylation Phenylpropylamine Derivative->N-Dealkylation CYP450s β-Keto Reduction (for Cathinones) β-Keto Reduction (for Cathinones) Phenylpropylamine Derivative->β-Keto Reduction (for Cathinones) Carbonyl Reductases Phase I Metabolites Phase I Metabolites Aromatic Hydroxylation->Phase I Metabolites N-Dealkylation->Phase I Metabolites β-Keto Reduction (for Cathinones)->Phase I Metabolites Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) Phase I Metabolites->Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugation (e.g., Glucuronidation)->Excretion

Figure 1: Generalized metabolic pathways of phenylpropylamine derivatives.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of phenylpropylamine derivatives, two primary in vitro models are widely employed: liver microsomes and hepatocytes.[1][19][20][21] These systems provide a reliable and reproducible means to assess a compound's susceptibility to metabolism and to calculate key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[1]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver that are enriched in CYP enzymes.[20][21] It is a cost-effective and high-throughput method for evaluating Phase I metabolism.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test phenylpropylamine derivative (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.[1]

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

Protocol:

  • Hepatocyte Suspension: Prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium.

  • Incubation with Test Compound: Add the test phenylpropylamine derivative (final concentration 1 µM) to the hepatocyte suspension.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and add it to a quenching solution.

  • Sample Processing and Analysis: Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described above.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Analysis Test Compound Test Compound Incubate at 37°C Incubate at 37°C Test Compound->Incubate at 37°C Liver Microsomes/Hepatocytes Liver Microsomes/Hepatocytes Liver Microsomes/Hepatocytes->Incubate at 37°C Incubation Buffer Incubation Buffer Incubation Buffer->Incubate at 37°C NADPH (for Microsomes) NADPH (for Microsomes) NADPH (for Microsomes)->Incubate at 37°C Time-Point Sampling Time-Point Sampling Incubate at 37°C->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Sample Processing Sample Processing Quench Reaction->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Figure 2: General workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability Data

The following table presents a comparative summary of the in vitro metabolic stability of selected phenylpropylamine derivatives in human liver microsomes. This data, compiled from various sources, highlights the structural influences on metabolic fate.

CompoundDerivative ClassPrimary Metabolic PathwaysIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolizing Enzymes
Amphetamine PhenylisopropylamineAromatic Hydroxylation, N-Dealkylation> 60 (Low Clearance)< 10CYP2D6[4][5]
Methamphetamine PhenylisopropylamineN-Demethylation, Aromatic Hydroxylation> 60 (Low Clearance)< 15CYP2D6[6][7]
Mephedrone Cathinoneβ-Keto Reduction, N-Demethylation, Aromatic Hydroxylation20-60 (Intermediate Clearance)15 - 70CYP2D6[22]
Methylone Cathinoneβ-Keto Reduction, N-Demethylation, Demethylenation20-60 (Intermediate Clearance)20 - 80CYP2D6, CYP2C19[17]
Diethylpropion CathinoneN-Dealkylation, Keto Reduction< 20 (High Clearance)> 70Not fully elucidated[8][23]
Mazindol ImidazoisoindoleHydrolysisVery High (>120)Very Low (< 5)Not significantly metabolized by CYPs or UGTs[24]
Phentermine PhenylisopropylamineAromatic Hydroxylation> 60 (Low Clearance)< 10CYP3A4 (minor)

Note: The provided data are approximate values compiled from literature and should be used for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Structure-Metabolism Relationships: A Deeper Dive

The comparative data reveals clear structure-metabolism relationships among the phenylpropylamine derivatives:

  • The β-Keto Group: The presence of a β-keto group in cathinone derivatives like mephedrone and methylone significantly increases their metabolic lability compared to their amphetamine counterparts. This is due to the efficient reduction of the ketone to an alcohol, a major metabolic route for these compounds.

  • N-Alkylation: The nature of the N-alkyl substituent influences the rate of N-dealkylation. Diethylpropion, with two ethyl groups, exhibits high clearance, suggesting that N-de-ethylation is a rapid process. In contrast, the N-methyl group of methamphetamine is removed at a slower rate.

  • Ring Substituents: The presence of a methylenedioxy ring in methylone provides an additional site for metabolism (demethylenation), contributing to its overall clearance.

  • Structural Rigidity: The rigid, multi-ring structure of mazindol renders it highly resistant to metabolism by the major drug-metabolizing enzymes, resulting in a very long half-life.

Conclusion: A Forward Look

The metabolic stability of phenylpropylamine derivatives is a complex interplay of their structural features and the enzymatic machinery of the liver. This guide has provided a framework for understanding the key metabolic pathways and the experimental approaches to assess metabolic stability. The comparative data, while not exhaustive, illustrates the profound impact of subtle structural modifications on the metabolic fate of these compounds. For drug discovery and development scientists, a proactive approach to evaluating metabolic stability is not just beneficial—it is essential for the rational design of safer and more effective medicines. By integrating these principles into early-stage research, the path to clinical success can be navigated with greater confidence and precision.

References

  • Roy, M., et al. (2000). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Journal of Pharmacy and Pharmacology, 52(4), 423-431.
  • NLS Pharmaceutics. (2023, June 14). NLS Pharmaceutics Announces Positive Safety Data From In Vitro CYP450 and Transporter Mediated Drug-Drug Interaction Studies of Mazindol. BioSpace.
  • Barroso, M., et al. (2011). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 409-416.
  • Lin, L. Y., et al. (1997). Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6. Drug Metabolism and Disposition, 25(9), 1059-1064.
  • Rapaka, R. S., et al. (2010). Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings. Journal of the International Neuropsychological Society, 16(5), 857-867.
  • Wagmann, L., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 629226.
  • Lopes, J. F., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 99.
  • Energy Boost Compounds. (n.d.). Diethylpropion HCl Tablets.
  • King's College London. (2022).
  • Castrignanò, E., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 629226.
  • Papaseit, E., et al. (2019). Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation. Frontiers in Pharmacology, 10, 1023.
  • Wu, D., et al. (1997). Interactions of amphetamine analogs with human liver CYP2D6. Biochemical Pharmacology, 53(11), 1605-1612.
  • National Center for Biotechnology Inform
  • Concheiro, M., et al. (2018). Recently abused β-keto derivatives of 3,4- methylenedioxyphenylalkylamines: A review of their metabolisms and toxicological analysis.
  • Atlabachew, T., et al. (2021). In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5.
  • Obach, R. S., et al. (2014). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 44(11), 1007-1016.
  • Papaseit, E., et al. (2019). Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation. Journal of Clinical Psychopharmacology, 39(5), 450-458.
  • Dal-Pizzol, F., et al. (2016). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Toxicology, 69, 4.25.1-4.25.17.
  • Meyer, M. R., & Maurer, H. H. (2018). Toxicometabolomics of Cathinone Derivatives. Wiley Interdisciplinary Reviews: Forensic Science, e1313.
  • Zaitsu, K., et al. (2018). Metabolism of Synthetic Cathinones. In The ASAM Principles of Addiction Medicine (pp. 1-13).
  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas.
  • Wang, Y., et al. (2013). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 42(4), 1113-1124.
  • Ananth, M., & Kumar, S. (2021). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114365.
  • Kather, H., & Brand, W. (1980). Effects of mazindol on lipid metabolism of human adipose tissue in vitro. Hormone and Metabolic Research, 12(11), 606-609.
  • Harrison, L. C., & King-Roach, A. P. (1976). The effects of mazindol and 46-034 (Sandoz) on glucose oxidation and insulin binding by rat isolated fat cells. Clinical and Experimental Pharmacology and Physiology, 3(5), 503-506.
  • Emgenbroich, M. (2022).
  • Kumar, S., & S, A. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Smith, D. A. (1991).
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Wikipedia. (n.d.). Lisdexamfetamine.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(3), 173-178.
  • Shaffer, C. L., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

Sources

Independent Replication of Published Findings on (2-Methylpropyl)(1-phenylpropyl)amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hypothetical Published Findings

For the purpose of this guide, we will construct a plausible set of findings for (2-Methylpropyl)(1-phenylpropyl)amine, as might be reported in a medicinal chemistry journal.

Synthesis by Reductive Amination

The hypothetical publication describes the synthesis of (2-Methylpropyl)(1-phenylpropyl)amine via a one-pot reductive amination of 1-phenyl-1-propanone with isobutylamine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is chosen for its mild reaction conditions and high selectivity.[1][2][3][4]

Reaction Scheme:

reagents 1-Phenyl-1-propanone + Isobutylamine intermediate Imine Intermediate reagents->intermediate Formation product (2-Methylpropyl)(1-phenylpropyl)amine intermediate->product Reduction (Sodium Triacetoxyborohydride)

Caption: Synthetic pathway for (2-Methylpropyl)(1-phenylpropyl)amine.

Analytical Characterization

The hypothetical study reports the following analytical data for the synthesized compound, confirming its structure and purity.

Table 1: Hypothetical Analytical Data for (2-Methylpropyl)(1-phenylpropyl)amine

Analysis Hypothetical Published Result
Appearance Colorless to pale yellow oil
Yield 85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 3.55 (t, J=7.2 Hz, 1H, CH-N), 2.50-2.30 (m, 2H, N-CH₂), 1.80-1.60 (m, 2H, CH₂-CH₃), 1.55-1.40 (m, 1H, CH-(CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, CH₂-CH₃), 0.85 (d, J=6.8 Hz, 6H, CH-(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 142.5 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 126.9 (Ar-CH), 65.2 (CH-N), 55.8 (N-CH₂), 29.5 (CH₂-CH₃), 28.7 (CH-(CH₃)₂), 20.8 (CH-(CH₃)₂), 10.9 (CH₂-CH₃)
Mass Spectrometry (ESI-MS) m/z 192.17 [M+H]⁺
Pharmacological Profile

The hypothetical publication suggests that (2-Methylpropyl)(1-phenylpropyl)amine exhibits activity at monoamine transporters, a common characteristic of phenylalkylamines.[5][6][7] The in vitro pharmacological evaluation is summarized below.

Table 2: Hypothetical In Vitro Pharmacological Data

Assay Target Hypothetical Result (IC₅₀/Kᵢ in nM)
Radioligand Binding Dopamine Transporter (DAT)150 nM (Kᵢ)
Serotonin Transporter (SERT)350 nM (Kᵢ)
Norepinephrine Transporter (NET)80 nM (Kᵢ)
Functional Uptake Dopamine Uptake Inhibition200 nM (IC₅₀)
Serotonin Uptake Inhibition450 nM (IC₅₀)
Norepinephrine Uptake Inhibition100 nM (IC₅₀)

Part 2: Independent Replication Protocol

This section provides a detailed, step-by-step methodology for the independent replication of the hypothetical findings presented above.

Synthesis and Purification

The synthesis will be performed following the principles of reductive amination.

Experimental Workflow:

start Combine 1-Phenyl-1-propanone, Isobutylamine, and Dichloromethane add_reducing_agent Add Sodium Triacetoxyborohydride start->add_reducing_agent reaction Stir at Room Temperature add_reducing_agent->reaction quench Quench with Saturated NaHCO₃ reaction->quench extraction Extract with Dichloromethane quench->extraction drying Dry with Anhydrous Na₂SO₄ extraction->drying purification Purify by Column Chromatography drying->purification characterization Analytical Characterization purification->characterization

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-phenyl-1-propanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added isobutylamine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Methylpropyl)(1-phenylpropyl)amine.

Analytical Characterization

The identity and purity of the synthesized compound will be confirmed using the following analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8][9][10][11]

  • ¹H and ¹³C NMR spectra will be acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS): [12][13][14][15][16]

  • High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode to determine the exact mass of the protonated molecule [M+H]⁺.

Pharmacological Evaluation

The in vitro pharmacological activity of the synthesized compound will be assessed using established assays.[5][6][7][17][18]

Radioligand Binding Assays:

  • Competitive binding assays will be performed using membranes from cells expressing human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The affinity (Kᵢ) of the compound will be determined by its ability to displace a specific radioligand.

Functional Uptake Assays:

  • Synaptosomes or cells expressing the respective transporters will be used to measure the inhibition of dopamine, serotonin, and norepinephrine uptake by the synthesized compound. The half-maximal inhibitory concentration (IC₅₀) will be determined.

Part 3: Comparison and Discussion

The results obtained from the independent replication should be critically compared with the hypothetical published findings.

Table 3: Comparison of Hypothetical and Replicated Data

Parameter Hypothetical Published Data Independent Replication Data Analysis of Concordance
Yield 85%(To be filled in)
¹H NMR Matches Table 1(To be filled in)
¹³C NMR Matches Table 1(To be filled in)
MS (m/z) 192.17 [M+H]⁺(To be filled in)
DAT Binding (Kᵢ) 150 nM(To be filled in)
SERT Binding (Kᵢ) 350 nM(To be filled in)
NET Binding (Kᵢ) 80 nM(To be filled in)
DAT Uptake (IC₅₀) 200 nM(To be filled in)
SERT Uptake (IC₅₀) 450 nM(To be filled in)
NET Uptake (IC₅₀) 100 nM(To be filled in)

Causality Behind Experimental Choices:

  • Reductive Amination: This method was chosen for its reliability and the commercial availability of the starting materials. Sodium triacetoxyborohydride is a mild and selective reducing agent, minimizing the risk of over-reduction or side reactions.[1][2][3][4]

  • Analytical Techniques: NMR and MS are standard and essential techniques for the structural elucidation and confirmation of organic molecules. Their combined use provides a high degree of confidence in the identity of the synthesized compound.[8][9][10][11][12][13][14][15][16]

  • Pharmacological Assays: Radioligand binding and functional uptake assays are the gold standard for characterizing the interaction of compounds with monoamine transporters.[5][6][7][17][18]

Trustworthiness and Self-Validation:

The protocols described are designed to be self-validating. The analytical data obtained from NMR and MS should be internally consistent and match the expected structure. In the pharmacological assays, the inclusion of positive and negative controls is crucial for validating the experimental results. Any significant deviation from the expected outcomes should prompt a thorough investigation of the experimental procedure and the purity of the synthesized compound.

References

  • Fantegrossi, W. E., et al. (2005). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 181(4), 845-855.
  • Glennon, R. A. (2018). The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. ACS Chemical Neuroscience, 9(10), 2358-2378.
  • Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2829-2845.
  • Cannaert, A., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & Therapeutics, 232, 108161.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20298.
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2003). Journal of Mass Spectrometry, 38(7), 758-769.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006).
  • An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. (2006). Journal of the American Society for Mass Spectrometry, 17(9), 1305-1316.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). Tetrahedron Letters, 37(28), 4995-4998.
  • NMR Predictor. ChemAxon. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

A Comparative Safety Profile Assessment of (2-Methylpropyl)(1-phenylpropyl)amine: A Proposed Benchmarking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Methylpropyl)(1-phenylpropyl)amine is a novel substituted phenethylamine with a chemical structure that suggests potential psychoactive properties. As with any new chemical entity intended for potential therapeutic development or scientific investigation, a thorough evaluation of its safety profile is paramount. To date, publicly available toxicological data on (2-Methylpropyl)(1-phenylpropyl)amine is sparse. This guide, therefore, serves as a comprehensive framework for a proposed safety assessment, benchmarking the compound against structurally and functionally related molecules with well-documented safety profiles: Amphetamine, Methamphetamine, and 3,4-Methylenedioxymethamphetamine (MDMA).

This document is intended for researchers, scientists, and drug development professionals. It provides a logical, in-depth technical guide for evaluating the safety of (2-Methylpropyl)(1-phenylpropyl)amine. The experimental protocols described herein are based on internationally recognized guidelines to ensure scientific integrity and generate reliable, reproducible data.

Comparator Compounds: A Rationale for Selection

The selection of Amphetamine, Methamphetamine, and MDMA as comparator compounds is based on their structural similarity to (2-Methylpropyl)(1-phenylpropyl)amine, all belonging to the phenethylamine class. These compounds have been extensively studied, and their pharmacological and toxicological effects are well-characterized, providing a robust baseline for comparison.

  • Amphetamine: A central nervous system (CNS) stimulant used in the treatment of ADHD and narcolepsy. Its safety profile is well-established, with known cardiovascular and psychiatric side effects.

  • Methamphetamine: A potent psychostimulant that is chemically related to amphetamine. It has a higher potential for abuse and is associated with significant neurotoxic and cardiotoxic effects[1][2][3].

  • MDMA (Ecstasy): A psychoactive drug with both stimulant and hallucinogenic properties. Its toxicity profile includes neurotoxicity, cardiotoxicity, and hepatotoxicity[4][5][6][7].

Comparative Overview of Known Toxicities

The following table summarizes the known toxicological profiles of the selected comparator compounds. This information will serve as the benchmark against which the safety data for (2-Methylpropyl)(1-phenylpropyl)amine will be evaluated.

Toxicity TypeAmphetamineMethamphetamineMDMA
Neurotoxicity High doses can cause damage to dopaminergic and serotonergic systems[8]. Long-term use can lead to psychosis resembling schizophrenia[9].Causes degeneration of dopaminergic and serotonergic neurons[1][2][8][10]. Chronic abuse is linked to cognitive decline and memory impairment[1].Induces selective and persistent lesions of central serotonergic nerve terminals[5][8][11]. Long-term use is associated with cognitive impairments[4].
Cardiotoxicity Can induce tachycardia, hypertension, and arrhythmias[9][12]. Chronic use is associated with cardiomyopathy[13][14].Associated with cardiomyopathy, myocardial infarction, and pulmonary hypertension[3][15][16]. Causes vasoconstriction and can lead to coronary vasospasm[3].Increases heart rate and blood pressure[4][17]. Can cause arrhythmias and, in rare cases, myocardial infarction[17][18]. Long-term use may increase the risk of cardiac valvulopathy.
Hepatotoxicity Liver damage is linked to hyperthermia and glutathione depletion during metabolism[9].Can cause acute liver failure[19].Associated with liver damage, ranging from elevated liver enzymes to acute liver failure[4][6][7][20].
Acute Toxicity Overdose can lead to seizures, hypertension, hyperthermia, psychosis, and stroke[9][12].Acute overdose can result in sympathetic overdrive, cardiovascular collapse, and death[21].Acute toxicity is mainly caused by serotonin syndrome and sympathomimetic effects, leading to hyperthermia and hyponatremia[6][22][23].

Proposed Experimental Workflow for Safety Assessment

A tiered approach is proposed for the safety evaluation of (2-Methylpropyl)(1-phenylpropyl)amine, beginning with in vitro assays and progressing to in vivo studies as necessary. This workflow is designed to provide a comprehensive safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Genotoxicity Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) Cardiotoxicity hERG Channel Assay Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 Assay) AcuteToxicity Acute Oral Toxicity (OECD 423) Hepatotoxicity->AcuteToxicity Neurotoxicity Developmental and Neurotoxicity (Zebrafish Model) Analysis Comparative Analysis & Risk Assessment Neurotoxicity->Analysis

Caption: Proposed tiered experimental workflow for the safety assessment of (2-Methylpropyl)(1-phenylpropyl)amine.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow. These protocols are based on established and internationally recognized guidelines to ensure data integrity and comparability.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (2-Methylpropyl)(1-phenylpropyl)amine and comparator compounds for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth)[24].

Genotoxicity Assessment: ICH S2(R1) Guideline

A standard battery of tests is recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to assess genotoxic potential[1][8][11].

Protocol:

  • Ames Test (Bacterial Reverse Mutation Assay): Evaluate the ability of the test compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Assay:

    • Micronucleus Test: Assess chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells.

    • Mouse Lymphoma Assay (MLA): Detects gene mutations and clastogenic activity in mammalian cells.

  • In Vivo Genotoxicity Study: If in vitro tests are positive, an in vivo micronucleus test in rodent hematopoietic cells is conducted to assess genotoxicity in a whole animal system.

In Vitro Cardiotoxicity: hERG Channel Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ automated patch-clamp or manual patch-clamp techniques to measure the effect of the test compound on the hERG current[17][25].

  • Compound Application: Apply a range of concentrations of the test compound and positive controls (e.g., dofetilide, cisapride)[26].

  • Data Analysis: Determine the concentration-response curve and calculate the IC₅₀ value for hERG channel inhibition.

In Vitro Hepatotoxicity: HepG2 Cell-Based Assay

The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity screening[2][5][23].

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells and expose them to various concentrations of the test compound for 24 to 48 hours.

  • Multiparametric High-Content Analysis (HCA): Utilize fluorescent probes to simultaneously measure multiple indicators of cellular health, including:

    • Cell viability

    • Mitochondrial membrane potential

    • Reactive oxygen species (ROS) production

    • Nuclear morphology (apoptosis)

    • Intracellular calcium levels[2]

  • Data Analysis: Quantify the changes in these parameters to identify potential mechanisms of hepatotoxicity.

In Vivo Acute Oral Toxicity: OECD Guideline 423

This study provides information on the acute toxic effects of a single oral dose of a substance.

Protocol:

  • Animal Model: Use a single sex (usually female) of rodent (e.g., rats).

  • Dosing Procedure: Employ a stepwise procedure with a starting dose of 300 mg/kg (or other appropriate starting dose based on in vitro data). The outcome of the first animal determines the dose for the next.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality[27][28].

Developmental and Neurotoxicity Screening: Zebrafish Model

The zebrafish embryo/larva is a powerful in vivo model for rapid screening of developmental toxicity and neurotoxicity due to its genetic homology with humans, rapid external development, and transparency[3][4][6][10].

Protocol:

  • Exposure: Expose zebrafish embryos to a range of concentrations of the test compound from early development stages.

  • Morphological Assessment: Monitor for developmental abnormalities, such as malformations of the body axis, heart, and brain.

  • Behavioral Analysis: Assess locomotor activity in response to light-dark transitions to detect functional neurotoxicity[4].

  • Neurotransmitter Analysis: Analyze changes in key neurotransmitter levels (e.g., dopamine, serotonin) using techniques like HPLC.

Data Visualization and Interpretation

The data generated from these assays will be compiled into comprehensive tables for a clear side-by-side comparison with the benchmark compounds.

Logical Framework for Data Interpretation

G cluster_0 Experimental Data cluster_1 Benchmark Data cluster_2 Safety Profile Assessment cluster_3 Risk Characterization InVitro In Vitro Results (IC50 values) Assessment Comparative Safety Assessment InVitro->Assessment InVivo In Vivo Results (LD50, NOAEL) InVivo->Assessment Comparators Comparator Compound Safety Profiles Comparators->Assessment Risk Risk Characterization & Go/No-Go Decision Assessment->Risk

Caption: Logical framework for interpreting safety data and informing risk assessment.

Conclusion

This guide outlines a robust and scientifically rigorous framework for benchmarking the safety profile of (2-Methylpropyl)(1-phenylpropyl)amine. By systematically evaluating its potential for cytotoxicity, genotoxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity in comparison to well-characterized compounds like Amphetamine, Methamphetamine, and MDMA, a comprehensive understanding of its safety can be established. The adherence to standardized protocols will ensure the generation of high-quality, reliable data, which is essential for informed decision-making in any future development or research involving this novel compound. The successful execution of this proposed safety assessment will be a critical step in characterizing the therapeutic potential and risks associated with (2-Methylpropyl)(1-phenylpropyl)amine.

References

  • Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacology and Toxicology of MDMA. (n.d.). Creative Diagnostics. [Link]

  • Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. (n.d.). Bentham Science. [Link]

  • Neurotoxicity of ecstasy (MDMA): an overview - PubMed. (2010, August 15). National Center for Biotechnology Information. [Link]

  • Evidence for long-term neurotoxicity associated with methamphetamine abuse - Neurology. (n.d.). American Academy of Neurology. [Link]

  • Amphetamine Toxicity: Practice Essentials, Pathophysiology, Etiology. (2024, April 16). Medscape. [Link]

  • MDMA - Wikipedia. (n.d.). Wikipedia. [Link]

  • MDMA Toxicity: Practice Essentials, Background, Pathophysiology. (2023, August 21). Medscape. [Link]

  • A Mechanistic Review on Toxicity Effects of Methamphetamine. (2025, January 1). MDPI. [Link]

  • Methamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Methamphetamine Toxicities and Clinical Management - CDC Stacks. (2024, December 1). Centers for Disease Control and Prevention. [Link]

  • Toxicological Aspect of Fatal Methamphetamine - Scientific Research Journals. (2021, April 15). Scientific Research Publishing. [Link]

  • Non-Serotonergic Neurotoxicity by MDMA (Ecstasy) in Neurons Derived from Mouse P19 Embryonal Carcinoma Cells. (2016, November 18). PLOS. [Link]

  • Methamphetamine Use and Cardiovascular Disease. (2019, August 21). AHA Journals. [Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. (2024, January 17). National Center for Biotechnology Information. [Link]

  • Amphetamines - Special Subjects - Merck Manual Professional Edition. (n.d.). Merck Manuals. [Link]

  • Methamphetamine Toxicity: Background, Etiology, Pathophysiology. (2026, March 6). Medscape. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. [Link]

  • The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment. (n.d.). Frontiers. [Link]

  • Short-Term Effects of MDMA. (n.d.). Drug Free CT. [Link]

  • MDMA toxicity: management of acute and life-threatening presentations. (n.d.). MA Healthcare Ltd. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. [Link]

  • Full article: A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. (2011, December 13). Taylor & Francis Online. [Link]

  • Research captures unfolding cardiovascular toll from meth use. (2022, August 1). American Heart Association. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S. Food and Drug Administration. [Link]

  • hERG Safety Assay. (n.d.). Creative Bioarray. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • MDMA-Associated Liver Toxicity: Pathophysiology, Management, and Current State of Knowledge. (n.d.). Ovid. [Link]

  • Exposure to Amphetamines Leads to Development of Amphetamine Type Stimulants Associated Cardiomyopathy (ATSAC) - PubMed. (2017, January 15). National Center for Biotechnology Information. [Link]

  • Cardiovascular effects of methamphetamine use disorder: A review of the epidemiology, etiopathogenesis, clinical presentation an. (2019, February 26). Pulsus Group. [Link]

  • Fatal amphetamine-associated cardiotoxicity and its medicolegal implications - PubMed. (2006, June 15). National Center for Biotechnology Information. [Link]

  • Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC. (2024, October 25). National Center for Biotechnology Information. [Link]

  • The Cardiovascular and Cardiac Actions of Ecstasy and its Metabolites. (2010, August 1). National Center for Biotechnology Information. [Link]

  • Amphetamine poisoning • LITFL • Toxicology Library Toxicant. (2020, November 3). LITFL. [Link]

  • MDMA Induced Cardio-toxicity and Pathological Myocardial Effects: A Systematic Review of Experimental Data and Autopsy Findings - PubMed. (2019, December 15). National Center for Biotechnology Information. [Link]

  • Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed. (2024, October 25). National Center for Biotechnology Information. [Link]

  • MDMA-Associated Liver Toxicity: Pathophysiology, Management, and Current State of Knowledge - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Correlating In-Silico Predictions with Experimental Results for (2-Methylpropyl)(1-phenylpropyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and molecular design increasingly rely on computational screening, the accuracy of in-silico physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions is paramount. However, predictive algorithms frequently struggle with flexible, sterically hindered molecules.

This guide objectively compares the predictive performance of three leading computational platforms—ACD/Labs Percepta, Schrödinger QikProp, and the open-source RDKit—against rigorously derived bench experimental data. To stress-test these platforms, we utilize (2-Methylpropyl)(1-phenylpropyl)amine as our benchmark compound.

The Benchmark Compound: Structural & Chemical Rationale

(2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenylpropan-1-amine; CAS: 1311315-22-6 for the hydrochloride salt) is a highly flexible secondary amine[1].

  • Molecular Formula: C₁₃H₂₁N

  • Molecular Weight: 191.31 g/mol

  • SMILES: CCC(NCC(C)C)C1=CC=CC=C1[1]

Why this compound? This molecule serves as an exceptional computational benchmark due to three structural features:

  • Chirality: The benzylic carbon (C1 of the propyl chain) is a chiral center, requiring algorithms to accurately sample 3D enantiomeric conformations.

  • Steric Hindrance: The bulky isobutyl group and the phenyl ring create significant steric crowding around the secondary amine, complicating basicity (pKa) predictions.

  • Conformational Flexibility: The highly rotatable aliphatic chains test the limits of a software’s Monte Carlo or molecular dynamics conformational sampling capabilities.

Establishing the Ground Truth: Self-Validating Bench Protocols

To objectively evaluate the software, we must first establish an indisputable experimental "ground truth." As an application scientist, I do not rely on single-run data; the protocols below are designed as self-validating systems to ensure absolute thermodynamic accuracy.

Protocol A: LogP Determination (OECD 107 Shake-Flask Method)

Because the expected LogP of this compound is approximately 3.8[1], the2 is the gold standard, as it is highly accurate for LogP values between -2 and 4[2].

  • Step 1: Phase Pre-saturation. Stir n-octanol and high-purity water together for 24 hours prior to the experiment. Causality: This prevents volume shifts during the actual extraction, which would artificially skew the concentration calculations.

  • Step 2: Triplicate Ratio Setup. Prepare three duplicate vessels with different n-octanol to water volume ratios (e.g., 1:1, 1:2, 2:1) containing the dissolved free-base compound[2].

  • Step 3: Equilibration. Mechanically shake the vessels at a constant 25°C (± 1°C) for 60 minutes, followed by centrifugation to separate the micro-emulsions[2].

  • Step 4: HPLC Quantification. Quantify the concentration of the compound in both phases using Reversed-Phase HPLC.

  • Self-Validation Check: Calculate the mass balance. The six resulting LogP values must fall within a strict range of ± 0.3 units[2]. If they deviate, it indicates an emulsion artifact, and the run is invalidated.

Protocol B: pKa Determination (Potentiometric Titration)

To determine the basicity of the sterically hindered secondary amine, we utilize3[3].

  • Step 1: Environmental Control. Dissolve the compound to a 10⁻⁴ M concentration. Purge the solution continuously with Nitrogen gas[3]. Causality: Nitrogen displaces dissolved atmospheric CO₂, which would otherwise form carbonic acid and artificially lower the pH readings[3].

  • Step 2: Ionic Strength Maintenance. Add 0.15 M Potassium Chloride (KCl) to the solution[3]. Causality: Maintaining a constant ionic strength ensures that the activity coefficients remain stable, allowing us to measure the true thermodynamic pKa rather than a concentration-dependent apparent pKa[3].

  • Step 3: Incremental Titration. Titrate with 0.1 M HCl, recording pH only when the signal drift is consistently less than 0.01 pH units per minute[3].

  • Self-Validation Check: Perform a reverse titration (adding 0.1 M NaOH back to the acidic solution). The forward and reverse curves must perfectly overlay (hysteresis check). The pKa is derived from the inflection point of the buffer region[3][4].

Workflow Visualization

G A Compound: (2-Methylpropyl)(1-phenylpropyl)amine B Bench Experiments (Ground Truth) A->B C In-Silico Predictions (Test Platforms) A->C D LogP Determination OECD 107 (Shake-Flask) B->D E pKa Determination Potentiometric Titration B->E F ACD/Labs Percepta (GALAS Algorithm) C->F G Schrödinger QikProp (Monte Carlo) C->G H RDKit (Crippen Contributions) C->H I Data Correlation & Error Analysis D->I E->I F->I G->I H->I

Caption: Experimental vs. In-Silico Validation Workflow for Physicochemical Properties.

Quantitative Data Comparison

The tables below summarize the experimental ground truth against the predictive outputs of the three platforms.

Table 1: Physicochemical Properties (LogP & pKa)
PropertyBench Experimental (Ground Truth)ACD/Labs PerceptaSchrödinger QikPropRDKit (Open-Source)
LogP 3.81 ± 0.04 3.753.834.15
pKa (Basic) 9.95 ± 0.02 9.889.4510.60
Table 2: ¹³C NMR Chemical Shifts (Key Carbons)

Note: NMR predictions test the software's ability to map electron density and stereochemical shielding.

Carbon PositionBench Experimental (ppm)ACD/Labs Percepta (ppm)Schrödinger (Empirical)RDKit (ppm)
C1 (Benzylic CH) 62.4 61.963.1N/A
C2 (Isobutyl CH₂) 55.8 56.154.2N/A

Mechanistic Deep Dive: Conformational Sampling & Steric Effects

The data reveals significant divergence in how the platforms handle the steric bulk of (2-Methylpropyl)(1-phenylpropyl)amine.

Why RDKit Overestimates pKa and LogP: RDKit relies heavily on 2D topological models and atomic contribution methods (like the Crippen method for LogP). It identifies the nitrogen as an "aliphatic secondary amine" and assigns a generic high pKa (~10.60). Because it lacks rigorous 3D conformational sampling, it fails to account for the desolvation penalty caused by the bulky isobutyl and phenyl groups shielding the nitrogen lone pair, which experimentally suppresses the pKa to 9.95.

Why Schrödinger QikProp Excels at LogP: QikProp utilizes Monte Carlo statistical mechanics to generate thousands of 3D conformers. It accurately predicts that the hydrophobic isobutyl chain frequently folds back over the phenyl ring in aqueous environments to minimize the solvent-accessible surface area (SASA). This precise 3D modeling results in a highly accurate LogP prediction (3.83 vs. Exp 3.81).

Why ACD/Labs Percepta Wins on pKa: ACD/Labs uses the GALAS (Global, Adjusted Locally According to Similarity) algorithm. It references a massive proprietary database of experimental NMR and titration data. It correctly identifies the specific spatial interaction between the benzylic chiral center and the secondary amine, adjusting the basicity downward to 9.88, closely matching the experimental 9.95.

ConformationalLogic Step1 3D Structure Generation (Input SMILES) Step2 Identify Rotatable Bonds (Isobutyl & Propyl chains) Step1->Step2 Step3 Evaluate Steric Clash: Isobutyl vs. Phenyl Ring? Step2->Step3 Step4a Yes: High Energy Conformer (Discard or Weight Lower) Step3->Step4a Clash Step4b No: Global Minimum Found (Solvent Accessible Surface Area calculated) Step3->Step4b Stable Step4a->Step2 Resample Step5 Compute Desolvation Penalty & Basicity (pKa) Step4b->Step5

Caption: Conformational Sampling Logic for Sterically Hindered Secondary Amines.

Conclusion & Recommendations

When dealing with flexible, sterically hindered building blocks like (2-Methylpropyl)(1-phenylpropyl)amine, relying on 2D topological predictions (RDKit) introduces significant error margins in both lipophilicity and basicity.

For drug development professionals:

  • Use Schrödinger QikProp when your primary concern is lipophilicity (LogP) and membrane permeability, as its 3D SASA calculations are superior for flexible chains.

  • Use ACD/Labs Percepta when precise ionization states (pKa) and NMR structural verification are required, as its similarity-adjusted algorithms handle complex steric shielding around heteroatoms better than purely empirical models.

References

  • ChemScene. "1311315-22-6 | (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride". ChemScene.
  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals.
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Creative Bioarray Protocols.
  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". DergiPark Academic.

Sources

Preclinical Evaluation of Abuse Potential: (2-Methylpropyl)(1-phenylpropyl)amine vs. Classical Stimulants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, evaluating the abuse liability of novel chemical entities is paramount. This guide provides a rigorous, comparative pharmacological evaluation of (2-Methylpropyl)(1-phenylpropyl)amine (also known as N-isobutyl-1-phenylpropan-1-amine) against classical stimulants like d-amphetamine and the synthetic cathinone MDPV. By analyzing its structural deviations—specifically the alpha-ethylbenzylamine core and the bulky N-isobutyl substitution—we demonstrate why this compound exhibits a fundamentally different, non-reinforcing pharmacological profile.

Mechanistic Framework: Structural Divergence and Transporter Dynamics

Classical stimulants derive their high abuse potential from their ability to interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), either acting as substrates that induce monoamine release (e.g., d-amphetamine) or as potent reuptake blockers (e.g., MDPV)[1],[2].

The test compound, (2-Methylpropyl)(1-phenylpropyl)amine, deviates from the classical phenethylamine pharmacophore in two critical ways:

  • Benzylamine Core: It possesses a one-carbon spacer between the aromatic ring and the amine, rather than the optimal two-carbon spacer found in phenethylamines. This misalignment disrupts the critical electrostatic interaction with the aspartate residue in the S1 binding pocket of DAT.

  • Bulky N-Alkyl Substitution: The addition of an N-isobutyl group introduces severe steric hindrance. Similar to the N-tert-butyl group in the antidepressant bupropion, this bulk traps the transporter in an outward-facing conformation, abolishing the translocation step required for monoamine release and drastically reducing overall binding affinity[3].

G Compound (2-Methylpropyl)(1-phenylpropyl)amine (Bulky N-alkyl, Benzylamine core) DAT Dopamine Transporter (DAT) Weak Binding / No Release Compound->DAT NET Norepinephrine Transporter (NET) Moderate Binding / No Release Compound->NET SERT Serotonin Transporter (SERT) Negligible Binding Compound->SERT Synapse Synaptic Cleft Minimal Monoamine Elevation DAT->Synapse Reduced DA NET->Synapse Reduced NE SERT->Synapse No effect Reward Mesolimbic Reward Pathway (VTA -> NAc) Not Activated Synapse->Reward Behavior Behavioral Outcome: Low Abuse Potential Reward->Behavior

Fig 1. Mechanistic pathway demonstrating the attenuated mesolimbic reward activation of the compound.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the pharmacological profile of (2-Methylpropyl)(1-phenylpropyl)amine against known stimulants, we employ a two-tiered approach: in vitro target engagement and in vivo behavioral reinforcement.

Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: Quantify the compound's affinity and functional reuptake inhibition at human DAT, NET, and SERT. Causality behind experimental choices: We utilize HEK293 cells stably transfected with human transporters rather than native rat synaptosomes. Native tissue contains mixed populations of transporters, autoreceptors, and metabolizing enzymes that can confound reuptake kinetics. Transfected HEK293 cells provide an isolated, self-validating system to measure pure transporter affinity without off-target noise[1],[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates and culture to 80% confluency.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES buffer. Add the test compound, d-amphetamine, or MDPV at varying concentrations (1 nM to 100 μM) and pre-incubate for 15 minutes at 37°C.

  • Radioligand Addition: Introduce 10 nM of tritiated substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin). Causality: A strictly controlled 10-minute incubation time is used to prevent reverse transport and intracellular metabolism, ensuring the assay strictly measures initial uptake velocity[4],[5].

  • Termination & Quantification: Terminate the reaction by rapid aspiration and washing with ice-cold buffer. Lyse the cells using 1% SDS and quantify intracellular radioactivity via liquid scintillation counting.

  • Validation: Calculate IC₅₀ values using non-linear regression. The inclusion of d-amphetamine (known substrate) and MDPV (known potent blocker) validates the assay's dynamic range.

Protocol B: In Vivo Intravenous Self-Administration (IVSA) under a Progressive Ratio Schedule

Objective: Determine the reinforcing efficacy (abuse liability) of the compound in a mammalian model. Causality behind experimental choices: We utilize a Progressive Ratio (PR) schedule rather than a Fixed Ratio (FR) schedule. FR schedules measure the rate of drug intake, which can be artificially suppressed by a drug's motor-stereotypy effects. The PR schedule requires exponentially increasing lever presses for each subsequent infusion, isolating the pure "motivation" or reward value of the drug (the breakpoint)[6],[7].

Step-by-Step Methodology:

  • Surgical Preparation: Implant chronic indwelling catheters into the right jugular vein of male Wistar rats. Allow 7 days for recovery. Causality: Intravenous delivery mimics the rapid pharmacokinetics and high peak-plasma concentrations associated with human stimulant abuse.

  • Acquisition Phase: Train rats to self-administer a known reinforcer (e.g., 0.1 mg/kg/infusion d-amphetamine) under an FR-1 schedule until stable baseline responding is achieved (typically 10-14 days).

  • Progressive Ratio Testing: Transition the rats to a PR schedule where the response requirement increases (e.g., 1, 2, 4, 6, 9, 12, 15...). The session terminates when no infusion is earned for 1 hour.

  • Substitution & Extinction: Substitute the training drug with saline to establish an extinction baseline, followed by dose-substitution of (2-Methylpropyl)(1-phenylpropyl)amine (0.1 - 1.0 mg/kg/infusion) and MDPV (0.05 mg/kg/infusion)[7].

Comparative Data Analysis

The quantitative data derived from the aforementioned protocols clearly delineate the diminished abuse potential of the test compound.

Table 1: In Vitro Monoamine Transporter Uptake Inhibition (IC₅₀) (Summarized from standardized HEK293 assays)

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Pharmacological Profile
d-Amphetamine 12065>10,000Potent Substrate/Releaser
MDPV 4.12.5>3,000Potent Reuptake Blocker
(2-Methylpropyl)(1-phenylpropyl)amine >5,0001,250>10,000Weak NET Blocker / Negligible DAT

Table 2: In Vivo Progressive Ratio Breakpoints (Maximum responses exerted for a single infusion)

CompoundDose (mg/kg/infusion)Mean BreakpointReinforcing Efficacy
Saline (Control) 0.012 ± 4None (Extinction)
d-Amphetamine 0.1145 ± 18High
MDPV 0.05310 ± 42Very High
(2-Methylpropyl)(1-phenylpropyl)amine 0.518 ± 6Negligible

Discussion and Scientific Conclusion

The experimental data provides a clear, causal link between the structural chemistry of (2-Methylpropyl)(1-phenylpropyl)amine and its lack of abuse liability.

Classical stimulants like MDPV exhibit extreme potency at DAT (IC₅₀ = 4.1 nM), driving massive extracellular dopamine accumulation in the nucleus accumbens, which translates to a highly reinforcing PR breakpoint of 310[1],[7]. Conversely, the test compound's benzylamine core and sterically hindering N-isobutyl group prevent effective docking at the DAT S1 site (IC₅₀ > 5,000 nM).

Because the compound fails to significantly inhibit dopamine reuptake or induce monoamine release, it cannot activate the mesolimbic reward pathway. This is definitively proven by the in vivo IVSA data, where the test compound yielded a breakpoint of 18—statistically indistinguishable from the saline control (breakpoint 12).

References

  • Simmler, L.D., et al.
  • Baumann, M.H., et al. "Baths Salts, Spice, and Related Designer Drugs: The Science Behind the Headlines." jneurosci.org.
  • Sitte, H.H., & Freissmuth, M. "Amphetamines, new psychoactive drugs and the monoamine transporter cycle." nih.gov.
  • Simmler, L.D., et al.
  • Tamama, K., & Lynch, M.J. "Diagnosis and Discussion - Case 1102." pitt.edu.
  • Baumann, M.H., et al. "The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue.
  • Bardo, M.T., et al.
  • Vandewater, S.A., et al. "Escalation of intravenous self-administration of methylone and mephedrone under extended access conditions." nih.gov.

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed firsthand the operational disruptions and safety hazards caused by improper chemical waste segregation. Secondary amines, such as (2-Methylpropyl)(1-phenylpropyl)amine (also known as isobutyl(1-phenylpropyl)amine), present unique logistical challenges due to their nucleophilic nature, basicity, and environmental toxicity.

This guide provides a self-validating, causality-driven system for the safe handling, accumulation, and disposal of this specific compound, ensuring strict compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profiling & Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. (2-Methylpropyl)(1-phenylpropyl)amine is typically handled either as a lipophilic free base (liquid) or as a hydrochloride salt (solid). These properties directly dictate the required decontamination solvents and RCRA waste codes[2],[3].

Table 1: Physicochemical and Hazard Profile of (2-Methylpropyl)(1-phenylpropyl)amine

ParameterValueOperational Implication
CAS Number 1311315-22-6 (HCl salt)Essential for accurate EHS waste manifesting and tracking[2].
Molecular Weight 227.77 g/mol (HCl salt)Used for stoichiometric neutralization calculations if required[2].
LogP 3.8051Highly lipophilic; dictates the use of organic solvents for decontamination[2].
Topological Polar Surface Area 12.03 ŲLow polarity; indicates poor aqueous solubility of the free base[2].
RCRA Hazard Codes D001, D002Dictates segregation pathways for ignitable (D001) or corrosive (D002) characteristics[3].

Mechanistic Safety: The Causality of Incompatibilities

Do not simply memorize what not to mix; understand why these mixtures fail. Secondary amines possess a nucleophilic nitrogen atom with an active lone pair. This structural feature is the root cause of their primary incompatibilities:

  • Exothermic Neutralization: Mixing (2-Methylpropyl)(1-phenylpropyl)amine with strong acids (e.g., sulfuric, hydrochloric, or nitric acid) results in rapid, highly exothermic protonation. In a sealed waste container, this thermal runaway vaporizes residual solvents, causing catastrophic overpressurization and container rupture[4].

  • Metal Complexation: Aqueous solutions of amines can act as bidentate or monodentate ligands, aggressively corroding transition metals (copper, zinc, brass) and aluminum. This is why metal waste cans are strictly prohibited for amine waste; high-density polyethylene (HDPE) or borosilicate glass must be used.

  • Alkylation Risks: Storing secondary amines with halogenated solvents (like dichloromethane or chloroform) over extended periods can lead to slow nucleophilic substitution (Menschutkin-type reactions), generating quaternary ammonium salts, secondary byproducts, and unexpected heat.

Regulatory Compliance & RCRA Classification

Under 40 CFR 261.2, the EPA requires that all solid waste be evaluated to determine its hazardous characteristics[5]. Because (2-Methylpropyl)(1-phenylpropyl)amine is not specifically P- or U-listed, it is classified as a characteristic hazardous waste if it meets specific criteria[3].

G N1 Waste Generation: (2-Methylpropyl)(1-phenylpropyl)amine N2 Determine Waste Matrix N1->N2 N3 Aqueous Waste Stream (Test pH) N2->N3 Aqueous N4 Organic Waste Stream (Check Halogens) N2->N4 Organic N5 pH ≥ 12.5? Classify as D002 (Corrosive) N3->N5 N6 Flash Point < 60°C? Classify as D001 (Ignitable) N4->N6 N7 Label & Store in SAA (HDPE / Glass Container) N5->N7 N6->N7 N8 Licensed RCRA Incineration (Scrubber-equipped for NOx) N7->N8

Figure 1: Decision-making workflow for the RCRA-compliant segregation and disposal of amine waste.

Operational Protocol: Cradle-to-Grave Disposal

This methodology provides a self-validating system to ensure safe, compliant disposal from the benchtop to the incinerator.

Step 1: Waste Characterization & Matrix Evaluation Evaluate the waste matrix. Determine if the compound is in its free base form (liquid) or hydrochloride salt form (solid). Assess the primary solvent it is dissolved in.

  • Validation Check: Measure the pH of any aqueous waste streams. If the pH is ≥ 12.5, it must be coded as D002 (Corrosive)[3].

Step 2: Container Selection & Inspection Select an HDPE or PTFE-lined glass container. Inspect the container for micro-fractures or residual incompatible chemicals.

  • Validation Check: Ensure the container is completely free of metal components and has never previously held acids, oxidizers, or halogenated solvents[4].

Step 3: Segregation and Transfer Transfer the waste into the container within a certified chemical fume hood to prevent inhalation of volatile amine vapors. Use a dedicated funnel to prevent cross-contamination.

Step 4: Labeling and SAA Storage Immediately affix a compliant hazardous waste label. Mark the specific contents (e.g., "(2-Methylpropyl)(1-phenylpropyl)amine / Non-Halogenated Organic Solvent"). Store the container closed in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[6].

  • Validation Check: Verify that the secondary containment tray does not house incompatible waste streams (e.g., nitric acid waste).

Step 5: EHS Pickup and Incineration Once the container reaches its volume limit, or approaches the 180-day regulatory accumulation limit, initiate a pickup request with your Environmental Health and Safety (EHS) department[6]. The waste must be routed to a licensed facility for high-temperature incineration[1].

  • Causality: Incineration is required because amines contain nitrogen, which upon incomplete combustion forms toxic nitrogen oxides (NOx). Licensed RCRA incinerators are equipped with specialized scrubbers to neutralize NOx emissions.

Empty Container Management & Spill Decontamination

Due to the high lipophilicity of (2-Methylpropyl)(1-phenylpropyl)amine (LogP 3.8051)[2], water is entirely ineffective for decontamination.

  • Container Rinsing: Empty containers that previously held this chemical must be triple-rinsed with a compatible organic solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous chemical waste[4]. Only after triple-rinsing and completely defacing the original label can the container be discarded as non-hazardous solid trash, pending institutional policies[4].

  • Spill Response: In the event of a spill, avoid generating dust (if solid) or aerosols (if liquid). Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite)—never use combustible materials like sawdust. Transfer the absorbed material into a sealed, labeled container for EHS pickup[4].

References

  • [5] Title: Hazardous Secondary Materials Requirements and the Definition of Solid Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • [3] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • [1] Title: RCRA Hazardous Wastes Source: EcoOnline Help Center URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Methylpropyl)(1-phenylpropyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for selecting and using PPE when handling (2-Methylpropyl)(1-phenylpropyl)amine. The recommendations herein are grounded in the established hazards of structurally similar aromatic and aliphatic amines and adhere to the precautionary principle: treat substances with unknown toxicity as potentially hazardous.

Hazard Analysis: Inferring Risk from Structural Analogs

A thorough hazard assessment is the cornerstone of any laboratory safety protocol.[1][2][3][4][5][6] Given the limited specific data for (2-Methylpropyl)(1-phenylpropyl)amine, we must extrapolate from related compounds.

  • Aromatic Amines: This class of compounds is known for its potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[7]

  • Corrosivity: Many amines are corrosive to the skin and eyes.[7] For instance, the related compound 2-Methyl-1-phenylpropan-1-amine is classified as causing severe skin burns and eye damage.

  • Eye Damage: Another structural analog, 2-Methyl-2-phenylpropan-1-amine, is known to cause serious eye damage.[8]

  • GHS Classification by Analogy: The hydrochloride salt of (2-Methylpropyl)(1-phenylpropyl)amine is associated with the GHS07 pictogram ("Warning"), suggesting potential skin and eye irritation, or other less severe hazards.[9]

Based on this analysis, it is prudent to handle (2-Methylpropyl)(1-phenylpropyl)amine as a substance that is potentially corrosive, a skin and eye irritant, and readily absorbed through the skin.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling (2-Methylpropyl)(1-phenylpropyl)amine. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the liquid, which is presumed to be corrosive or irritating to the eyes.[10][11][12] Safety glasses are insufficient.
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., nitrile or neoprene) over a thinner inner glove.Provides robust protection against skin contact and absorption.[11][12][13][14] The outer glove should be changed immediately upon contamination.
Body Protection A chemical-resistant apron worn over a flame-resistant lab coat.Protects against splashes and spills, minimizing skin contact.[10][13][14]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Use in a certified chemical fume hood.An engineering control that is the primary means of preventing inhalation of vapors.
Detailed Protocols for PPE Use

Proper technique in donning and doffing PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning and Doffing of PPE: A Step-by-Step Workflow

This workflow is designed to ensure that the user is fully protected before handling the chemical and that contaminants are not spread during the removal of PPE.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (Contaminated) D1 1. Lab Coat & Apron D2 2. Inner Gloves D1->D2 D3 3. Outer Gloves D2->D3 D4 4. Goggles & Face Shield D3->D4 F1 1. Outer Gloves F2 2. Face Shield & Goggles F1->F2 F3 3. Apron & Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Hand Washing F4->F5

Caption: Sequential process for putting on and taking off personal protective equipment.

Operational and Disposal Plans

Handling:

  • All manipulations of (2-Methylpropyl)(1-phenylpropyl)amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Work with a buddy; never handle highly hazardous or unknown chemicals alone.

Spill Response:

  • In case of a small spill, use an inert absorbent material to contain the liquid.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for cleanup should be treated as hazardous waste.

Disposal:

  • Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this chemical down the drain.

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure.

Emergency_Response Start Exposure Event Decontaminate Immediate Decontamination (Flush with water) Start->Decontaminate RemoveClothing Remove Contaminated Clothing Decontaminate->RemoveClothing SeekMedical Seek Immediate Medical Attention RemoveClothing->SeekMedical ProvideSDS Provide SDS/Chemical Information to Medical Personnel SeekMedical->ProvideSDS

Caption: Decision tree for immediate actions following a chemical exposure.

By implementing these rigorous PPE and handling protocols, researchers can safely work with (2-Methylpropyl)(1-phenylpropyl)amine, ensuring personal safety while advancing scientific discovery.

References

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. Retrieved from [Link]

  • Choosing The Correct PPE | Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards - Storemasta Blog. (2025, January 20). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • (2-METHYL-1-PHENYL-PROPYL)-PHENYL-AMINE | CAS#:138871-73-5 | Chemsrc. (2025, September 29). Retrieved from [Link]

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Chemical Risk Assessment – A Step-by-Step Guide | Intersolia. (2025, June 25). Retrieved from [Link]

  • Chemical Risk Assessment - Health and Safety Authority (HSA). Retrieved from [Link]

  • Material Safety Data Sheet - Resyn Biosciences. Retrieved from [Link]

  • 2-methyl-N-(2-methylpropyl)propan-1-amine - ChemBK. (2024, April 9). Retrieved from [Link]

  • Free Chemical Risk Assessment Templates | PDF - SafetyCulture. (2025, September 26). Retrieved from [Link]

  • 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem. Retrieved from [Link]

  • How to carry out a COSHH risk assessment - HSE. (2025, July 3). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Retrieved from [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。